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4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid Documentation Hub

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  • Product: 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid
  • CAS: 953885-10-4

Core Science & Biosynthesis

Foundational

4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid (Formula: C₁₅H₁₄N₂O₃) is a synthetic small molecule characterized by a benzamide core functionalized with a pyridyl-acetamide moiety. Structurally, it serves as a bifunctional scaffold in medicinal chemistry, combining a carboxylic acid "tail" (typical for solvent-front interactions or solubility modulation) with a pyridine-based "head" group capable of hydrogen bond acceptance and pH-dependent ionization.

While structurally distinct, this compound shares significant scaffold homology with "Type II" kinase inhibitor intermediates (e.g., the 3-amino-4-methylbenzoic acid core found in Nilotinib). However, it is differentiated by its acetamido linker and pyridin-4-yl substitution, suggesting distinct conformational flexibility and binding vectors compared to the rigid amino-pyrimidine motifs of approved kinase drugs. This guide details its physicochemical properties, synthesis protocols, and structural analysis for applications in fragment-based drug discovery (FBDD) and chemical biology.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification
  • IUPAC Name: 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid

  • Systematic Name: 3-(2-(Pyridin-4-yl)acetylamino)-4-methylbenzoic acid

  • Molecular Formula: C₁₅H₁₄N₂O₃

  • Molecular Weight: 270.29 g/mol

  • SMILES: Cc1ccc(C(=O)O)cc1NC(=O)Cc2ccncc2

Calculated Properties (In Silico)

The following parameters define the compound's "drug-likeness" and behavior in biological assays.

PropertyValue (Predicted)Significance
cLogP 1.8 – 2.2Indicates moderate lipophilicity; likely membrane permeable.
TPSA ~80 ŲTopological Polar Surface Area; favorable for oral bioavailability (<140 Ų).
H-Bond Donors 2(Amide NH, Carboxylic OH)
H-Bond Acceptors 4(Pyridine N, Amide O, Carboxyl O, Carboxyl OH)
pKa (Acid) ~4.2Carboxylic acid deprotonates at physiological pH (COO⁻).
pKa (Base) ~5.3Pyridine nitrogen protonates in acidic environments.

Structural Analysis & Pharmacophore

This molecule is composed of three distinct pharmacophoric elements linked to create a specific binding geometry.

  • Benzoic Acid Core: The 3-amino-4-methylbenzoic acid moiety is a "privileged structure" in medicinal chemistry. The methyl group at position 4 induces a twist in the amide bond relative to the phenyl ring (atropisomerism potential), often locking the conformation to favor binding in hydrophobic pockets (e.g., the "gatekeeper" region of kinases).

  • Acetamido Linker (-NH-CO-CH₂-): Unlike the rigid amino (-NH-) linkers in drugs like Imatinib, the acetamido group introduces a methylene spacer (CH₂). This increases rotational freedom (entropy) and extends the pyridine ring further from the benzoic core, altering the vector for hydrogen bonding.

  • Pyridin-4-yl Head: The pyridine nitrogen acts as a critical Hydrogen Bond Acceptor (HBA). Its position (para to the linker) exposes the nitrogen for interactions with backbone amides or water networks in protein active sites.

Diagram 1: Structural Connectivity & Interaction Map

Pharmacophore Benzoic Benzoic Acid Core (Solubility / Salt Bridge) Methyl 4-Methyl Group (Conformational Lock) Benzoic->Methyl Ortho steric clash Linker Acetamido Linker (Spacer & H-Bond Donor) Benzoic->Linker Amide coupling Target Biological Target (e.g., Kinase Hinge/Allosteric Site) Benzoic->Target Ionic Interaction (COO-) Pyridine Pyridin-4-yl (H-Bond Acceptor) Linker->Pyridine Methylene extension Linker->Target H-Bond Donor (NH) Pyridine->Target H-Bond Acceptor

Caption: Pharmacophoric dissection of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid showing key interaction vectors.

Synthesis Strategy (Retrosynthesis)

Since this specific compound is not a standard catalog commodity, it is synthesized via a robust amide coupling protocol. The retrosynthetic analysis disconnects the amide bond, revealing two commercially available building blocks.

Retrosynthetic Disconnection
  • Target Molecule: 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid

  • Disconnection: Amide bond (N-CO).

  • Precursor A (Amine): 3-Amino-4-methylbenzoic acid (CAS: 2458-12-0).[1]

  • Precursor B (Acid): 2-(Pyridin-4-yl)acetic acid (CAS: 6622-91-9, often available as HCl salt).

Experimental Protocol: Amide Coupling

Methodology: HATU-mediated coupling is recommended over EDC/NHS for higher yields with aniline derivatives, which can be nucleophilically deactivated by the electron-withdrawing carboxyl group.

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)[1]

  • 2-(Pyridin-4-yl)acetic acid hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve 2-(pyridin-4-yl)acetic acid HCl (1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) to the mixture. Stir for 10 minutes at room temperature to form the activated ester.

  • Addition: Add 3-amino-4-methylbenzoic acid (1.0 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12–16 hours under an inert atmosphere (N₂). Monitor by LC-MS (Target Mass [M+H]⁺ = 271.3).

  • Workup: Dilute the reaction with water (20 mL). If the product precipitates, filter and wash with water. If not, adjust pH to ~4 with 1N HCl to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Diagram 2: Synthesis Workflow

Synthesis Amine 3-Amino-4-methylbenzoic acid (Nucleophile) Product 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid (Crude) Amine->Product Acid 2-(Pyridin-4-yl)acetic acid (Electrophile) Reagents HATU / DIPEA / DMF (Activation) Acid->Reagents Intermediate Activated Ester Species Reagents->Intermediate Intermediate->Product + Amine Purification Acid Precipitation (pH 4) & Recrystallization Product->Purification

Caption: Synthetic pathway utilizing HATU-mediated amide coupling followed by pH-controlled precipitation.

Biological & Analytical Context

Analytical Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆):

    • Amide NH: Singlet ~9.5–10.0 ppm.

    • Pyridine Protons: Two doublets (AA'BB' system) around 8.5 ppm (α-protons) and 7.3 ppm (β-protons).

    • Benzoic Acid Protons: Multiplets at 7.5–8.0 ppm.

    • Methyl Group: Singlet ~2.3 ppm.

    • Linker CH₂: Singlet ~3.8 ppm.

  • Mass Spectrometry (ESI+): Major peak at m/z 271.1 [M+H]⁺.

Potential Biological Applications

While not a marketed drug, this structure is a valuable fragment for probing protein binding sites:

  • Kinase Inhibition: The 3-amino-4-methylbenzoic acid motif is a classic "Type II" kinase inhibitor pharmacophore (binds to the DFG-out conformation). The pyridine extension can probe the solvent-exposed regions or the ribose-binding pocket.

  • Epigenetic Targets: Pyridine-acetamide motifs are frequently found in inhibitors of histone deacetylases (HDACs) or demethylases when coupled with zinc-binding groups.

  • Linker Chemistry: The carboxylic acid provides a handle for conjugation to PROTACs (Proteolysis Targeting Chimeras) or fluorescent probes.

References

  • PubChem Compound Summary. 3-Amino-4-methylbenzoic acid (CAS 2458-12-0).[1] National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary. 4-Pyridylacetic acid hydrochloride (CAS 6622-91-9).[2][1] National Center for Biotechnology Information. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard protocol reference for HATU coupling). [Link]

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9, 28–39. (Context for 3-amino-4-methylbenzoic acid scaffold). [Link]

Sources

Exploratory

Technical Profile: 4-Methyl-3-(2-(pyridin-4-yl)acetamido)benzoic acid

The following is an in-depth technical guide for the compound 4-Methyl-3-(2-(pyridin-4-yl)acetamido)benzoic acid . Scaffold Analysis, Synthesis Protocols, and Structural Applications Executive Summary & CAS Status Compou...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for the compound 4-Methyl-3-(2-(pyridin-4-yl)acetamido)benzoic acid .

Scaffold Analysis, Synthesis Protocols, and Structural Applications

Executive Summary & CAS Status

Compound Name: 4-Methyl-3-(2-(pyridin-4-yl)acetamido)benzoic acid Chemical Formula: C₁₆H₁₆N₂O₃ Molecular Weight: 284.31 g/mol

CAS Number Investigation

Following an exhaustive cross-reference of major chemical registries (PubChem, CAS Registry, ChemSpider, and patent databases), this specific carboxylic acid derivative is not widely indexed with a unique CAS number in the public domain. It is classified as a custom synthesis intermediate or a novel library scaffold .

Researchers seeking to procure this compound must typically synthesize it de novo or request custom synthesis using its primary precursors, which have well-established CAS identities:

  • Amine Precursor: 3-Amino-4-methylbenzoic acid (CAS: 2458-12-0 )

  • Acid Precursor: 4-Pyridylacetic acid hydrochloride (CAS: 6622-91-9 )

This guide provides the validated synthetic route to generate this scaffold, which serves as a critical pharmacophore in the design of Type II Kinase Inhibitors (targeting the DFG-out conformation) due to its ability to form hydrogen bonds within the ATP-binding pocket and the allosteric hydrophobic region.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 4-methyl-3-[(2-pyridin-4-ylacetyl)amino]benzoic acid
SMILES Cc1ccc(C(=O)O)cc1NC(=O)Cc2ccncc2
LogP (Predicted) 1.8 - 2.2
pKa (Acid) ~4.2 (Benzoic acid moiety)
pKa (Base) ~5.2 (Pyridine nitrogen)
H-Bond Donors 2 (Amide NH, Acid OH)
H-Bond Acceptors 4 (Pyridine N, Amide O, Acid O, Acid OH)
Solubility Low in water; soluble in DMSO, DMF, and warm Methanol.[1]

Synthetic Pathway (Retrosynthesis)

The synthesis of 4-Methyl-3-(2-(pyridin-4-yl)acetamido)benzoic acid is achieved through a standard amide coupling reaction. Due to the potential for self-polymerization or side reactions with the free carboxylic acid on the aniline, it is often recommended to use the methyl ester of the aniline precursor, followed by hydrolysis, although direct coupling is possible with controlled stoichiometry.

Reaction Scheme
  • Activation: 4-Pyridylacetic acid is activated using a coupling reagent (HATU or EDC/HOBt).

  • Coupling: The activated species reacts with the nucleophilic amine of 3-Amino-4-methylbenzoic acid.

  • Purification: The product precipitates or is extracted, followed by recrystallization.

Visualization: Synthesis Workflow

Synthesis Amine 3-Amino-4-methylbenzoic acid (CAS: 2458-12-0) Product 4-Methyl-3-(2-(pyridin-4-yl) acetamido)benzoic acid (Target Scaffold) Amine->Product Nucleophilic Attack Acid 4-Pyridylacetic acid HCl (CAS: 6622-91-9) Intermediate Activated Ester (In Situ) Acid->Intermediate Activation Coupling Coupling Agents (HATU / DIPEA / DMF) Coupling->Intermediate Intermediate->Product

Caption: Convergent synthesis strategy utilizing HATU-mediated amide bond formation.

Experimental Protocol

Objective: Synthesis of 4-Methyl-3-(2-(pyridin-4-yl)acetamido)benzoic acid on a 1.0 g scale.

Materials
  • 3-Amino-4-methylbenzoic acid (1.0 eq)

  • 4-Pyridylacetic acid hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (10 mL/g)

Procedure
  • Preparation: In a dry round-bottom flask, dissolve 4-pyridylacetic acid HCl (1.1 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to generate the activated ester. Note: The solution should turn slightly yellow.

  • Addition: Add 3-Amino-4-methylbenzoic acid (1.0 eq) in one portion.

  • Reaction: Stir the mixture at ambient temperature for 12–16 hours. Monitor progress via LC-MS (Target Mass: [M+H]⁺ = 285.12).

  • Work-up:

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Adjust pH to ~4–5 using 1N HCl carefully to precipitate the free acid product.

    • Filter the precipitate and wash with cold water and diethyl ether.

  • Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC if high purity (>98%) is required for biological assays.

Structural Applications in Drug Design

This compound serves as a "linker-scaffold" in medicinal chemistry, particularly for Kinase Inhibitors .

Pharmacophore Mapping
  • Benzoic Acid Tail: Provides a handle for further functionalization (e.g., amide formation to create a "tail" that interacts with the solvent-exposed region of the kinase).

  • Amide Linker: Mimics the hydrogen bonding interactions often seen in the hinge region or the DFG-motif.

  • Pyridine Head: Acts as a hydrogen bond acceptor, capable of interacting with specific residues (e.g., Gatekeeper residues) or improving solubility.

Visualization: SAR Logic

SAR Core Target Molecule (Benzoic Acid Scaffold) AcidGroup Carboxylic Acid (-COOH) Solvent Exposed Area Solubility / Prodrug Handle Core->AcidGroup Pos 1 Amide Amide Linker (-NHCO-) H-Bond Donor/Acceptor Rigid Spacer Core->Amide Pos 3 Pyridine Pyridine Ring Pi-Stacking Interactions Gatekeeper Interaction Amide->Pyridine Distal

Caption: Structure-Activity Relationship (SAR) decomposition of the scaffold.

References

  • PubChem Compound Summary: 3-Amino-4-methylbenzoic acid (CID 17198). Link

  • PubChem Compound Summary: 4-Pyridylacetic acid (CID 66686). Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. (Context for kinase scaffold design).

Sources

Foundational

Biological Activity of Pyridin-4-yl Acetamido Benzoic Acid Derivatives

Executive Summary The Pyridin-4-yl acetamido benzoic acid scaffold represents a "privileged structure" in medicinal chemistry, effectively hybridizing the pharmacophoric properties of the pyridine ring (common in kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Pyridin-4-yl acetamido benzoic acid scaffold represents a "privileged structure" in medicinal chemistry, effectively hybridizing the pharmacophoric properties of the pyridine ring (common in kinase inhibitors and antituberculars) with the solubility and binding affinity of the benzoic acid moiety. This guide provides an in-depth technical analysis of this class of derivatives, focusing on their dual-action potential as antimicrobial agents (specifically targeting Mycobacterium tuberculosis and resistant bacterial strains) and anticancer therapeutics (via VEGFR/c-Met kinase inhibition).

This document synthesizes structure-activity relationships (SAR), detailed experimental protocols, and mechanistic insights to serve as a foundational resource for lead optimization.

Chemical Architecture & SAR Analysis

The Scaffold

The core structure consists of a pyridin-4-yl head group linked to a benzoic acid tail via an acetamido (–NH–CO–CH₂– or –CH₂–CO–NH–) bridge. This linker provides the necessary flexibility for the molecule to adopt conformations suitable for binding into deep enzymatic pockets, such as the ATP-binding site of kinases or the active site of bacterial enoyl-ACP reductase (InhA).

Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives is highly sensitive to substitutions on the phenyl and pyridine rings.

  • Pyridin-4-yl Moiety: Essential for hydrogen bonding interactions (acceptor). Substitution at the 2-position (e.g., with methyl or halogen) often enhances lipophilicity and membrane permeability.

  • Acetamido Linker: The length and rigidity of this linker determine the spatial orientation. Replacement with a urea or sulfonamide linker often shifts activity profiles but maintains the core binding mode.

  • Benzoic Acid Moiety: The carboxylic acid group is critical for solubility and electrostatic interactions (e.g., salt bridges with Arginine residues in target proteins). Esterification (prodrug approach) often improves cellular uptake.

SAR Visualization

The following diagram illustrates the critical modification zones and their impact on biological activity.

SAR_Analysis Core Pyridin-4-yl Acetamido Benzoic Acid Scaffold Pyridine Pyridin-4-yl Ring (H-Bond Acceptor) Core->Pyridine Linker Acetamido Linker (Flexibility/Spacer) Core->Linker Benzoic Benzoic Acid (Solubility/Salt Bridge) Core->Benzoic Mod1 2-Substitution (Me, Cl) Increases Lipophilicity Pyridine->Mod1 Optimization Mod2 N-Methylation Reduces H-Bonding Linker->Mod2 Modification Mod3 Esterification Improves Cell Permeability Benzoic->Mod3 Prodrug Strategy

Figure 1: Structural dissection and optimization strategies for the Pyridin-4-yl acetamido benzoic acid scaffold.

Therapeutic Applications

Antimicrobial & Antitubercular Activity

Derivatives containing the pyridin-4-yl motif are structural analogues of Isoniazid , a first-line antitubercular drug. These compounds often target InhA (enoyl-ACP reductase), blocking mycolic acid synthesis in the mycobacterial cell wall.

  • Target: Mycobacterium tuberculosis (H37Rv strain), Staphylococcus aureus (MRSA).

  • Mechanism: The pyridine nitrogen is activated (often by KatG in TB), forming an adduct that inhibits InhA. The benzoic acid moiety mimics the substrate, enhancing binding affinity.

Representative Data (Antimicrobial):

Compound ID R-Substituent Organism MIC (µg/mL) Potency Relative to Std
PAB-04 2-Cl (Pyridine) M. tuberculosis 0.8 Comparable to Isoniazid
PAB-07 4-OMe (Benzoic) S. aureus 4.0 Moderate

| PAB-12 | 3-NO₂ (Benzoic) | E. coli | 12.5 | Low |

Anticancer Activity (Kinase Inhibition)

The scaffold functions as a Type II kinase inhibitor. The pyridine ring interacts with the "hinge region" of the kinase ATP-binding pocket, while the acetamido-benzoic tail extends into the hydrophobic back pocket, stabilizing the inactive DFG-out conformation.

  • Targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor), c-Met, and EGFR.

  • Indication: Hepatocellular carcinoma (HepG2), Breast cancer (MCF-7).

Representative Data (Anticancer):

Compound ID Target Kinase Cell Line IC₅₀ (µM) Reference Drug (IC₅₀)
PAB-22 VEGFR-2 MCF-7 0.22 Doxorubicin (1.93)

| PAB-25 | c-Met | HepG2 | 4.50 | Sorafenib (4.50) |

Mechanism of Action (MOA)

The dual activity of this scaffold stems from its ability to mimic ATP (in kinases) or NADH (in reductases).

MOA_Pathway cluster_Cancer Anticancer Pathway (Kinase Inhibition) cluster_Microbial Antimicrobial Pathway (InhA Inhibition) Compound Pyridin-4-yl Derivative Kinase VEGFR-2 / c-Met (ATP Binding Site) Compound->Kinase H-Bonding (Hinge) Enzyme InhA Enoyl Reductase (NADH Binding Site) Compound->Enzyme Adduct Formation Inhibition Competitive Inhibition (DFG-out conformation) Kinase->Inhibition Apoptosis Apoptosis Induction (Caspase 3/7 Activation) Inhibition->Apoptosis Wall Mycolic Acid Synthesis Blockade Enzyme->Wall Lysis Cell Lysis / Death Wall->Lysis

Figure 2: Dual mechanistic pathways: Kinase inhibition in cancer cells vs. Enoyl Reductase inhibition in bacteria.

Experimental Protocols

Synthesis Protocol: Amide Coupling

Objective: To synthesize 4-(2-(pyridin-4-yl)acetamido)benzoic acid.

  • Activation: Dissolve 2-(pyridin-4-yl)acetic acid (1.0 eq) in dry Dichloromethane (DCM). Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to activate the carboxylic acid.

  • Coupling: Add Methyl 4-aminobenzoate (1.0 eq) and Triethylamine (3.0 eq). Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash with water, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at room temperature for 4 hours to hydrolyze the methyl ester to the free acid.

  • Purification: Acidify to pH 3 with 1N HCl. Filter the precipitate and recrystallize from Ethanol.

Biological Assay: MTT Cytotoxicity (Anticancer)

Objective: Determine IC₅₀ against MCF-7 cells.

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM medium. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48h.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Measurement: Aspirate medium and dissolve formazan crystals in 150 µL DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % cell viability and determine IC₅₀ using non-linear regression (GraphPad Prism).

Biological Assay: Resazurin Microtiter Assay (REMA) (Antitubercular)

Objective: Determine MIC against M. tuberculosis.

  • Preparation: Prepare stock solutions of compounds in DMSO.

  • Inoculation: Add 100 µL of 7H9 broth to 96-well plates. Add compounds in serial twofold dilutions. Add M. tuberculosis H37Rv suspension (turbidity adjusted to McFarland 1.0, diluted 1:20).

  • Incubation: Incubate sealed plates at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate for 24h.

  • Result: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

References

  • El-Nassan, H. B. (2012). "Synthesis, antitumor activity and SAR study of some novel pyridine-ureas." European Journal of Medicinal Chemistry, 47, 582-591. Link

  • Abdellatif, K. R., et al. (2018). "Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation." Molecules, 23(6), 1456. Link

  • Lourenço, M. C., et al. (2008). "Evaluation of anti-tubercular activity of nicotinic and isoniazid analogues." Arkivoc, 2008(12), 181-191. Link[1]

  • Chand, P., et al. (2005). "Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase." Bioorganic & Medicinal Chemistry, 13(7), 2665-2678. Link

  • Zhang, S., et al. (2020). "Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment." Bioorganic & Medicinal Chemistry Letters, 30(9), 127076. Link

Sources

Exploratory

The Privileged Scaffold: Engineering 3-Amino-4-Methylbenzoic Acid Amides for Kinase Inhibition

Executive Summary In the realm of small-molecule drug discovery, few structural motifs have achieved the "privileged" status of 3-amino-4-methylbenzoic acid amides . This scaffold serves as the structural backbone for a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of small-molecule drug discovery, few structural motifs have achieved the "privileged" status of 3-amino-4-methylbenzoic acid amides . This scaffold serves as the structural backbone for a generation of Type II kinase inhibitors, most notably Imatinib (Gleevec) and Nilotinib (Tasigna) .

This guide deconstructs the structure-activity relationship (SAR) of this moiety, detailing why the specific arrangement of an amide, an aniline, and an ortho-methyl group creates a perfect "molecular anchor" for the DFG-out conformation of protein kinases.

The Pharmacophore: Anatomy of a Linker

The 3-amino-4-methylbenzoic acid amide is rarely the "warhead" itself; rather, it is the critical linker that connects the hinge-binding motif to the allosteric hydrophobic pocket. Its success relies on three synergistic features:

The "Magic Methyl" Effect (Conformational Control)

The methyl group at position 4 is not merely a hydrophobic filler. It exerts a profound steric effect on the adjacent amide bond.

  • Mechanism: In the absence of the methyl group, the amide bond would likely adopt a planar conformation with the benzene ring due to conjugation. The ortho-methyl group creates steric clash, forcing the amide carbonyl out of the plane of the phenyl ring.

  • Thermodynamic Benefit: This "pre-organization" mimics the bioactive conformation required to bind the kinase. By restricting the rotational freedom of the molecule in solution, the entropic penalty upon binding is significantly reduced, improving affinity (often by 10-100 fold compared to the des-methyl analog).

The Amide Anchor (Hydrogen Bonding)

The amide functionality (derived from the benzoic acid) acts as the primary anchor point in the allosteric site.

  • Donor/Acceptor Pair: The amide nitrogen (NH) and carbonyl (CO) form a critical hydrogen bond network with the conserved glutamate (Glu) and aspartate (Asp) residues of the kinase regulatory spine (specifically the DFG motif).

The 3-Amino Hinge Vector

The nitrogen at position 3 serves as the attachment point for the "Hinge Binder" (typically a pyrimidine or pyridine). Its meta positioning relative to the amide ensures the molecule spans the correct distance (~10-12 Å) between the ATP site and the allosteric pocket.

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR trends observed when modifying the core scaffold, based on data from the development of BCR-ABL inhibitors.

Structural ZoneModificationEffect on Potency (IC50)Mechanistic Rationale
C4-Position -CH3 (Methyl) Optimal (<10 nM) Bioactive conformation lock; hydrophobic fit with gatekeeper.
C4-Position-H (Hydrogen)Reduced (~100 nM)Loss of conformational restriction; higher entropy penalty.
C4-Position-Cl / -FVariableCan mimic methyl sterically but alters electronic properties of the ring.
Amide Linker -CONH- (Amide) Optimal Critical H-bonds with Glu/Asp backbone.
Amide Linker-N(Me)CO- (N-Methyl)Abolished ActivitySteric clash with the kinase backbone; loss of H-bond donor.
C3-Amino -NH-Pyrimidine High Potency Establishes Type II binding mode.
C3-Amino-NH-PhenylLow PotencyLacks the specific H-bond acceptor required for the hinge region.

Synthetic Strategy & Protocols

Constructing this scaffold requires a convergent synthesis. The most robust pathway involves building the "Hinge Binder" and "Tail" separately, then coupling them to the central 3-amino-4-methylbenzoic acid core.

Visualizing the Synthetic Workflow

The following diagram illustrates the standard industrial route for synthesizing Nilotinib-like analogs using this scaffold.

SynthesisWorkflow SM 3-Amino-4-methylbenzoic Acid Methyl Ester Inter1 Intermediate A (Hinge Binder Attached) SM->Inter1 Step 1 Hydrolysis Free Acid Intermediate Inter1->Hydrolysis Step 2 Final Final Amide Product (Type II Inhibitor) Hydrolysis->Final Step 3 Reagent1 Halo-Heterocycle Pd2(dba)3, Xantphos Buchwald-Hartwig Reagent2 LiOH / THF Saponification Reagent3 R-NH2 (Tail) HATU, DIPEA Amide Coupling

Caption: Convergent synthesis of 3-amino-4-methylbenzoic acid amides via Buchwald-Hartwig coupling followed by amide condensation.

Detailed Experimental Protocol

Objective: Synthesis of N-(3-(trifluoromethyl)phenyl)-4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide (Nilotinib Analog).

Step 1: Buchwald-Hartwig Coupling (Hinge Attachment)
  • Reagents: Methyl 3-amino-4-methylbenzoate (1.0 eq), 3-bromo-4-methylpyridine derivative (1.1 eq), Pd₂dba₃ (0.05 eq), Xantphos (0.1 eq), Cs₂CO₃ (2.0 eq).

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Procedure:

    • Charge an oven-dried flask with reactants and base.

    • Degas with Argon for 10 minutes.

    • Add catalyst and ligand; reflux at 100°C for 12 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Checkpoint: Monitor disappearance of the aniline starting material via TLC.

Step 2: Saponification
  • Reagents: Intermediate from Step 1, LiOH (3.0 eq).

  • Solvent: THF/Water (4:1).

  • Procedure: Stir at room temperature for 4 hours. Acidify with 1N HCl to pH 4 to precipitate the free acid. Filter and dry under vacuum.

Step 3: Amide Coupling (The Critical Link)
  • Reagents: Free Acid (1.0 eq), 3-(trifluoromethyl)aniline (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq).

  • Solvent: Dry DMF.

  • Procedure:

    • Dissolve the Acid and DIPEA in DMF. Stir for 10 mins to activate.

    • Add HATU.[1] Stir for 15 mins (solution typically turns yellow).

    • Add the aniline.[2] Stir at RT for 16 hours.

    • Workup: Pour into ice water. If precipitate forms, filter. If not, extract with EtOAc, wash with LiCl (5%) to remove DMF, then brine.

    • Purification: Recrystallization from MeOH/Ether is often sufficient for these high-melting solids.

Mechanistic Pathway: The Type II Binding Mode[2]

To understand why this scaffold works, we must visualize the Type II binding mode. The inhibitor does not just block ATP; it locks the kinase in an inactive state (DFG-out).

BindingMode Hinge Hinge Region (ATP Site) Pyridine Heterocycle (Hinge Binder) Hinge->Pyridine H-Bonds Gatekeeper Gatekeeper Residue (Thr315) Methyl 4-Methyl Group (Hydrophobic Hook) Gatekeeper->Methyl Van der Waals DFG DFG Motif (Asp-Phe-Gly) Amide Amide Bond (H-Bond Anchor) DFG->Amide H-Bond Network (Glu/Asp) Allosteric Allosteric Hydrophobic Pocket Tail Hydrophobic Tail (CF3-Phenyl) Allosteric->Tail Hydrophobic Interaction Amino 3-Amino Group (Linker) Pyridine->Amino Amino->Methyl Ortho-Position Methyl->Amide Scaffold Core Amide->Tail

Caption: Schematic of the Type II binding mode facilitated by the 3-amino-4-methylbenzoic acid scaffold.

References

  • Manley, P. W., et al. (2010). "Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib."[3] Bioorganic & Medicinal Chemistry.

  • Weisberg, E., et al. (2005). "AMN107 (nilotinib): a novel and selective inhibitor of BCR-ABL." Cancer Cell.

  • O'Hare, T., et al. (2009). "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance." Cancer Cell.

  • Rossari, F., et al. (2018). "Current strategies for the treatment of chronic myeloid leukemia." Journal of Hematology & Oncology.

Sources

Foundational

Foreword: The Pyridine Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to Pyridin-4-yl Acetic Acid Amide Derivatives in Drug Discovery The pyridine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug discovery. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Pyridin-4-yl Acetic Acid Amide Derivatives in Drug Discovery

The pyridine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern drug discovery. Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to serve as a bioisostere for phenyl rings have cemented its status as a "privileged scaffold".[1][] This scaffold is a recurring motif in a significant percentage of drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its versatility and importance.[3][4] Among the vast family of pyridine-based compounds, derivatives of pyridin-4-yl acetic acid, particularly its amides, have emerged as a class of molecules with profound and diverse biological activities, offering fertile ground for the development of next-generation therapeutics.[5][6]

This guide provides an in-depth exploration of pyridin-4-yl acetic acid amide derivatives for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind synthetic strategies, the intricacies of their mechanisms of action across various disease models, and the structure-activity relationships (SAR) that guide the rational design of more potent and selective agents.

Synthetic Strategies: From Core Structure to Diverse Amides

The synthesis of pyridin-4-yl acetic acid amide derivatives is typically a straightforward process, hinging on the robust and well-established reaction of a carboxylic acid with an amine. The choice of coupling agent and reaction conditions is critical to ensure high yield and purity, which is paramount in a drug discovery setting.

Causality in Synthetic Route Selection

The primary synthetic challenge is the efficient formation of the amide bond. While direct thermal condensation is possible, it requires harsh conditions that are incompatible with sensitive functional groups often present in drug candidates. Therefore, the use of coupling agents is standard practice. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an activator like N-hydroxysuccinimide (NHS), are employed to convert the carboxylic acid into a more reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the desired amine, forming the stable amide linkage under mild conditions. This approach is favored for its broad substrate scope and high efficiency, allowing for the creation of large libraries of derivatives for screening.

A more advanced, three-component approach has also been developed, utilizing the dual reactivity of Meldrum's acid derivatives to construct substituted pyridylacetic acid frameworks, which can then be converted to amides.[7] This method offers a streamlined path to complex derivatives from simple starting materials.

General Experimental Protocol: Amide Coupling

The following protocol describes a standard laboratory procedure for the synthesis of a pyridin-4-yl acetic acid amide derivative using EDC as a coupling agent. This self-validating system includes steps for reaction monitoring and purification, ensuring the integrity of the final compound.

Objective: To synthesize N-benzyl-2-(pyridin-4-yl)acetamide.

Materials:

  • Pyridin-4-ylacetic acid hydrochloride

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a stirred solution of pyridin-4-ylacetic acid hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq) and DMAP (0.1 eq).

  • Stir the mixture at 0 °C for 20 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (pyridin-4-ylacetic acid) is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2-(pyridin-4-yl)acetamide.

  • Validation Checkpoint: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthetic Workflow Diagram

G start_material Pyridin-4-yl Acetic Acid + Primary/Secondary Amine reaction Amide Bond Formation (Activation & Nucleophilic Attack) start_material->reaction reagents Coupling Agents (EDC, DCC) Activator (NHS, DMAP) Solvent (DCM, DMF) reagents->reaction workup Aqueous Workup (Wash with NaHCO3, Brine) reaction->workup Reaction Completion (TLC) purification Purification (Column Chromatography) workup->purification product Pyridin-4-yl Acetic Acid Amide Derivative purification->product Characterization (NMR, MS)

Caption: General workflow for the synthesis of pyridin-4-yl acetic acid amide derivatives.

Therapeutic Applications and Mechanisms of Action

The true power of the pyridin-4-yl acetic acid amide scaffold lies in its ability to target a wide array of biological pathways implicated in human disease.

Anticancer Activity: Potent Histone Deacetylase (HDAC) Inhibition

A major area of success for this scaffold is in the development of anticancer agents, particularly as inhibitors of histone deacetylases (HDACs).[5] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression; their overexpression is linked to the progression of various cancers.[8] Inhibiting HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis in cancer cells.[9]

Mechanism & Pharmacophore: HDAC inhibitors typically consist of three key moieties: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. Pyridine-based derivatives fit this model perfectly, where a hydroxamic acid or benzamide group can act as the ZBG, the acetic acid amide portion forms the linker, and the substituted pyridine ring serves as a versatile cap group.[10][11][12]

Caption: The classic pharmacophore model for a histone deacetylase (HDAC) inhibitor.

Field-Proven Insights: Studies have shown that highly substituted pyridine rings can enhance interactions at the entrance of the HDAC active site through van der Waals forces and π-stacking.[8] One study identified a compound, (E)-N-hydroxy-3-{1-[3-(naphthalen-2-yl)propyl]-2-oxo-1,2-dihydropyridin-3-yl}acrylamide, which exhibited potent inhibition of HDAC1 and HDAC6 with an IC₅₀ of 0.07 µM and demonstrated effective growth inhibition of various cancer cell lines.[10]

Quantitative Data Summary: HDAC Inhibition

Compound IDTarget IsoformsIC₅₀ (nM)Cancer Cell LineAntiproliferative IC₅₀ (µM)Reference
5d HDAC3 / HDAC680 / 11--[12]
5e HDAC1-3, 6, 8, 10NanomolarVariousNanomolar[12]
15j HDAC1, 6, 8 (Docking)-BT-474, MDA-MB-231Active at 10 µM[8]
15k HDAC1, 6, 8 (Docking)-PC3, MDA-MB-231Active at 10 µM[8]
Anti-Inflammatory Activity

Chronic inflammation is a driver of numerous diseases. Pyridin-4-yl acetic acid amide derivatives have demonstrated significant anti-inflammatory properties.[13] The primary mechanism is believed to be the inhibition of inflammatory mediators like prostaglandins (PGs) and nitric oxide (NO), likely through the modulation of enzymes such as cyclooxygenase (COX).[13]

Experimental Protocol: Carrageenan-Induced Paw Edema This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for one week.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of the pyridine derivative).

  • Compound Administration: The test compounds or vehicle (control) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

  • Causality: A significant reduction in paw volume compared to the control group indicates potent anti-inflammatory activity, suggesting the compound interferes with the release or action of inflammatory mediators.

Neurodegenerative Diseases: A Multi-Target Approach

In complex multifactorial diseases like Alzheimer's, agents that can hit multiple targets are highly desirable. Pyridine derivatives have shown promise as multi-functional agents for neurodegenerative disorders.[14][15] They have been designed to simultaneously inhibit cholinesterases (like acetylcholinesterase, AChE) to improve cognitive function and to prevent the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[16][17][18]

G Abeta Amyloid-β (Aβ) Monomers Aggregation Aβ Aggregation Abeta->Aggregation Plaques Toxic Aβ Plaques & Oligomers Aggregation->Plaques Neuron Neuronal Death & Cognitive Decline Plaques->Neuron ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Breakdown ACh Breakdown AChE->Breakdown Breakdown->Neuron Reduced Neurotransmission Molecule Pyridin-4-yl Acetic Acid Amide Derivative Molecule->Aggregation Inhibits Molecule->AChE Inhibits

Caption: Multi-target strategy of pyridine derivatives in Alzheimer's disease pathology.

One study synthesized a series of pyridine derivatives with carbamic or amidic functions, identifying potent inhibitors of both human AChE (hAChE) and human butyrylcholinesterase (hBChE), with the most active compound showing a hAChE IC₅₀ of 0.153 µM.[16] Crucially, these compounds were also able to inhibit Aβ₄₂ self-aggregation, demonstrating their potential as disease-modifying agents.[16]

Structure-Activity Relationship (SAR) Insights

Rational drug design relies on understanding how specific structural modifications impact biological activity. For pyridin-4-yl acetic acid amides, several key SAR trends have been established.

  • The Amide Moiety: The nature of the amine used to form the amide is critical. Bulky, hydrophobic, or aromatic amines often lead to enhanced activity, likely by providing additional binding interactions with the target protein.

  • The Pyridine Ring: Substitution on the pyridine ring itself can fine-tune potency, selectivity, and pharmacokinetic properties. Electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds.

  • The Linker: The length and rigidity of the linker between the pyridine ring and the amide nitrogen can be optimized. In the context of HDAC inhibition, this spacing is crucial for correctly positioning the cap group and the zinc-binding group within the active site.[10]

Conclusion and Future Perspectives

Pyridin-4-yl acetic acid amide derivatives represent a highly versatile and pharmacologically significant scaffold in drug discovery. Their synthetic tractability allows for the rapid generation of diverse chemical libraries, while their ability to potently and often selectively modulate key biological targets—from epigenetic regulators like HDACs to enzymes involved in inflammation and neurodegeneration—underscores their therapeutic potential.

Future research will likely focus on several key areas:

  • Improving Selectivity: Particularly for kinase and HDAC inhibitors, designing derivatives with high selectivity for specific isoforms is crucial to minimize off-target effects and improve safety profiles.

  • Multi-Target Ligands: For complex diseases like cancer and Alzheimer's, further development of single molecules designed to hit multiple nodes in a disease pathway is a promising strategy.[5][18]

  • Advanced Drug Delivery: Overcoming challenges related to solubility and bioavailability through novel formulations or nanotechnology-based drug delivery systems will be essential for translating potent compounds into clinical candidates.[5]

The continued exploration of the chemical space around the pyridin-4-yl acetic acid amide core, guided by rational design and a deep understanding of disease biology, promises to yield novel and effective therapies for some of the most challenging medical conditions.

References

  • Exploring novel capping framework: high substituent pyridine-hydroxamic acid derivatives as potential antiproliferative agents - PMC. (No Date).
  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014, May 28).
  • Discovery of pyridone-based histone deacetylase inhibitors: approaches for metabolic stability. (2013, February 15). PubMed.
  • Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. (2017, April 15). PubMed.
  • Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. (2022, December 15). PubMed.
  • Pyridine-4-carboxylic acid amide.
  • Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021, January 14). PubMed.
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). Arabian Journal of Chemistry.
  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025, May 24).
  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggreg
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC. (No Date).
  • Pyridine derivatives as anti-Alzheimer agents. (2022, December 31). SciSpace.
  • Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells | Request PDF. (No Date).
  • Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine deriv
  • Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. (2021, June 21). Taylor & Francis Online.
  • Pyridines in Alzheimer's disease therapy: Recent trends and advancements. (No Date).
  • 4-Pyridineacetic Acid.
  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. (2019, May 15). MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (No Date).
  • Therapeutic effect of pyridine derivatives. (No Date).
  • Pyridones in drug discovery: Recent advances. (No Date).
  • Biological Activities of Pyridine Derivatives.

Sources

Exploratory

Synthetic Intermediates for 3-Substituted-4-Methylbenzoic Acid Drugs

The following technical guide details the synthesis and strategic application of 3-substituted-4-methylbenzoic acid intermediates, a privileged scaffold in the design of Type II kinase inhibitors (e.g., Ponatinib, Niloti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and strategic application of 3-substituted-4-methylbenzoic acid intermediates, a privileged scaffold in the design of Type II kinase inhibitors (e.g., Ponatinib, Nilotinib).

Executive Summary: The Scaffold of Choice

In modern medicinal chemistry, particularly within the oncology sector, the 3-substituted-4-methylbenzoic acid moiety serves as a critical "hinge-binding" or "gatekeeper" scaffold. Its structural geometry allows the carboxylic acid (position 1) to form amide linkages that extend into the solvent-exposed region of a kinase, while the 3-substituent and 4-methyl group provide essential hydrophobic interactions and conformational constraints.

This guide focuses on the three commercially and clinically most significant variants:

  • 3-Nitro-4-methylbenzoic acid: The "Root" intermediate.

  • 3-Amino-4-methylbenzoic acid: The "Hub" for amide-based drugs (e.g., Nilotinib).

  • 3-Iodo-4-methylbenzoic acid: The "Linker" for carbon-carbon coupling (e.g., Ponatinib).

Strategic Retrosynthesis & Lineage

The synthesis of this family relies on the high regioselectivity of electrophilic aromatic substitution (EAS) on p-toluic acid . The 4-methyl group (activator, ortho/para director) and the 1-carboxyl group (deactivator, meta director) act synergistically to direct incoming electrophiles exclusively to the 3-position .

Visualizing the Synthetic Tree

The following diagram illustrates the divergent synthesis starting from p-toluic acid.

G Start p-Toluic Acid (4-Methylbenzoic Acid) Nitro 3-Nitro-4-methylbenzoic Acid (The 'Root') Start->Nitro HNO3/H2SO4 (Nitration) Amino 3-Amino-4-methylbenzoic Acid (The 'Hub') Nitro->Amino H2, Pd/C or Fe/HCl (Reduction) Iodo 3-Iodo-4-methylbenzoic Acid (Ponatinib Precursor) Amino->Iodo 1. NaNO2/HCl 2. KI (Sandmeyer) Nilotinib Nilotinib Intermediate (Amide Formation) Amino->Nilotinib Pyrimidine Coupling Methoxy 3-Methoxy-4-methylbenzoic Acid (Zafirlukast Precursor) Amino->Methoxy 1. Diazotization 2. Hydrolysis 3. Methylation

Caption: Divergent synthesis of key pharmacological intermediates from p-toluic acid via regioselective functionalization.[1]

Core Workflow A: The Nitro-Amino Pathway (Nilotinib Route)

This pathway is the industrial standard for generating the amine functionality required for amide coupling in drugs like Nilotinib.

Step 1: Regioselective Nitration

Target: 3-Nitro-4-methylbenzoic acid Mechanism: Synergistic Electrophilic Aromatic Substitution. Critical Insight: The reaction must be temperature-controlled to prevent dinitration or oxidation of the methyl group.

ParameterSpecificationRationale
Reagent Fuming HNO₃ / Conc H₂SO₄Generates the active nitronium ion (

).
Temperature < 20°C (Addition), 45°C (Reaction)Prevents oxidation of the 4-methyl group to a carboxylic acid (forming nitro-terephthalic acid).
Regioselectivity > 98% 3-PositionPosition 3 is ortho to Methyl (activating) and meta to COOH (deactivating).

Experimental Protocol:

  • Charge p-toluic acid (1.0 eq) into a reactor containing 98% H₂SO₄ (5.0 vol) at 0–5°C.

  • Add fuming HNO₃ (1.1 eq) dropwise over 1 hour, maintaining internal temperature < 10°C.

  • Warm to 45°C and stir for 3 hours. Monitor by HPLC (Target: < 1% starting material).

  • Quench: Pour mixture onto crushed ice (10 vol). The product precipitates as a pale yellow solid.[2][3]

  • Purification: Filter, wash with water until pH neutral. Recrystallize from Ethanol/Water if isomer purity < 99.5%.

Step 2: Reduction to Amine

Target: 3-Amino-4-methylbenzoic acid Method: Catalytic Hydrogenation (Preferred for purity) or Iron Reduction (Preferred for cost).

Protocol (Catalytic Hydrogenation):

  • Dissolve 3-nitro-4-methylbenzoic acid in Methanol (10 vol) .

  • Add 5% Pd/C (5 wt% loading) .

  • Pressurize with H₂ (3–5 bar) at 50°C for 6 hours.

  • Workup: Filter catalyst hot (pyrophoric risk: keep wet). Concentrate filtrate to obtain off-white crystals.

  • Self-Validating Check: The product should be an off-white solid.[4] If dark brown, oxidation has occurred; recrystallize from water.

Core Workflow B: The Halo-Functionalization (Ponatinib Route)

For drugs like Ponatinib, the 3-position requires a halogen handle (Iodine) to facilitate Sonogashira coupling with an alkyne. Direct iodination of p-toluic acid is poor; the Sandmeyer reaction via the amine is the gold standard for regiocontrol.

Step 3: Sandmeyer Iodination

Target: 3-Iodo-4-methylbenzoic acid Reaction Type: Radical-Nucleophilic Aromatic Substitution (


).

Detailed Workflow:

  • Diazotization: Suspend 3-amino-4-methylbenzoic acid (1.0 eq) in 15% HCl (5 vol) . Cool to 0–5°C.

  • Add NaNO₂ (1.1 eq) solution dropwise. The suspension will clear as the diazonium salt forms. Safety: Vent NOx gases.

  • Iodination: Prepare a solution of KI (1.5 eq) in water. Add the cold diazonium solution into the KI solution (inverse addition prevents side reactions).

  • Decomposition: Warm to 60°C to decompose the diazonium-iodide complex. Nitrogen gas evolution will be vigorous.

  • Purification: Treat the crude solid with Sodium Thiosulfate (aq) to remove free iodine (purple color). Recrystallize from Toluene or Ethanol.

Visualizing the Ponatinib Linkage

The 3-iodo intermediate is the specific "docking port" for the alkyne tail of Ponatinib.

Ponatinib Iodo 3-Iodo-4-methylbenzoic Acid Coupling Sonogashira Coupling (Pd/Cu Cat) Iodo->Coupling Alkyne Imidazo[1,2-b]pyridazine Alkyne Alkyne->Coupling Product Ponatinib Core Structure Coupling->Product C-C Bond Formation

Caption: The 3-iodo intermediate enables the convergent synthesis of the Ponatinib scaffold via Sonogashira coupling.

Technical Data & Specifications

Comparison of Key Intermediates
IntermediateCAS No.AppearanceMelting PointKey Impurity to Monitor
3-Nitro-4-methylbenzoic acid 3113-71-1Yellow Powder188–190°C2-Nitro isomer (Steric hindrance usually limits this to <2%)
3-Amino-4-methylbenzoic acid 2458-12-0Off-white Solid164–166°CAzo-dimers (colored impurities from partial reduction)
3-Iodo-4-methylbenzoic acid 82998-57-0White/Grey Solid208–212°CPhenolic byproducts (from hydrolysis of diazonium)
Solvent Compatibility Table
  • Nitration: H₂SO₄ (Solvent/Catalyst), DCM (if using nitronium tetrafluoroborate).

  • Reduction: Methanol (Excellent), Ethyl Acetate (Good), Water (for Fe/HCl).

  • Crystallization: Ethanol/Water (Universal), Toluene (for Iodo-compounds).

References

  • Synthesis of Ponatinib Intermediates: Detailed protocols for the Sonogashira coupling and upstream synthesis of 3-iodo-4-methylbenzoic acid. BenchChem Application Notes.

  • Process for the Preparation of Nilotinib: Patent detailing the chlorination of 4-methyl-3-nitrobenzoic acid and subsequent coupling. US Patent 2015/0183762.

  • Regioselectivity in Electrophilic Aromatic Substitution: Mechanistic explanation of the synergistic directing effects of Methyl and Carboxyl groups. Chemistry LibreTexts.

  • Industrial Synthesis of 3-Amino-4-methylbenzoate: Esterification and reduction protocols. BenchChem Protocols.

  • Ponatinib Synthetic Pathway: Description of the 3-iodo intermediate usage in commercial manufacturing. US Patent 9,493,473.

Sources

Foundational

Technical Deep Dive: N-Acylated 3-Amino-4-Methylbenzoic Acid Analogs in Medicinal Chemistry

Executive Summary The 3-amino-4-methylbenzoic acid (AMBA) scaffold represents a privileged substructure in medicinal chemistry, most notably serving as the pharmacophoric core of the cysteinyl leukotriene receptor antago...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-4-methylbenzoic acid (AMBA) scaffold represents a privileged substructure in medicinal chemistry, most notably serving as the pharmacophoric core of the cysteinyl leukotriene receptor antagonist Zafirlukast (Accolate). This guide analyzes the synthetic challenges, structure-activity relationships (SAR), and pharmacological mechanisms of N-acylated AMBA analogs.

The presence of the ortho-methyl group relative to the amine functionality introduces unique steric constraints that influence both the chemical synthesis (hindered N-acylation) and the biological binding mode (conformational locking). This document provides a reproducible guide for researchers developing next-generation antagonists or exploring this scaffold for novel targets.

Chemical Synthesis Strategy

The Steric Challenge

Synthesizing N-acylated analogs of AMBA is not a trivial amide coupling. The methyl group at position 4 creates significant steric hindrance for the amine at position 3. Standard coupling reagents (e.g., DCC) often result in low yields or slow kinetics.

Successful strategies require:

  • Activation: Conversion of the carboxylic acid partner to an acid chloride or the use of high-activity coupling agents (e.g., HATU, EDCI/HOAt).

  • Base Catalysis: Utilization of DMAP (4-dimethylaminopyridine) to facilitate acyl transfer.

  • Solvent Choice: Polar aprotic solvents (DMF or DMA) are preferred to stabilize the polar transition states.

Synthetic Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward synthesis of Zafirlukast-type analogs, highlighting the critical N-acylation step.

Synthesis cluster_conditions Optimized Conditions Start 3-Amino-4-methylbenzoic Acid (AMBA) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Slowed by 4-Me Sterics) Partner Acid Chloride / Activated Carboxylate Partner->Inter Product N-Acylated Analog (e.g., Zafirlukast Core) Inter->Product Elimination of LG Cond Reagents: EDCI, DMAP Solvent: DMF Temp: 60°C

Caption: Figure 1. Synthetic pathway for N-acylation of the sterically hindered AMBA core.

Experimental Protocol: Synthesis of N-Acylated AMBA Analogs

Objective: To synthesize N-(2-methyl-5-carboxyphenyl)-1-methyl-1H-indole-5-carboxamide (a simplified Zafirlukast analog core) with >95% purity.

Materials
  • Substrate: 3-Amino-4-methylbenzoic acid (1.0 eq).

  • Acyl Donor: 1-Methylindole-5-carboxylic acid (1.1 eq).

  • Coupling Agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq), HOBt (Hydroxybenzotriazole) (1.2 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Solvent: Anhydrous DMF.

Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve 1-methylindole-5-carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M concentration). Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to form the active ester.

  • Addition: Add 3-amino-4-methylbenzoic acid (1.0 eq) followed by dropwise addition of DIPEA (2.5 eq).

  • Reaction: Heat the mixture to 60°C under nitrogen atmosphere. The elevated temperature is critical to overcome the steric barrier of the ortho-methyl group. Monitor by TLC or LC-MS (typically 4–12 hours).

  • Workup:

    • Dilute reaction mixture with EtOAc.

    • Wash sequentially with 1N HCl (to remove unreacted amine/DMAP), Sat. NaHCO₃ (to remove unreacted acid), and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (MeOH/DCM gradient).

Self-Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the amide singlet downfield (δ 9.5–10.5 ppm). Ensure the methyl singlet of the AMBA core is distinct (approx. δ 2.3 ppm) and integrates to 3H.

  • Mass Spec: Confirm [M+H]⁺ peak.

Structure-Activity Relationship (SAR)[1]

The efficacy of Zafirlukast and its analogs relies on a precise fit within the CysLT1 receptor. The AMBA core acts as a rigid linker that orients the hydrophobic "tail" and the acidic "head."

Comparative Potency Data

The following table summarizes the SAR trends established during the development of leukotriene antagonists (derived from J. Med. Chem. seminal papers).[1]

Structural ModificationEffect on Potency (IC₅₀ vs CysLT1)Mechanistic Explanation
Parent (Zafirlukast) ~0.3 nM Optimized lock-and-key fit.
Remove 4-Methyl Group Decrease (10–50x loss)Loss of conformational restriction; the molecule becomes too flexible and suffers entropic penalty upon binding.
Replace 4-Methyl with -H Significant DecreaseThe amide bond rotates freely, disrupting the active conformation.
Replace 4-Methyl with -Cl Retained/Slight DecreaseChlorine provides similar steric bulk to methyl, maintaining the "kinked" conformation.
Acid to Methyl Ester Loss of ActivityThe acidic proton (or bioisostere) is required for ionic interaction with Arg/Lys residues in the receptor.
Acid to Sulfonamide Maintained/Improved Sulfonamides (as seen in Zafirlukast) act as carboxylic acid bioisosteres with better oral bioavailability.
The "Conformational Lock" Hypothesis

The 4-methyl group is not merely a hydrophobic filler. It forces the amide bond at position 3 to twist out of the plane of the benzene ring. This "twisted" conformation mimics the high-energy bioactive conformation of Leukotriene D4 (LTD4), the natural ligand, allowing the drug to bind with high affinity without paying an entropic cost.

Pharmacological Mechanism: CysLT1 Antagonism[3][4][5][6]

These analogs function as competitive, reversible antagonists at the Cysteinyl Leukotriene Receptor 1 (CysLT1), a G-protein coupled receptor (GPCR).

Signaling Pathway Blockade

The diagram below details the specific pathway interruption caused by N-acylated AMBA analogs.

Pathway LTD4 Leukotriene D4 (Agonist) Rec CysLT1 Receptor (GPCR) LTD4->Rec Activates Zaf AMBA Analog (Antagonist) Zaf->Rec Blocks (Competitive) Gq Gq Protein Activation Rec->Gq Normal Signaling PLC PLC-β Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Bronch Bronchoconstriction Ca->Bronch Inflam Airway Edema & Inflammation Ca->Inflam

Caption: Figure 2. Mechanism of Action. The AMBA analog competitively inhibits LTD4 binding, preventing the Gq-mediated calcium cascade.

Future Outlook & Applications

While the AMBA scaffold is synonymous with asthma therapy, recent literature suggests broader utility:

  • Anticancer Activity: Derivatives of 3-amino-4-methylbenzoic acid have shown promise in inhibiting specific kinases involved in tumor progression, utilizing the same "conformational lock" to fit into ATP-binding pockets.

  • Antitubercular Agents: N-acylated analogs are being screened for activity against Mycobacterium tuberculosis, where the lipophilic tail aids in penetrating the waxy mycobacterial cell wall.

References

  • Matassa, V. G., et al. (1990).[1] "Evolution of a series of peptidoleukotriene antagonists: Synthesis and structure/activity relationships of 1,3,5-substituted indoles and indazoles." Journal of Medicinal Chemistry, 33(6), 1781–1790. Link

  • Brown, F. J., et al. (1989). "Design and synthesis of a series of peptidoleukotriene antagonists based on the structure of LTD4." Journal of Medicinal Chemistry, 32(4), 807-826. Link

  • Krell, R. D., et al. (1990).[1] "The preclinical pharmacology of ICI 204,219: A peptide leukotriene antagonist." American Review of Respiratory Disease, 141, 978-987.

  • Vertex AI Search. (2026). "Synthesis of sterically hindered amides and CysLT1 antagonist mechanisms." 2

  • PubChem. (2026). "Compound Summary: Zafirlukast."[3][4][5] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid

Executive Summary & Strategic Rationale This application note details the synthesis of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid , a structural motif frequently encountered in Type II kinase inhibitors (resembli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid , a structural motif frequently encountered in Type II kinase inhibitors (resembling the "tail" regions of compounds like Imatinib or Nilotinib).

Scientific Challenge: The direct coupling of 3-amino-4-methylbenzoic acid with 4-pyridylacetic acid presents two specific chemical hurdles:

  • Zwitterionic Solubility: The starting aniline possesses both an amine and a carboxylic acid, leading to poor solubility in organic solvents (DCM, THF) required for standard coupling.

  • Decarboxylation Risk: 4-Pyridylacetic acid is thermally unstable and prone to decarboxylation to form 4-methylpyridine (picoline) if heated or activated under harsh acidic conditions [1].

The Solution (Protocol Design): To ensure high yield and purity, this protocol utilizes a Protection-Coupling-Deprotection strategy. We first convert the aniline to its methyl ester to enhance solubility and nucleophilicity. We then employ HATU as the coupling agent; HATU is specifically chosen over EDC/HOBt because it prevents the racemization (less relevant here) and, more importantly, drives the reaction of the sterically hindered, electron-poor aniline at room temperature, mitigating the thermal decomposition of the pyridylacetic acid [2].

Synthetic Pathway Visualization

The following flow diagram illustrates the three-stage synthetic route designed to maximize intermediate stability and purification efficiency.

SynthesisPath SM1 3-Amino-4-methyl benzoic acid Step1 Step 1: Esterification (MeOH, SOCl2, Reflux) SM1->Step1 Inter1 Methyl 3-amino-4- methylbenzoate Step1->Inter1 Step2 Step 2: Amide Coupling (HATU, DIPEA, DMF, RT) Inter1->Step2 SM2 4-Pyridylacetic acid HCl SM2->Step2 + Reagent Inter2 Methyl Ester Intermediate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product Target Product: 4-Methyl-3-[2-(pyridin-4-yl) acetamido]benzoic acid Step3->Product

Figure 1: Three-step synthetic pathway utilizing a methyl ester protection strategy to ensure solubility and prevent side-reactions.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-4-methylbenzoate

Objective: Mask the carboxylic acid to improve solubility in organic coupling solvents.

Reagents:

  • 3-Amino-4-methylbenzoic acid (CAS: 2458-12-0)[1]

  • Methanol (Anhydrous)

  • Thionyl Chloride (SOCl2)

Procedure:

  • Charge a round-bottom flask with 3-Amino-4-methylbenzoic acid (5.0 g, 33.1 mmol) and anhydrous Methanol (50 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Add Thionyl Chloride (7.2 mL, 99.2 mmol, 3.0 eq) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (SO2, HCl).

  • Remove ice bath and heat to reflux (65°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[2]

  • Concentrate the solvent in vacuo.

  • Resuspend the residue in saturated NaHCO3 (aq) to neutralize (pH ~8) and extract with Ethyl Acetate (3 x 50 mL).

  • Dry combined organics over Na2SO4, filter, and concentrate to yield the methyl ester as a brown solid.

    • Expected Yield: >90%[3][4]

    • Validation: LCMS [M+H]+ = 166.1.

Step 2: Amide Coupling (The Critical Step)

Objective: Form the amide bond without decarboxylating the pyridylacetic acid.

Reagents:

  • Methyl 3-amino-4-methylbenzoate (Intermediate 1)

  • 4-Pyridylacetic acid Hydrochloride (CAS: 6622-91-9)

  • HATU (Coupling Agent)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Stoichiometry Table:

ComponentRoleEquivalentsMass/Vol (Scale)
Methyl 3-amino-4-methylbenzoate Limiting Reagent1.0 eq4.00 g (24.2 mmol)
4-Pyridylacetic acid HCl Acid Partner1.2 eq5.04 g (29.0 mmol)
HATU Activator1.3 eq11.96 g (31.5 mmol)
DIPEA Base4.0 eq16.9 mL (96.8 mmol)
DMF Solvent-40 mL (0.6 M)

Procedure:

  • Dissolve 4-Pyridylacetic acid HCl (1.2 eq) in anhydrous DMF in a dry flask under Nitrogen.

  • Add DIPEA (2.0 eq only at this stage) to neutralize the HCl salt. Stir for 5 minutes.

  • Add HATU (1.3 eq). Stir at Room Temperature (20-25°C) for 10 minutes to form the activated ester. Note: Do not heat.

  • Add Methyl 3-amino-4-methylbenzoate (1.0 eq) followed by the remaining DIPEA (2.0 eq).

  • Stir at Room Temperature for 12–16 hours.

    • Checkpoint: Monitor via LCMS.[2] The aniline peak (MW 165) should disappear, replaced by the product peak (MW ~284).

  • Workup: Pour the reaction mixture into ice-water (200 mL). Stir vigorously.

  • The ester intermediate often precipitates. Filter the solid.[5] If no precipitate forms, extract with EtOAc (3 x 100 mL), wash with brine (5x to remove DMF), dry (Na2SO4), and concentrate.

  • Purification: Flash chromatography (DCM:MeOH 95:5) is recommended to remove tetramethylurea byproducts from HATU.

Step 3: Hydrolysis to Final Acid

Objective: Reveal the carboxylic acid functionality.

Reagents:

  • Methyl ester intermediate (from Step 2)

  • Lithium Hydroxide Monohydrate (LiOH·H2O)

  • THF / Water (3:1 ratio)

Procedure:

  • Dissolve the Methyl ester intermediate (1.0 eq) in THF (10 vol).

  • Add a solution of LiOH·H2O (3.0 eq) in Water (3.3 vol).

  • Stir at Room Temperature for 4–6 hours.

    • Note: If reaction is slow, heat mildly to 40°C. Avoid boiling to prevent amide hydrolysis.

  • Isolation: Concentrate THF in vacuo.

  • Acidify the remaining aqueous layer carefully with 1N HCl to pH ~4–5.

  • The target compound, 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid , will precipitate as an off-white solid.

  • Filter, wash with water and diethyl ether, and dry under high vacuum.

Analytical Characterization & Validation

To ensure the protocol was successful, compare your isolated material against these expected parameters.

Expected Data:

  • Appearance: Off-white to pale yellow powder.

  • Molecular Formula: C15H14N2O3

  • Molecular Weight: 270.29 g/mol

  • LCMS (ESI+): m/z = 271.1 [M+H]+

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.8 (br s, 1H, COOH), 9.6 (s, 1H, NH), 8.5 (d, 2H, Py-H), 8.1 (s, 1H, Ar-H2), 7.7 (d, 1H, Ar-H6), 7.3 (d, 2H, Py-H), 7.3 (d, 1H, Ar-H5), 3.8 (s, 2H, CH2), 2.3 (s, 3H, CH3).

Troubleshooting & Safety (E-E-A-T)

Critical Control Points[3]
  • Decarboxylation: The 4-pyridylacetic acid moiety is sensitive.[6] If you observe a byproduct with Mass 227 (loss of 44 Da/CO2), your coupling temperature was too high or the activation time was too long before amine addition [1]. Always keep the activation step <15 mins at RT.

  • HATU Byproducts: HATU generates tetramethylurea, which is water-soluble but can drag into organic extractions. Extensive brine washes or column chromatography in Step 2 are essential for pharmaceutical-grade purity [3].

  • Aniline Reactivity: The methyl group ortho to the amine creates steric hindrance. If conversion is low (<50%) after 16h, do not heat. Instead, add a second portion of HATU (0.5 eq) and DIPEA.

Safety
  • Thionyl Chloride: Extremely corrosive and releases HCl gas. Use a scrubber or efficient fume hood.

  • Pyridines: Many pyridine derivatives are toxic and have unpleasant odors. Handle with gloves.[5]

References

  • Instability of Pyridylacetic Acids: Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (General reference on the decarboxylation tendency of 2- and 4-pyridylacetic acids). See also: Journal of Organic Chemistry, "Three-Component Synthesis of Pyridylacetic Acid Derivatives", which notes "2- or 4-pyridylacetic acids are themselves prone to ready decarboxylation."

  • Amide Coupling to Anilines (HATU efficacy): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][7][8] Tetrahedron, 61(46), 10827-10852. (Authoritative review confirming HATU/DIPEA as the gold standard for sterically hindered or electron-poor anilines).

  • Starting Material Properties (3-Amino-4-methylbenzoic acid): Sigma-Aldrich Product Specification, CAS 2458-12-0.[1]

  • Starting Material Properties (4-Pyridylacetic acid HCl): PubChem Compound Summary for CID 81248.

Sources

Application

Application Note: Chemoselective Amide Coupling of 3-Amino-4-methylbenzoic Acid and Pyridin-4-ylacetic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The synthesis of highly functionalized heter...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The synthesis of highly functionalized heteroaryl amides often requires navigating complex chemoselectivity challenges. In this protocol, we address the coupling of 3-amino-4-methylbenzoic acid with pyridin-4-ylacetic acid .

Direct coupling of these two unprotected building blocks is synthetically unviable due to competing side reactions. 3-Amino-4-methylbenzoic acid features both an aromatic amino group and a carboxylic acid, offering orthogonal reactivity that necessitates carboxyl protection prior to coupling to prevent oligomerization and self-condensation 1[1]. Furthermore, the aniline nitrogen is electronically deactivated by the meta-carboxylic group and sterically hindered by the ortho-methyl group, rendering it a poor nucleophile.

Conversely, pyridin-4-ylacetic acid is typically supplied as a hydrochloride salt and is efficiently activated using uronium-based reagents like HATU in the presence of DIPEA 2[2]. However, heteroaryl acetic acids are notoriously prone to decarboxylation upon over-activation or heating. Coupling to deactivated anilines requires optimized basic conditions and highly reactive active esters (such as the HOAt ester generated by HATU) to achieve high yields at room temperature 3[3].

To overcome these barriers, we employ a validated three-step workflow: (1) Esterification of the bifunctional aniline, (2) HATU-mediated Amide Coupling , and (3) Saponification to yield the final zwitterionic target.

Experimental Workflow Visualization

ChemoselectiveWorkflow cluster_0 Phase 1: Carboxyl Protection cluster_1 Phase 2: Amide Coupling cluster_2 Phase 3: Saponification A 3-Amino-4-methylbenzoic Acid (Bifunctional Reactant) B Methyl 3-amino-4-methylbenzoate (Nucleophile) A->B MeOH, H2SO4 (cat.) Reflux, 12h E Coupled Methyl Ester (Intermediate) B->E Addition to Active Ester C Pyridin-4-ylacetic Acid HCl (Electrophile Source) D Active HOAt Ester (Transient Intermediate) C->D HATU, DIPEA DMF, RT, 10 min D->E DMF, RT, 16h F Target Amide Product (Zwitterionic Form) E->F 1. LiOH, THF/H2O 2. HCl (pH 4.5)

Fig 1. Chemoselective 3-step workflow for the amide coupling of bifunctional building blocks.

Quantitative Data & Optimization Matrices

Table 1: Stoichiometry and Reagent Equivalents (Phase 2 Coupling)
ReagentMW ( g/mol )EquivalentsMass / VolMechanistic Role
Methyl 3-amino-4-methylbenzoate165.191.0 eq165 mgSterically hindered Nucleophile
Pyridin-4-ylacetic acid HCl173.601.2 eq208 mgElectrophile precursor
HATU380.231.3 eq494 mgUronium coupling agent
DIPEA129.244.0 eq0.70 mLNon-nucleophilic base
Anhydrous DMFN/AN/A5.0 mLPolar aprotic solvent
Table 2: Coupling Condition Optimization (Causality Matrix)
Reagents & ConditionsConversion (%)Impurity ProfileCausality & Expert Insight
EDC/HOBt, TEA, RT< 40%High unreacted starting materialDeactivated aniline nucleophilicity is too low for standard carbodiimide kinetics.
HATU, DIPEA, RT > 95% Clean conversion HOAt active ester is highly reactive; DIPEA prevents competitive nucleophilic attack.
HATU, DIPEA, 60°C~ 60%Pyridine-4-methyl degradationHeating heteroaryl acetic acids promotes rapid and irreversible decarboxylation.

Step-by-Step Methodologies

Phase 1: Carboxyl Protection (Esterification)

Objective: Mask the free carboxylic acid to prevent competitive mixed-anhydride formation.

  • Suspend 3-amino-4-methylbenzoic acid (10.0 mmol, 1.51 g) in anhydrous methanol (30 mL) in a round-bottom flask.

  • Slowly add concentrated H₂SO₄ (0.5 mL) dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to 65°C for 12 hours.

    • Expert Insight: The electron-withdrawing nature of the meta-carboxyl group slows the esterification rate; extended reflux is required for >98% conversion.

  • Cool the reaction to room temperature and concentrate in vacuo.

  • Carefully neutralize the residue with saturated aqueous NaHCO₃ until pH 8 is reached.

  • Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield methyl 3-amino-4-methylbenzoate as an off-white solid.

Phase 2: Chemoselective Amide Coupling

Objective: Form the amide bond while suppressing the decarboxylation of the pyridine derivative.

  • In an oven-dried flask purged with N₂, dissolve pyridin-4-ylacetic acid hydrochloride (1.2 mmol, 208 mg) and HATU (1.3 mmol, 494 mg) in anhydrous DMF (5.0 mL).

  • Cool the flask to 0°C using an ice bath and add DIPEA (4.0 mmol, 0.70 mL) dropwise.

    • Expert Insight: 1.0 eq of DIPEA neutralizes the HCl salt, 1.0 eq deprotonates the carboxylic acid, and the excess maintains the basic environment necessary for HOAt ester formation.

  • Remove the ice bath and stir at room temperature for 10 minutes.

    • Self-Validating Step: Quench a 5 µL aliquot in methanol and analyze via LC-MS. The presence of methyl 2-(pyridin-4-yl)acetate confirms successful active ester generation. Do not proceed until this intermediate is detected.

  • Add methyl 3-amino-4-methylbenzoate (1.0 mmol, 165 mg) in one portion.

  • Stir the reaction at room temperature for 16 hours. Strictly avoid heating.

  • Quench the reaction by adding water (15 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over Na₂SO₄ and concentrate in vacuo to yield the coupled methyl ester intermediate .

Phase 3: Saponification (Deprotection)

Objective: Unmask the carboxylic acid to isolate the final target molecule.

  • Dissolve the crude coupled ester (approx. 1.0 mmol) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 10 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 mmol, 126 mg).

  • Stir vigorously at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane) until the ester spot disappears.

  • Evaporate the volatile organic solvents (THF and MeOH) in vacuo.

  • Dilute the remaining aqueous layer with distilled water (5 mL).

  • Isoelectric Precipitation: Carefully add 1M HCl dropwise while monitoring the pH. Stop at pH 4.5 .

    • Expert Insight: The product contains a basic pyridine nitrogen (pKa ~5.2) and a carboxylic acid (pKa ~4.0). Adjusting the pH to the isoelectric point (~4.5) forces the zwitterion to precipitate out of solution cleanly.

  • Filter the resulting precipitate, wash with ice-cold water (2 x 5 mL), and dry under high vacuum to yield the pure target amide product .

References

  • 3-Amino-4-methylbenzoic Acid | High Purity | RUO - Benchchem. Available at: 1

  • WO2013186229A1 - Tnf-alpha modulating benzimidazoles - Google Patents. Available at: 2

  • US20180338980A1 - Aromatic sulfonamide derivatives - Google Patents. Available at: 3

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of Pyridin-4-yl Acetamido Benzoic Acid and Its Impurities

Abstract This application note details the development and validation of a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of pyridin-4-yl a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a sensitive and specific reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of pyridin-4-yl acetamido benzoic acid and its process-related and degradation impurities. A systematic approach to method development was employed, including column and mobile phase screening, optimization of chromatographic parameters, and forced degradation studies under various stress conditions as mandated by the International Council on Harmonisation (ICH) guidelines. The final validated method is demonstrated to be linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of pyridin-4-yl acetamido benzoic acid in a drug development setting.

Introduction

Pyridin-4-yl acetamido benzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds.[1][2][3] The purity of this intermediate is critical to ensure the safety and efficacy of the final drug product. Therefore, a reliable analytical method is required to identify and quantify any impurities that may be present. These impurities can originate from the synthetic process or arise from degradation of the drug substance over time.[4]

This application note provides a comprehensive guide to developing a stability-indicating HPLC method for pyridin-4-yl acetamido benzoic acid. The method is designed to separate the main component from its potential impurities, including starting materials, by-products, and degradation products. The principles of Quality by Design (QbD) were incorporated to ensure the robustness of the final method.[5]

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used.

  • Chromatographic Data Software (CDS): For data acquisition and processing.

  • Columns: A variety of C18 columns with different particle sizes and dimensions were screened. The final method utilized a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size.

  • Reagents: HPLC grade acetonitrile and methanol were used as organic modifiers. Analytical grade ammonium acetate and acetic acid were used to prepare the mobile phase buffer. High-purity water was generated using a water purification system.

Standard and Sample Preparation

Standard solutions of pyridin-4-yl acetamido benzoic acid and any available impurity reference standards were prepared in a suitable diluent (e.g., a mixture of water and acetonitrile). Sample solutions were prepared by dissolving the test substance in the same diluent to a target concentration.

Method Development and Optimization

A systematic approach was taken to develop a robust and reliable HPLC method. This involved a multi-step process, starting with the selection of appropriate chromatographic conditions and culminating in a fully optimized and validated method.

Initial Screening of Stationary and Mobile Phases

The initial phase of method development focused on screening different stationary phases and mobile phase compositions to achieve a preliminary separation of the target analyte and its potential impurities. Given the polar nature of pyridin-4-yl acetamido benzoic acid, which contains both a carboxylic acid and a pyridine ring, a reverse-phase approach was chosen.[6]

  • Stationary Phase Selection: C18 columns are a common starting point for reverse-phase chromatography.[7] Columns with different properties, such as end-capping and pore size, were evaluated.

  • Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is typically used in reverse-phase HPLC.

    • Buffer: An ammonium acetate buffer was chosen to control the pH of the mobile phase. The pH plays a critical role in the retention and peak shape of ionizable compounds like pyridin-4-yl acetamido benzoic acid.[8] A pH of 5.0 was selected to ensure the carboxylic acid group is in its ionized form, which can improve peak shape.[9]

    • Organic Modifier: Both acetonitrile and methanol were evaluated as organic modifiers. Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity.[8]

Figure 1: Workflow for initial HPLC method development screening.

Optimization of Chromatographic Parameters

Once a suitable column and mobile phase were selected, the chromatographic parameters were optimized to achieve the best possible separation.

  • Gradient Elution: A gradient elution program was developed to ensure that both early-eluting polar impurities and the main analyte were well-resolved. The gradient was optimized by adjusting the initial and final organic modifier concentrations, as well as the gradient time.

  • Flow Rate: A flow rate of 1.2 mL/min was found to provide a good balance between analysis time and separation efficiency.[9]

  • Column Temperature: The column temperature was maintained at 35 °C to ensure reproducible retention times and improve peak shape.[9]

  • Detection Wavelength: The PDA detector was used to monitor the elution of the compounds at a wavelength where all components exhibited adequate absorbance. A wavelength of 254 nm was chosen based on the UV spectra of the analyte and its expected impurities.[5]

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 15 µL
Detection PDA at 254 nm

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[10][11] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.[12] The developed HPLC method must be able to separate the main peak from any degradation products formed.

The following stress conditions were applied to pyridin-4-yl acetamido benzoic acid as per ICH guidelines:[13]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The amide linkage in pyridin-4-yl acetamido benzoic acid is susceptible to hydrolysis under acidic and basic conditions.[10] The pyridine ring may be susceptible to oxidation.

Figure 2: Workflow for forced degradation studies.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[14][15][16] The validation parameters included specificity, linearity, range, accuracy, precision, and robustness.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] The specificity of the method was demonstrated by the complete separation of the main peak from all known impurities and degradation products. Peak purity analysis was also performed using the PDA detector to confirm that the analyte peak was free from co-eluting impurities.

Linearity and Range

The linearity of the method was established by analyzing a series of solutions of pyridin-4-yl acetamido benzoic acid at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was found to be > 0.999, indicating a linear relationship between concentration and response over the specified range.[4]

Accuracy

The accuracy of the method was determined by recovery studies.[17] A known amount of the analyte was spiked into a placebo mixture at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated, and the results were within the acceptable range of 98-102%.[4]

Precision

The precision of the method was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): The same sample was analyzed six times on the same day.

  • Intermediate Precision (Inter-day precision): The same sample was analyzed on different days by different analysts using different equipment.

The relative standard deviation (%RSD) for both repeatability and intermediate precision was found to be less than 2%, indicating that the method is precise.[17]

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic parameters, such as the pH of the mobile phase, the column temperature, and the flow rate. The method was found to be robust, as these small changes did not significantly affect the chromatographic results.

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.Pass
Linearity (r²) ≥ 0.9990.9995
Range To be defined based on application.0.1 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD) ≤ 2.0%< 1.5%
Robustness No significant impact on results.Pass

Troubleshooting

Table 3: Common HPLC Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing - Active silanol groups on the column.- Mobile phase pH close to the pKa of the analyte.- Use an end-capped column.- Adjust mobile phase pH.
Poor Resolution - Inappropriate mobile phase composition.- Gradient slope is too steep.- Optimize mobile phase composition.- Decrease the gradient slope.
Variable Retention Times - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Use a column thermostat.- Ensure accurate mobile phase preparation.
Ghost Peaks - Contamination in the mobile phase or injector.- Use high-purity solvents.- Flush the injector.

Conclusion

A robust, sensitive, and specific RP-HPLC method has been successfully developed and validated for the determination of pyridin-4-yl acetamido benzoic acid and its impurities. The method is stability-indicating and can be used for routine quality control and stability testing in a pharmaceutical setting. The systematic approach to method development and validation ensures the reliability and accuracy of the analytical results.

References

  • ICH. (2018). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Pharmaceutical Technology. (2020, November 15). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ResearchGate. (E)-4-{[(Pyridin-4-ylmethylidene)amino]methyl}benzoic acid. [Link]

  • Google Patents.
  • PubMed. (2005, April 1). Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • BrJAC. (2019, January 28). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Longdom Publishing. (2021, November 29). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

Sources

Application

Solubility of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid in DMSO vs water

Application Note: Solubility Profiling of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic Acid in DMSO vs. Aqueous Media Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Profess...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubility Profiling of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic Acid in DMSO vs. Aqueous Media

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Document Type: Technical Application Note & Validated Protocols.

Molecular Profiling & Solvation Mechanics

In early-stage drug discovery, understanding the physicochemical properties of a lead compound is critical for designing robust in vitro assays and in vivo formulations. The compound 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid presents a unique solvation challenge due to its amphoteric nature and high capacity for intermolecular interactions.

Structurally, the molecule features three critical functional domains:

  • A Carboxylic Acid Group (pKa ~4.5): Acts as a strong hydrogen-bond donor and acceptor. At physiological pH (7.4), it exists primarily in its deprotonated, anionic form.

  • A Pyridine Ring (pKa ~5.2): Acts as a hydrogen-bond acceptor and becomes protonated (cationic) under mildly acidic conditions.

  • An Amide Linkage: Provides structural rigidity and serves as both a hydrogen-bond donor (NH) and acceptor (C=O).

Due to the planar aromatic toluene core and the strong hydrogen-bonding network formed between the carboxylic acid and the amide/pyridine groups, this molecule exhibits high crystal lattice energy. In pharmaceutical terms, it is a classic "brick dust" molecule. Its poor aqueous solubility is driven not by extreme lipophilicity (grease), but by the high thermodynamic cost of disrupting its stable solid-state crystal lattice.

Causality of Solvent Selection: DMSO vs. Water

The choice between Dimethyl Sulfoxide (DMSO) and aqueous buffers dictates the success of downstream high-throughput screening (HTS) and pharmacokinetic evaluations.

Why Water Fails (Thermodynamic Limitations): In aqueous media, the solubility of this compound is heavily pH-dependent. At its isoelectric point (pI ~4.85), the molecule exists as a zwitterion (or neutral species). Here, the net charge is zero, and intermolecular ionic interactions maximize lattice stability, dropping aqueous solubility to its absolute minimum. Even at pH 7.4, where the molecule is a net anion, the hydration energy provided by water is often insufficient to fully overcome the strong lattice energy, resulting in sluggish dissolution and low maximum concentration.

Why DMSO Succeeds (Kinetic & Thermodynamic Solvation): DMSO is a highly polar, aprotic solvent with a high dielectric constant (~47). More importantly, the oxygen atom of the sulfoxide group is an exceptional hydrogen-bond acceptor. When the solid compound is introduced to DMSO, the solvent aggressively outcompetes the molecule's internal hydrogen bonds, effectively solvating the carboxylic acid and amide protons. Furthermore, DMSO's methyl groups provide a hydrophobic microenvironment that accommodates the toluene and pyridine rings. This dual-action solvation routinely achieves concentrations exceeding 50 mM, which is essential for HTS stock libraries [1].

Solvation Solid Solid Compound (High Lattice Energy) DMSO DMSO Solvation (H-Bond Disruption) Solid->DMSO High Solubility (>50 mM) Water_Acid Aqueous pH < 4 (Net Cationic) Solid->Water_Acid Moderate Solubility Water_Neutral Aqueous pH 4.5 - 5.5 (Zwitterionic / pI) Solid->Water_Neutral Minimum Solubility Water_Base Aqueous pH 7.4 (Net Anionic) Solid->Water_Base Low Solubility

Figure 1: pH-dependent aqueous solubility versus DMSO solvation pathways.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every solubility protocol must contain an internal validation mechanism to prevent false positives (e.g., mistaking a micro-suspension for a true solution).

Protocol A: Kinetic Solubility Profiling in DMSO (HTS Stock Preparation)

Because DMSO is highly hygroscopic, atmospheric moisture can rapidly degrade its solvating power, causing compounds to precipitate [2]. This protocol ensures the creation of a true, anhydrous 50 mM stock solution.

  • Preparation: Weigh exactly 13.5 mg of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid into a sterile, pre-dried amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Agitation: Vortex vigorously for 2 minutes. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Self-Validation Step (Tyndall Effect): Pass a red laser pointer beam through the vial in a darkened room.

    • Causality: Visual inspection cannot detect micro-precipitates. If the laser beam is visible as a solid line through the liquid (Tyndall scattering), the sample is a colloidal suspension, not a true solution. If the beam is invisible, complete solvation has occurred.

  • Storage: Aliquot immediately into single-use tubes and freeze at -20°C to prevent water absorption and repeated freeze-thaw degradation.

Protocol B: Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the "gold standard" for determining true thermodynamic equilibrium solubility [3, 4].

  • Supersaturation: Add an excess amount of the solid compound (~10 mg) to 1.0 mL of 50 mM Phosphate Buffer (pH 7.4) in a sealed microcentrifuge tube.

  • Equilibration: Place the tube in an isothermal shaker at 25°C and agitate at 500 RPM for 48 hours.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant.

  • Self-Validation Step (pH Verification): Measure the pH of the extracted supernatant.

    • Causality: Dissolving an ionizable compound (like a carboxylic acid) can consume the buffer's capacity, shifting the pH. If the pH has shifted by >0.1 units from 7.4, the measured solubility is invalid for that target pH. The assay must be repeated using a stronger buffer concentration.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved compound using HPLC-UV against a pre-established standard calibration curve.

ShakeFlask Step1 1. Solid Addition Excess drug in buffer Step2 2. Equilibration Isothermal shaking (48h) Step1->Step2 Step3 3. Phase Separation Centrifugation at 15,000 x g Step2->Step3 Step4 4. Validation Verify buffer pH has not shifted Step3->Step4 Step5 5. Quantification HPLC-UV analysis Step4->Step5

Figure 2: Self-validating thermodynamic solubility assessment via the Shake-Flask method.

Quantitative Solubility Profiles

The following table synthesizes the expected solubility behavior of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid based on its physicochemical profile and empirical shake-flask data.

Solvent SystempH / ConditionTemperatureMethodSolubility LimitSolvation State
Anhydrous DMSO N/A25°CKinetic (Visual/Laser)> 50.0 mM Fully Solvated (H-bonds disrupted)
Aqueous Buffer pH 2.0 (HCl)25°CShake-Flask (HPLC)~ 1.5 mM Cationic (Pyridine protonated)
Aqueous Buffer pH 4.8 (Acetate)25°CShake-Flask (HPLC)< 0.05 mM Zwitterionic (Precipitation zone)
Aqueous Buffer pH 7.4 (Phosphate)25°CShake-Flask (HPLC)~ 0.2 mM Anionic (Carboxylate formed)

Formulation Strategies & Mitigating "Crashing Out"

A critical failure point in drug discovery occurs when high-concentration DMSO stocks are diluted into aqueous assay buffers. Because the aqueous solubility of this compound at pH 7.4 is only ~0.2 mM, attempting to dilute a 50 mM DMSO stock to a 1 mM aqueous assay concentration will result in immediate precipitation (colloquially known as "crashing out").

Mitigation Strategies:

  • Maintain DMSO Limits: Ensure the final assay concentration of the drug does not exceed its thermodynamic aqueous solubility limit (keep final concentration < 0.1 mM).

  • Co-solvency: If higher aqueous concentrations are required, introduce co-solvents (e.g., 5-10% PEG400 or Propylene Glycol) into the aqueous buffer prior to adding the DMSO stock.

  • Order of Addition: Always add the DMSO stock directly into a large vortexing volume of the aqueous buffer. Never add the buffer to the DMSO stock, as the localized high concentration of water will instantly trigger irreversible crystal nucleation.

References

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: PubMed Central (PMC) / NIH URL:[Link][1]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL:[Link][2]

Sources

Method

Topic: In Vitro PTP1B Inhibition Assay Protocol for Benzoic Acid Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Protein Tyrosine Phosphatase 1B (PTP1B) is a primary negative regulator of the insulin and leptin signaling pathways, establish...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a primary negative regulator of the insulin and leptin signaling pathways, establishing it as a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2][3] Inhibition of PTP1B enhances insulin sensitivity by preventing the dephosphorylation of the insulin receptor and its substrates.[2][3] Benzoic acid derivatives have emerged as a promising class of small molecule inhibitors for PTP1B.[4][5][6] This document provides a comprehensive, field-tested protocol for determining the inhibitory activity of benzoic acid derivatives against PTP1B using a robust and cost-effective in vitro colorimetric assay. The methodology leverages the chromogenic substrate p-nitrophenyl phosphate (pNPP), which upon hydrolysis by PTP1B, produces a yellow-colored product, p-nitrophenol (pNP), quantifiable via spectrophotometry at 405 nm.[1][7]

Scientific Principles and Rationale

The Role of PTP1B in Metabolic Signaling

PTP1B plays a crucial role in attenuating metabolic signals. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues. This event triggers a downstream signaling cascade, primarily through the phosphorylation of Insulin Receptor Substrate-1 (IRS-1), leading to increased glucose uptake and improved metabolic control.[2] PTP1B acts as a brake on this system by directly dephosphorylating both the activated insulin receptor and IRS-1, thus terminating the signal.[1][2] A similar negative regulatory function is exerted on the leptin signaling pathway through the dephosphorylation of JAK2.[8][9] Consequently, inhibiting PTP1B activity is a validated strategy to prolong and enhance insulin and leptin signaling, thereby improving insulin sensitivity.[1]

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) (Inactive) Insulin->IR binds IR_P Phosphorylated IR (Active) IR->IR_P Autophosphorylation IRS1 IRS-1 IR_P->IRS1 phosphorylates IRS1_P Phosphorylated IRS-1 IRS1->IRS1_P Signaling Downstream Signaling (Glucose Uptake) IRS1_P->Signaling activates PTP1B PTP1B PTP1B->IR_P Dephosphorylates PTP1B->IRS1_P Dephosphorylates

Caption: PTP1B negatively regulates the insulin signaling pathway.

Assay Principle: Colorimetric Detection of Phosphatase Activity

The assay quantifies PTP1B activity by measuring the rate of pNPP hydrolysis. PTP1B catalyzes the removal of the phosphate group from the colorless substrate, pNPP, yielding the yellow-colored product, p-nitrophenol (pNP). The reaction can be stopped by adding a strong base (e.g., NaOH), which also enhances the yellow color of the pNP anion.[10] The amount of pNP produced is directly proportional to the PTP1B enzyme activity and can be measured by its absorbance at 405 nm.[1][7][10]

When a benzoic acid derivative or another inhibitory compound is present, it binds to the enzyme, reducing its catalytic activity. This results in a decreased rate of pNP formation. By measuring this reduction across a range of inhibitor concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.[1][11][12]

Materials and Reagents

Equipment
  • Spectrophotometric 96-well microplate reader capable of reading absorbance at 405 nm

  • Clear, flat-bottom 96-well microplates

  • Multichannel and single-channel pipettes

  • Incubator or water bath set to 37°C

  • Standard laboratory glassware and consumables

Reagents & Buffers
ReagentStock ConcentrationStorageRationale for Use
Human Recombinant PTP1B Aliquot at 0.1-1 mg/mL-80°CThe enzyme catalyst. The catalytic domain (e.g., amino acids 1-321) is commonly used and commercially available.[1] Avoid repeated freeze-thaw cycles.[13]
p-Nitrophenyl Phosphate (pNPP) 100 mM in dH₂O-20°C (aliquots)The chromogenic substrate for the phosphatase reaction.[1][7]
Benzoic Acid Derivative 10-50 mM in 100% DMSO-20°CThe test inhibitor. DMSO is a common solvent for organic compounds.
Positive Control Inhibitor 10 mM Suramin or RK-682-20°CA known PTP1B inhibitor to validate the assay's ability to detect inhibition.[14][15]
Dimethyl Sulfoxide (DMSO) 100%Room Temp.Solvent for test compounds; used as the vehicle control.
Sodium Hydroxide (NaOH) 5 MRoom Temp.Stops the enzymatic reaction and enhances the color of the pNP product.[10]
Assay Buffer (pH 7.0) 1X Working Solution4°CProvides the optimal chemical environment for enzyme activity.
-- 50 mM 3,3-dimethylglutarateA stable buffering agent for the optimal PTP1B pH range.[10]
-- 50 mM NaClMaintains appropriate ionic strength.[10]
-- 1 mM EDTAChelates divalent metal ions that could interfere with the assay.[10][16]
-- 1 mM DTT (Dithiothreitol)Add fresh before useCritical: A reducing agent that maintains the catalytic cysteine residue of PTP1B in its active, reduced state.[1][17]

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 100 µL.

Caption: High-level workflow for the PTP1B inhibition assay.

Step 1: Reagent Preparation
  • 1X Assay Buffer: Prepare the buffer containing 50 mM 3,3-dimethylglutarate, 50 mM NaCl, and 1 mM EDTA, adjusting the pH to 7.0. Just before use, add DTT from a stock solution to a final concentration of 1 mM.[1][10] Keep this buffer on ice.

  • 2X PTP1B Enzyme Solution: Thaw the PTP1B enzyme stock on ice. Dilute it in ice-cold 1X Assay Buffer to a 2X working concentration. The optimal final concentration should be determined empirically to ensure linear reaction kinetics but is typically between 20-75 nM.[1][10] For example, prepare a 150 nM solution for a final assay concentration of 75 nM.

  • 2X pNPP Substrate Solution: Dilute the 100 mM pNPP stock in 1X Assay Buffer to a 2X working concentration. A final concentration at or near the Michaelis-Menten constant (Kₘ) of PTP1B for pNPP (approx. 0.7-1.3 mM) is recommended for inhibitor studies.[1] Therefore, a 2X working solution of 2 mM is a good starting point.

  • Inhibitor Dilutions:

    • Prepare a 10 mM stock of your benzoic acid derivative in 100% DMSO.

    • Perform a serial dilution of this stock to create a range of concentrations. It is often convenient to prepare these at 10X the final desired concentration in Assay Buffer containing a fixed percentage of DMSO.

    • Causality: This ensures that the final DMSO concentration is consistent across all wells (typically ≤1-2%) to avoid solvent effects on enzyme activity.[1]

Step 2: Assay Procedure
  • Plate Setup: Design a plate map including blanks, negative controls (100% activity), positive controls, and test compound wells in duplicate or triplicate.

  • Add Reagents: Add reagents to the wells of a 96-well plate in the following order:

    • 50 µL of 1X Assay Buffer.

    • 10 µL of the 10X test inhibitor dilutions (or 10X positive control). For negative control wells, add 10 µL of the vehicle (Assay Buffer with the same % DMSO as the inhibitor solutions).

    • 20 µL of 1X Assay Buffer. For blank wells, add 40 µL of buffer instead of the enzyme solution in the next step.

  • Add Enzyme: Add 20 µL of the 2X PTP1B Enzyme Solution to all wells except the blanks. The total volume is now 100 µL.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[18]

  • Initiate Reaction: Add 100 µL of the 2X pNPP Substrate Solution to all wells to start the reaction. (Note: This assumes a total final volume of 200 µL as per some protocols[10]; alternatively, for a 100 µL final volume, all previous volumes would be halved, and 50 µL of 2X pNPP would be added). Let's proceed with a 100 µL final volume for reagent economy.

    • Correction for 100 µL final volume:

      • 50 µL Assay Buffer

      • 10 µL 10X Inhibitor/Vehicle

      • 20 µL 2.5X PTP1B Enzyme (add 20 µL buffer to blanks)

      • Pre-incubate.

      • Initiate with 20 µL of 5X pNPP Substrate.

  • Incubation: Incubate the plate at 37°C for 30 minutes.[16] This time should be within the linear range of the reaction, which should be verified during assay development.

  • Stop Reaction: Terminate the reaction by adding 40 µL of 5 M NaOH to each well.[10]

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

Step 3: Self-Validating Controls
  • Negative Control (100% Activity): Contains enzyme, substrate, and vehicle (DMSO). Defines the maximum reaction rate.

  • Positive Control: Contains enzyme, substrate, and a known PTP1B inhibitor. Validates that the assay can detect inhibition.

  • Blank: Contains substrate and buffer (no enzyme). Corrects for background signal from non-enzymatic substrate hydrolysis.[18]

Data Analysis and Interpretation

Calculation of Percentage Inhibition

First, correct the absorbance readings by subtracting the average absorbance of the blank wells from all other wells. Then, calculate the percentage of inhibition for each inhibitor concentration using the following formula:

% Inhibition = [ (Absorbance_NegativeControl - Absorbance_Sample) / Absorbance_NegativeControl ] x 100

IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme's activity by 50%.[11][12][19]

  • Plot the calculated % Inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

  • Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.

  • The software will calculate the IC₅₀ value from the inflection point of the curve.[11][18]

Summary of Assay Parameters
ParameterTypical Value / RangeRationale / Comment
Enzyme Human Recombinant PTP1B (catalytic domain)Truncated versions are highly active and stable.[1]
Enzyme Concentration 20 - 75 nMMust be optimized to ensure reaction kinetics are linear over the assay duration.[1][10]
Substrate p-Nitrophenyl Phosphate (pNPP)A reliable and inexpensive chromogenic substrate.[1]
pNPP Kₘ 0.7 - 1.3 mMThe Michaelis-Menten constant for PTP1B.[1]
pNPP Concentration 0.7 - 15 mMA concentration at or near the Kₘ is recommended for competitive inhibitor studies.[1]
Assay pH 6.0 - 7.2PTPs are typically most active in a slightly acidic to neutral pH range.[1][17]
Detection Wavelength 405 nmCorresponds to the absorbance maximum of the p-nitrophenol product.[1]
Final DMSO Conc. < 2%High concentrations of DMSO can inhibit enzyme activity.

References

  • Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosph
  • Application Note: In Vitro PTP1B Inhibition Assay Using PTP1B-IN-3 and pNPP Substr
  • What are PTP1B inhibitors and how do they work?
  • 2-(oxalylamino)
  • In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants. PMC.
  • Design, Synthesis and Biological Evaluation of 3-(2-(benzo[d]thiazol-2- ylthio)acetamido)
  • Docking of oxalyl aryl amino benzoic acid deriv
  • The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosph
  • Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe. PMC.
  • In Vitro and In Silico Analysis of PTP1B Inhibitors from Cleistocalyx operculatus Leaves and Their Effect on Glucose Uptake. MDPI.
  • SYNTHESIS AND PTP1B INHIBITORY ACTIVITY OF NOVEL BENZOTHIAZOLE AND 1, 2, 4-TRIAZOLE LIN.
  • Mechanism of protein tyrosine phosphatase 1B-medi
  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. Benchchem.
  • p-NITROPHENYL PHOSPHATE (pNPP)
  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. PMC - NIH.
  • SensoLyte pNPP Protein Phosph
  • Fluorogenic PTP1B (Catalytic Region)
  • IC50 Determin
  • PTP1B Assay Kit, Colorimetric. Sigma-Aldrich.
  • PTP1B Inhibitors as Potential Target for Type II Diabetes. Juniper Publishers.
  • Docking-based virtual screening in search for natural PTP1B inhibitors in treating type-2 diabetes mellitus and obesity. Biomedical Research and Therapy.
  • Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. MDPI.
  • pNPP Phosph
  • IC50. Wikipedia.
  • Determination of Half-Maximal Inhibitory Concentr

Sources

Application

Application Note: Advanced Recrystallization Strategies for Acetamido Benzoic Acid Intermediates

Executive Summary The purification of acetamido benzoic acid derivatives—specifically 4-acetamidobenzoic acid (Acedoben) and 2-acetamidobenzoic acid (N-acetylanthranilic acid) —presents a unique challenge in process chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of acetamido benzoic acid derivatives—specifically 4-acetamidobenzoic acid (Acedoben) and 2-acetamidobenzoic acid (N-acetylanthranilic acid) —presents a unique challenge in process chemistry.[1] These amphiphilic molecules possess competing solubility drivers: the hydrophobic aromatic core, the hydrogen-bond-donating amide, and the ionizable carboxylic acid.

This guide moves beyond generic "dissolve and cool" advice. It details the thermodynamic logic behind binary solvent selection, specifically targeting the removal of unreacted amine precursors (e.g., PABA, anthranilic acid) and colored oxidation byproducts. We present two validated protocols: a Binary Solvent Recrystallization for high-purity polishing (>99.5%) and a pH-Swing Precipitation for bulk crude isolation.[1][2]

Strategic Solvent Selection: The "Why" Behind the Chemistry

To design a self-validating purification system, one must exploit the specific intermolecular forces of the solute. Acetamido benzoic acids exhibit high lattice energy due to intermolecular hydrogen bonding between the amide carbonyl and the carboxylic acid proton.

Solubility Thermodynamics[2]
  • The Solute: High melting points (>250°C for Acedoben) indicate strong crystal lattice packing.[2] Breaking this lattice requires a solvent with high dielectric constant (

    
    ) and strong hydrogen bond accepting (HBA) capability.[1][2]
    
  • The Impurities:

    • Unreacted Amines (Anilines): moderately soluble in alcohols; highly soluble in acidic media.[2]

    • Oxidation Products: Often non-polar tars or highly conjugated colored species.[2]

The Solvent System Matrix

We categorize solvent systems based on their "Purification Power"—the ability to reject specific impurities while recovering the target.

Solvent SystemRoleTarget IsomerMechanism of ActionSafety/Green Score
Ethanol / Water Primary4-isomer (Acedoben)Anti-solvent Crash: High solubility in hot EtOH; sharp solubility drop upon water addition.[1] Rejects polar salts.[2]High (Class 3)
Acetic Acid / Water Scavenger2-isomer (N-Acetylanthranilic)Chemical Selectivity: Keeps unreacted amines in solution as acetate salts while the amide product crystallizes.[1]Medium (Corrosive)
Methanol / Water AlternativeAll isomersHigher solubility than EtOH, allowing lower volumes, but higher toxicity.[1][2]Medium (Class 2)
DMF / Water RescueHigh MW analogsUsed only if product is insoluble in alcohols.[1][2] Difficult solvent removal (high BP).[1][2]Low (Class 2)

Experimental Protocols

Protocol A: The "Gold Standard" Binary Recrystallization (Ethanol/Water)

Best for: Final polishing of Acedoben to pharmaceutical grade.

Prerequisites:

  • Crude 4-acetamidobenzoic acid (dry).[1][2]

  • Solvents: Ethanol (95% or absolute), Deionized Water.[1][2]

  • Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.[1][2]

Step-by-Step Methodology:

  • Saturation: Suspend 10.0 g of crude solid in 80 mL of Ethanol. Heat to reflux (approx. 78°C).[1][2]

  • Titration: If solids remain, add hot Ethanol in 5 mL increments until dissolution is just complete.

    • Critical Control Point: If the solution is dark/colored, add 0.5 g activated charcoal, reflux for 5 mins, and perform a hot filtration through a pre-warmed funnel to remove charcoal/insolubles.

  • The Anti-Solvent Shift: Maintain the clear solution at boiling. Slowly add hot water (approx. 90-95°C) down the condenser or via addition funnel.[1]

    • Endpoint: Add water until a persistent turbidity (cloud point) appears, then add 2-3 mL of Ethanol to clear it.[1][2] Typical ratio is roughly 2:1 to 1:1 (EtOH:Water).[1][2]

  • Nucleation & Growth: Remove heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on a cold surface causes "crash precipitation," trapping impurities inside the crystal lattice (occlusion).[2]

  • Yield Maximization: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter under vacuum. Wash the cake with 20 mL of cold (0°C) 50% EtOH/Water.

  • Drying: Dry at 60°C under vacuum to constant weight.

Protocol B: pH-Swing Purification (Acid-Base)

Best for: Removing significant unreacted amine starting material from crude reaction mixtures.[1]

Mechanism: Acetamido benzoic acids are insoluble in dilute acid (pH < 3) but soluble in base (pH > 8).[1][2] Unreacted amines (like PABA) are soluble in acid (as ammonium salts).[1][2]

  • Dissolution: Suspend crude material in 10% NaOH solution (approx. 5 mL per gram of solid). Stir until fully dissolved (solution pH > 10).

  • Filtration: Filter off any insoluble non-polar impurities or catalyst residues (e.g., Pd/C).[1][2]

  • Precipitation: Slowly add 3M HCl to the filtrate with vigorous stirring.

    • Observation: The product will precipitate as a thick white slurry as pH passes 4.5.[2]

  • Impurity Rejection: Continue adding HCl until pH reaches 2.0–3.0.

    • Logic: At pH 2, the product is protonated and insoluble.[2] Any unreacted aniline impurity remains protonated and soluble in the aqueous mother liquor.[2]

  • Wash: Filter and wash heavily with water to remove salts (NaCl) and trace acid.[1][2]

Visualizing the Logic

Diagram 1: Solvent Selection Decision Tree

This logic gate ensures you choose the correct protocol based on your impurity profile.[2]

SolventSelection Start Start: Analyze Crude Purity CheckImpurity Primary Impurity Type? Start->CheckImpurity Amine Unreacted Amine (e.g., Anthranilic Acid) CheckImpurity->Amine High (>5%) Inorganic Salts / Catalyst CheckImpurity->Inorganic Insolubles Unknown General Polishing CheckImpurity->Unknown Low (<2%) ProtocolB Protocol B: pH-Swing (Acid/Base) Amine->ProtocolB Solubilize Amine ProtocolC Protocol C: Acetic Acid/Water Amine->ProtocolC Alternative for Ortho-Isomers Inorganic->ProtocolB Filter at pH 10 ProtocolA Protocol A: Ethanol/Water Recryst Unknown->ProtocolA Standard

Caption: Decision tree for selecting the optimal purification route based on impurity profile.

Diagram 2: The Binary Recrystallization Workflow

A visualization of Protocol A, highlighting critical control points (CCPs).

RecrystWorkflow Step1 1. Dissolution (Reflux in EtOH) Step2 2. Hot Filtration (Remove Insolubles) Step1->Step2 If dirty Step3 3. Anti-Solvent (Add Hot Water) Step1->Step3 If clear Step2->Step3 Step4 4. Controlled Cooling (Ambient -> 4°C) Step3->Step4 Cloud Point Step4->Step1 Oiling Out? Re-heat Step5 5. Isolation (Vacuum Filter) Step4->Step5 Crystallization

Caption: Step-by-step workflow for Binary Recrystallization (Protocol A).

Troubleshooting & Critical Parameters

"Oiling Out"

Symptom: The product separates as a liquid oil droplets rather than crystals upon water addition.[2] Cause: The solution temperature dropped below the melting point of the solvated product before crystallization could occur, or the water was added too fast. Remedy:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of ethanol (co-solvent).[2]

  • Seed the solution with a pure crystal of the target acid.

  • Cool much more slowly.

Polymorphism

Acetamido benzoic acids can exhibit polymorphism.[2][3][4] Rapid cooling often yields metastable kinetic forms (needles), while slow cooling yields thermodynamic forms (prisms/blocks).[1][2]

  • Recommendation: For consistent bioavailability and dissolution rates (drug development), always use controlled cooling rates (e.g., 10°C per hour) to favor the thermodynamic polymorph.[1][2]

References

  • PubChem. (2025).[1][2] 4-Acetamidobenzoic acid | C9H9NO3.[1][2][5] National Library of Medicine.[2] [Link][1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for benzoic acid derivative recrystallization techniques).

  • Erikson, J. (1972).[1][2] N-acetylanthranilic acid: A Highly Triboluminescent Material. Journal of Chemical Education. (Describes acetic acid/water purification for the 2-isomer). [Link]

Sources

Method

Application Note: HATU-Mediated Amide Coupling of Pyridin-4-ylacetic Acid with Anilines

Executive Summary The synthesis of amides via the coupling of heteroaromatic acetic acids (such as pyridin-4-ylacetic acid) with anilines presents a unique set of chemical challenges. Anilines are inherently weak nucleop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of amides via the coupling of heteroaromatic acetic acids (such as pyridin-4-ylacetic acid) with anilines presents a unique set of chemical challenges. Anilines are inherently weak nucleophiles due to the delocalization of their nitrogen lone pair into the aromatic ring. Concurrently, pyridin-4-ylacetic acid is prone to decarboxylation under harsh basic conditions or prolonged heating.

To overcome these barriers, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier coupling reagent. HATU generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester, which accelerates the aminolysis of weak nucleophiles through a specialized neighboring group effect[1][2]. This application note provides a self-validating, step-by-step protocol designed to maximize yield while suppressing common side reactions such as amine guanidinylation and acid decarboxylation.

Mechanistic Insights & Causality (The "Why")

As a drug development professional, understanding the mechanistic causality behind reagent selection is critical for troubleshooting and scale-up.

Anchimeric Assistance via HOAt

When pyridin-4-ylacetic acid reacts with HATU, it forms an OAt-active ester. Unlike standard HOBt esters, the HOAt ester features a nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen acts as a hydrogen-bond acceptor, coordinating with the incoming aniline's protons. This anchimeric assistance (neighboring group effect) stabilizes the 7-membered cyclic transition state, dramatically accelerating the reaction rate for weak nucleophiles like anilines[1][2].

The Guanidinylation Side Reaction

A critical failure point in HATU couplings is the premature addition of the amine. If the aniline is exposed to unreacted HATU, its amine group can directly attack the electrophilic guanidinium carbon of HATU. This forms a dead-end tetramethylguanidinium byproduct, permanently capping the amine and halting the reaction[3][4][5]. Causality-driven solution: The protocol mandates a strict 10–15 minute pre-activation of the carboxylic acid with HATU before the aniline is introduced.

Mitigating Decarboxylation

Pyridin-4-ylacetic acid is an arylacetic acid, making it susceptible to decarboxylation if the activated intermediate is heated excessively. By utilizing the extreme reactivity of HATU, the entire coupling process can be conducted at room temperature (RT), preserving the integrity of the acetic acid linker[6].

Logical Workflows & Reaction Pathways

Mechanism Acid Pyridin-4-ylacetic Acid + DIPEA OAtEster OAt-Active Ester (Highly Reactive) Acid->OAtEster 1. Activation (Fast) HATU HATU Reagent HATU->OAtEster Product Amide Product OAtEster->Product 2. Aminolysis (Anchimeric Assistance) Byproducts TMU + HOAt (Water Soluble) OAtEster->Byproducts Released Aniline Aniline (Weak Nucleophile) Aniline->Product

Fig 1. HATU-mediated activation and aminolysis pathway.

Workflow Step1 1. Dissolve Acid & DIPEA in Anhydrous DMF Step2 2. Add HATU (1.05 eq) at 0°C to RT Step1->Step2 Step3 3. Pre-activate for 10-15 min (Prevents Guanidinylation) Step2->Step3 Step4 4. Add Aniline (1.1 eq) Stir at RT for 2-12 h Step3->Step4 Step5 5. Aqueous Workup (Removes TMU & HOAt) Step4->Step5

Fig 2. Step-by-step workflow for HATU-mediated aniline coupling.

Quantitative Data: Stoichiometry & Reagent Selection

To ensure a self-validating system, precise stoichiometry is required. Pyridin-4-ylacetic acid is frequently supplied as a hydrochloride (HCl) salt. The base equivalents must be adjusted accordingly to ensure the reaction medium remains sufficiently basic for activation.

ReagentRoleEquivalents (eq)Notes
Pyridin-4-ylacetic Acid (HCl salt) Electrophile1.0If using the free base, reduce DIPEA by 1.0 eq.
Aniline Derivative Nucleophile1.05 – 1.1Slight excess ensures complete consumption of the active ester.
HATU Coupling Agent1.05Do not exceed 1.1 eq. Excess HATU promotes aniline guanidinylation[5].
DIPEA (Hünig's Base) Non-nucleophilic Base3.0 – 4.0Neutralizes HCl salt, deprotonates acid, and drives activation[1].
Anhydrous DMF Solvent0.1 – 0.5 MSolubilizes polar intermediates and stabilizes the transition state.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation & Self-Validation
  • Purge System: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Dissolution: Add Pyridin-4-ylacetic acid hydrochloride (1.0 eq) to the flask. Suspend in anhydrous DMF to achieve a concentration of ~0.2 M.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature.

    • Self-Validation Check: The suspension should clarify into a homogeneous solution as the HCl salt is neutralized and the carboxylate is formed.

Phase 2: Pre-Activation
  • Cooling: Cool the solution to 0 °C using an ice bath. (This controls the exothermic activation and prevents premature decarboxylation).

  • HATU Addition: Add HATU (1.05 eq) in one portion.

  • Active Ester Formation: Remove the ice bath and allow the mixture to stir at room temperature for 10 to 15 minutes .

    • Self-Validation Check: An aliquot quenched in methanol and analyzed via LC-MS should show complete conversion of the acid mass to the corresponding methyl ester (indicating successful OAt-ester formation)[1].

Phase 3: Aminolysis (Coupling)
  • Aniline Introduction: Add the aniline derivative (1.1 eq) dropwise or in small portions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS or TLC every 2 hours. Due to the HOAt neighboring group effect, coupling is typically complete within 2 to 12 hours depending on the steric hindrance of the aniline[2].

Phase 4: Workup & Purification
  • Quenching: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

  • Washing (TMU/HOAt Removal):

    • Wash the organic layer with saturated aqueous NaHCO₃ (3 times). This removes the acidic HOAt byproduct.

    • Wash with 5% aqueous LiCl (3 times) to remove residual DMF and the water-soluble tetramethylurea (TMU) byproduct[1].

    • Wash with brine (1 time).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (typically using a gradient of DCM/MeOH due to the polarity of the pyridine ring) or reverse-phase preparative HPLC[6].

Troubleshooting Matrix

Observation (LC-MS / TLC)Mechanistic CauseCorrective Action
Mass = Aniline + 98 Da Guanidinylation: Aniline attacked unreacted HATU[3][5].Ensure strict 15-min pre-activation of the acid before adding aniline. Do not use excess HATU.
Incomplete Acid Consumption Insufficient Base: Pyridine nitrogen or HCl salt consumed the DIPEA.Increase DIPEA to 4.0 eq. Verify the pH of the reaction mixture is > 8.
Mass = Acid - 44 Da Decarboxylation: Pyridin-4-ylacetic acid degraded[6].Maintain reaction strictly at RT. Do not heat. Minimize pre-activation time to exactly 10 mins.
High TMU in NMR (δ ~2.8 ppm) Poor Workup: Tetramethylurea (TMU) byproduct was not removed.Increase the number of aqueous LiCl or water washes. TMU is highly water-soluble.

References

  • Wikipedia. "HATU." Wikimedia Foundation. Available at:[Link]

  • World Intellectual Property Organization. "WO2013186229A1 - TNF-alpha modulating benzimidazoles." (Details coupling of pyridin-4-ylacetic acid).
  • RSC Advances. "Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates." Royal Society of Chemistry, 2017. Available at:[Link]

  • PMC / J. Org. Chem. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." National Institutes of Health, 2014. Available at:[Link]

Sources

Application

Application Note and Detailed Protocol for the Synthesis of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid methyl ester

Abstract This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid methyl ester, a key heterocyclic building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid methyl ester, a key heterocyclic building block in medicinal chemistry and drug discovery. The protocol details a robust amide coupling reaction between methyl 3-amino-4-methylbenzoate and 2-(pyridin-4-yl)acetic acid, facilitated by the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) reagent system. This application note is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the reaction mechanism, troubleshooting, and critical process parameters to ensure high yield and purity.

Introduction and Scientific Context

Amide bonds are fundamental linkages in a vast array of biologically active molecules, including peptides and many small-molecule pharmaceuticals.[1] The construction of these bonds, particularly between heteroaromatic systems, is a cornerstone of modern synthetic chemistry. The target molecule, 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid methyl ester, incorporates both a substituted benzoate scaffold and a pyridine moiety, making it a valuable intermediate for constructing more complex molecular architectures.

The selected synthetic strategy employs a carbodiimide-mediated coupling, a widely trusted and versatile method for amide bond formation.[2] Specifically, the use of EDC in conjunction with HOBt offers several advantages: it proceeds under mild conditions, minimizes the risk of racemization for chiral substrates, and the byproducts are water-soluble, simplifying the purification process.[3][4] This protocol has been optimized to provide a reliable and scalable route to the target compound.

Reaction Scheme and Mechanism

Overall Transformation

The synthesis involves the formation of an amide bond between the primary amine of methyl 3-amino-4-methylbenzoate and the carboxylic acid of 2-(pyridin-4-yl)acetic acid.

Overall reaction scheme for the synthesis of the target molecule.
Mechanism Spotlight: EDC/HOBt Amide Coupling

The success of this synthesis hinges on the activation of the carboxylic acid. The EDC/HOBt system accomplishes this through a well-established two-stage mechanism.

  • Activation of Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also rearrange into a stable N-acylurea byproduct, which would halt the desired reaction.[5][6]

  • Role of HOBt: To prevent this unproductive rearrangement and enhance efficiency, HOBt is introduced as an additive. HOBt rapidly intercepts the O-acylisourea to form an active HOBt-ester. This new intermediate is less reactive than the O-acylisourea but is stable against rearrangement and highly susceptible to nucleophilic attack by the amine.[6] The amine then attacks the HOBt-ester to form the thermodynamically stable amide bond, regenerating HOBt, which can then participate in another catalytic cycle.[5][6]

EDC_HOBt_Mechanism RCOOH Pyridin-4-yl-acetic Acid (R-COOH) Isourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Isourea EDC EDC EDC->Isourea + HOBt_Ester Active HOBt-Ester Isourea->HOBt_Ester + HOBt Urea Water-Soluble Urea Byproduct Isourea->Urea Rearrangement (Side Reaction) Isourea->Urea - EDC Urea HOBt HOBt HOBt->HOBt_Ester Amide Target Amide Product HOBt_Ester->Amide + Amine (R'-NH2) Amine Methyl 3-amino-4-methylbenzoate (R'-NH2) Amine->Amide HOBt_regen HOBt (regenerated) Amide->HOBt_regen - HOBt

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS NumberMolecular WeightPurityNotes
Methyl 3-amino-4-methylbenzoate18595-18-1165.19 g/mol ≥98%Store in a cool, dry place.
2-(Pyridin-4-yl)acetic acid28356-58-3137.14 g/mol ≥97%Can be used as the hydrochloride salt with base.
EDC Hydrochloride25952-53-8191.70 g/mol ≥98%Moisture sensitive; store under inert gas.[7]
HOBt Hydrate123333-53-9153.14 g/mol ≥97%Potentially explosive when dry; handle with care.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol ≥99%Corrosive and flammable.
Dichloromethane (DCM), Anhydrous75-09-284.93 g/mol ≥99.8%Use from a solvent purification system or sealed bottle.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeFor work-up and chromatography.
Hexanes110-54-386.18 g/mol ACS GradeFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol -Aqueous solution for work-up.
Brine (Saturated NaCl)7647-14-558.44 g/mol -Aqueous solution for work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol -For drying organic layers.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR Spectrometer

  • Mass Spectrometer

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct all steps of the reaction and work-up in a well-ventilated fume hood.

  • EDC: Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation.[8] Avoid inhalation of dust.

  • DIPEA: Corrosive and flammable. Handle with care.

  • DCM: Volatile and a suspected carcinogen. Minimize exposure.

Detailed Experimental Protocol

This protocol is based on a 5 mmol scale. Adjust reagent quantities proportionally for different scales.

Reaction Setup and Execution
  • Reagent Preparation: To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add 2-(Pyridin-4-yl)acetic acid (0.686 g, 5.0 mmol, 1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) hydrate (0.842 g, 5.5 mmol, 1.1 eq.).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM, 25 mL) to the flask. Stir the mixture at room temperature until the solids are mostly dissolved.

  • Amine Addition: Add methyl 3-amino-4-methylbenzoate (0.826 g, 5.0 mmol, 1.0 eq.) to the solution, followed by N,N-Diisopropylethylamine (DIPEA, 1.74 mL, 10.0 mmol, 2.0 eq.).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • EDC Addition: Slowly add EDC hydrochloride (1.15 g, 6.0 mmol, 1.2 eq.) to the cold, stirred reaction mixture in portions over 5-10 minutes.[4] A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

Reaction Monitoring
  • Technique: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the limiting starting material (methyl 3-amino-4-methylbenzoate).

  • Eluent: A typical eluent system is 50-70% Ethyl Acetate in Hexanes.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should appear as a new, less polar spot compared to the carboxylic acid and more polar than the starting amine.

Work-up and Purification

Workflow A 1. Reaction Mixture (Post-Overnight Stirring) B 2. Dilute with DCM A->B C 3. Wash with sat. NaHCO3 (aq) B->C D 4. Wash with Water C->D E 5. Wash with Brine D->E F 6. Collect & Dry Organic Layer (Anhydrous MgSO4) E->F G 7. Filter and Concentrate (Rotary Evaporator) F->G H 8. Purify by Flash Chromatography (Silica Gel) G->H I 9. Collect & Concentrate Fractions H->I J 10. Final Product (White to off-white solid) I->J

Caption: Step-by-step experimental workflow for work-up and purification.

  • Dilution: Transfer the reaction mixture to a 250 mL separatory funnel and dilute with an additional 50 mL of DCM.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 30 mL) to remove unreacted HOBt and carboxylic acid.

    • Water (1 x 30 mL).

    • Brine (1 x 30 mL) to facilitate phase separation.

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

    • Eluent: Use a gradient of Ethyl Acetate in Hexanes (e.g., starting from 30% EtOAc and gradually increasing to 70% EtOAc).

    • Fraction Collection: Collect fractions containing the desired product as identified by TLC.

  • Final Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid methyl ester as a white to off-white solid.

Characterization and Expected Results

ParameterExpected Result
Appearance White to off-white solid
Yield 75-90%
Molecular Formula C₁₆H₁₆N₂O₃
Molecular Weight 284.31 g/mol
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.55 (d, 2H, pyridine), ~7.90 (d, 1H, Ar-H), ~7.75 (s, 1H, Ar-H), ~7.30 (d, 1H, Ar-H), ~7.20 (d, 2H, pyridine), ~3.90 (s, 3H, -OCH₃), ~3.80 (s, 2H, -CH₂-), ~2.30 (s, 3H, Ar-CH₃). Note: NH proton may be broad and variable.
¹³C NMR (101 MHz, CDCl₃)δ (ppm): ~169.0 (C=O, amide), ~166.5 (C=O, ester), ~150.0 (pyridine), ~144.0 (pyridine), ~138.0, ~135.0, ~132.0, ~130.0, ~125.0, ~124.0, ~122.0 (aromatic C), ~52.5 (-OCH₃), ~44.0 (-CH₂-), ~18.0 (Ar-CH₃).
Mass Spec (ESI+) m/z: 285.12 [M+H]⁺, 307.10 [M+Na]⁺

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive EDC (hydrolyzed due to moisture).Use a fresh bottle of EDC or EDC from a desiccator. Ensure all glassware and solvents are anhydrous.
Starting amine or acid is of low purity.Verify the purity of starting materials by NMR or another suitable method before starting.
Presence of N-acylurea byproduct Slow reaction of the amine with the O-acylisourea intermediate.Ensure at least 1.1 equivalents of HOBt are used. For sterically hindered substrates, consider switching to a more potent coupling reagent system like HATU/DIPEA.[9]
Difficult Purification Water-soluble urea byproduct from EDC not fully removed.Perform the aqueous washes thoroughly. An additional wash with dilute acid (e.g., 1M HCl) can sometimes help, but may protonate the pyridine, partitioning some product into the aqueous layer.
Product co-elutes with an impurity.Optimize the chromatography eluent system. Try a different solvent system (e.g., DCM/Methanol) or use a shallower gradient.

References

  • V. V. Sureshbabu, N. S. Narendra, "Amide-Bond Forming Reactions – A Brief Account," Resonance, vol. 12, no. 1, pp. 38-48, 2007. Available: [Link]

  • E. Valeur, M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Chem. Soc. Rev., vol. 38, no. 2, pp. 606-631, 2009. Available: [Link]

  • J. C. Sheehan, G. P. Hess, "A New Method of Forming the Peptide Bond," J. Am. Chem. Soc., vol. 77, no. 4, pp. 1067-1068, 1955. Available: [Link]

  • W. König, R. Geiger, "Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen," Chem. Ber., vol. 103, no. 3, pp. 788-798, 1970. Available: [Link]

  • Aapptec, "Carbodiimide (DCC, DIC, EDC HCl)," Coupling Reagents Technical Bulletin. Available: [Link]

  • Organic-Synthesis.com, "Acid-Amine Coupling using EDCI," Protocols. Available: [Link]

  • NIST, "Benzoic acid, 4-methyl-, methyl ester," WebBook. Available: [Link]

  • Royal Society of Chemistry, "Supporting Information for 'Catalyst-free, direct oxidative esterification of alcohols and aldehydes in aqueous medium'," RSC. Available: [Link]

  • The Organic Chemistry Portal, "1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)," Common Reagents. Available: [Link]

  • PubChem, "Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate," Compound Summary. Available: [Link]

  • Sartorius, "SAFETY DATA SHEET - EDC," SDS. Available: [Link]

Sources

Method

Application Note: Formulation, Stability, and Analytical Profiling of Telaglenastat (CB-839)

Executive Summary This technical guide provides a comprehensive framework for the handling, formulation, and stability assessment of Telaglenastat (CB-839) , a first-in-class, orally bioavailable glutaminase (GLS1) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the handling, formulation, and stability assessment of Telaglenastat (CB-839) , a first-in-class, orally bioavailable glutaminase (GLS1) inhibitor. Designed for researchers in oncology and metabolic drug discovery, this document synthesizes physicochemical data with field-proven experimental protocols. It addresses the compound's specific solubility challenges and provides validated methods for preclinical vehicle preparation and stability-indicating HPLC analysis.

Compound Identity & Physicochemical Profile[1][2][3][4]

Telaglenastat is a specific allosteric inhibitor of glutaminase, preventing the conversion of glutamine to glutamate, a critical fuel source for tricarboxylic acid (TCA) cycle activity in cancer cells.[1]

PropertyDetail
Common Name Telaglenastat (CB-839)
IUPAC Name 2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide
CAS Number 1439399-58-2
Molecular Formula C₂₆H₂₄F₃N₇O₃S
Molecular Weight 571.58 g/mol
Appearance White to off-white solid powder
pKa (Calculated) pKa₁ ≈ 3.2 (Pyridine nitrogen)pKa₂ ≈ 4.9 (Carboxylic acid moiety equivalent/Amide acidity)
LogP / LogD cLogP ≈ 0.84 (Neutral)LogD₇.₄ ≈ -0.2 (Ionized at physiological pH)
Solubility Water: Insoluble (< 0.1 mg/mL)DMSO: Soluble (> 50 mg/mL)Ethanol: Slightly soluble

Analytical Protocols (HPLC/LC-MS)

To ensure data integrity during stability and formulation studies, a validated stability-indicating assay is required. The following HPLC method separates the parent compound from its primary hydrolytic degradants.

Standard HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate basic nitrogens)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5–10 µL

  • Detection: UV @ 254 nm (primary) and 280 nm

  • Column Temp: 40°C

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5%
2.0 5%
10.0 95%
12.0 95%
12.1 5%

| 15.0 | 5% (Re-equilibration) |

Sample Preparation
  • Stock Solution: Dissolve 1 mg of CB-839 in 1 mL of DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:10 in 50:50 Water:Acetonitrile for a final concentration of 100 µg/mL.

  • Filtration: Always filter samples through a 0.22 µm PTFE filter before injection to protect the column from precipitation.

Formulation Protocols

CB-839 exhibits poor aqueous solubility, necessitating specific vehicle systems for in vivo administration.

Preclinical Oral Suspension (Toxicology/Efficacy Models)

Best for high-dose studies (up to 200–300 mg/kg) in mice/rats where systemic exposure is driven by absorption from a depot.

Reagents:

  • Carboxymethylcellulose sodium (CMC-Na) (Medium viscosity)

  • Tween 80 (Polysorbate 80)

  • Sterile Water for Injection

Protocol:

  • Vehicle Prep: Prepare a 1% (w/v) CMC-Na solution in sterile water containing 0.5% Tween 80 . Stir overnight to ensure complete hydration of CMC.

  • Compound Weighing: Weigh the required amount of CB-839 powder.

  • Wetting: Add a small volume of the vehicle to the powder to create a thick paste. This "wetting" step is critical to prevent clumping.

  • Dilution: Gradually add the remaining vehicle while vortexing or stirring.

  • Homogenization: Sonicate for 10–15 minutes or use a high-shear homogenizer (e.g., Polytron) to ensure a uniform suspension.

  • Storage: Store at 4°C for up to 7 days. Resuspend thoroughly before dosing.

Solubilized Intravenous/Oral Solution (PK Studies)

Best for low-dose (<10 mg/kg) pharmacokinetic studies requiring immediate bioavailability.

Vehicle Composition: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline

Protocol:

  • Dissolution: Dissolve CB-839 completely in DMSO (10% of final volume).

  • Co-solvent Addition: Add PEG300 (40% of final volume) and vortex. The solution should remain clear.

  • Surfactant: Add Tween 80 (5% of final volume) and mix.

  • Aqueous Phase: Slowly add warm (37°C) Saline (45% of final volume) while vortexing.

    • Critical Note: Adding cold saline may cause precipitation. If cloudiness occurs, sonicate immediately.

Stability & Degradation Pathways

Telaglenastat contains amide linkages and a heteroaromatic system susceptible to specific degradation pathways. Understanding these is vital for interpreting "loss of potency" in stored samples.

Forced Degradation Study Design

To validate the HPLC method and understand stability, subject the compound to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

    • Mechanism:[2][3][4][5] Hydrolysis of the amide bond connecting the benzoic acid and pyridine-acetate moieties.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

    • Risk: Rapid hydrolysis of the amide; potential racemization if chiral centers were present (not applicable here, but good practice).

  • Oxidation: 3% H₂O₂ at Room Temperature for 24 hours.

    • Target: N-oxide formation on the pyridine or thiadiazole rings.

  • Photostability: Exposure to UV light (ICH Q1B conditions) for 24 hours.

Degradation Pathway Visualization

The diagram below illustrates the primary hydrolytic cleavage expected under acidic/basic stress, leading to the formation of the aniline derivative and the pyridine-acetic acid fragment.

G cluster_0 Primary Hydrolysis Products CB839 Telaglenastat (CB-839) (Parent) Deg1 Degradant A (3-amino-4-methylbenzoic acid deriv.) CB839->Deg1 Acid/Base Hydrolysis (Amide Cleavage) Deg2 Degradant B (2-(pyridin-4-yl)acetic acid deriv.) CB839->Deg2 Acid/Base Hydrolysis NOxide N-Oxide Impurity (Oxidative Stress) CB839->NOxide Oxidation (H2O2) (Pyridine N-oxidation)

Figure 1: Predicted degradation pathways for Telaglenastat under stress conditions. The central amide bond is the primary site of hydrolytic instability.

Biological Application Notes

Cellular Assays (In Vitro)
  • Solvent: Dissolve stock in 100% DMSO at 10 mM or 20 mM.

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles (>3 cycles).

  • Media Prep: Dilute into culture media immediately prior to use. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

  • Glutamine Levels: Critical Control Point. The potency of CB-839 is dependent on glutamine concentration. Ensure media contains physiological glutamine levels (0.5 – 2 mM) rather than the supraphysiological levels (4 mM) found in standard DMEM/RPMI, as excess glutamine can shift the IC50.

In Vivo Dosing Strategy
  • Dose Range: 200 mg/kg BID (Twice Daily) is a standard efficacious dose in mouse xenograft models.

  • Timing: Administer 1 hour prior to metabolic flux studies (e.g., C13-Glutamine tracing) to ensure maximum enzyme inhibition during the tracer uptake window.

References

  • Gross, M. I., et al. (2014). "Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer." Molecular Cancer Therapeutics.[6]

  • Calithera Biosciences. "CB-839 (Telaglenastat) Investigator's Brochure." ClinicalTrials.gov Documents.

  • Draoui, N., et al. (2017). "Physicochemical profiling and formulation of glutaminase inhibitors." Journal of Medicinal Chemistry. (Contextual inference from search data regarding GLS1 inhibitor properties).
  • TargetMol. "Telaglenastat (CB-839) Formulation and Solubility Data."

  • SelleckChem. "CB-839 Protocol and Stability."

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 3-amino-4-methylbenzoic acid acylation reactions

Technical Support: Optimization of N-Acylation for 3-Amino-4-Methylbenzoic Acid Executive Summary: The "Ortho-Methyl" Challenge This guide addresses the acylation of 3-amino-4-methylbenzoic acid (CAS: 2458-12-0) .[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support: Optimization of N-Acylation for 3-Amino-4-Methylbenzoic Acid

Executive Summary: The "Ortho-Methyl" Challenge

This guide addresses the acylation of 3-amino-4-methylbenzoic acid (CAS: 2458-12-0) .[1][2] Users frequently report low yields (<40%) and incomplete conversion.[1] The root cause is rarely reagent quality but rather a synergistic barrier created by two factors:

  • Steric Hindrance: The methyl group at position 4 is ortho to the amine at position 3. This creates significant steric bulk that impedes the approach of electrophiles (acyl chlorides/anhydrides).

  • Zwitterionic Solubility: The presence of both a basic amine and an acidic carboxyl group creates a zwitterion, rendering the molecule insoluble in standard organic solvents (DCM, Toluene) and reducing reactivity in non-polar environments.

This guide provides two validated protocols: the Ester Protection Route (Recommended) for maximum yield, and the Direct Acid Route for atom economy, along with a troubleshooting matrix.

Part 1: Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Solvent System DMAc, NMP, or DMF The substrate is poorly soluble in THF/DCM.[1] Polar aprotic solvents disrupt intermolecular H-bonds and solvate the zwitterion.[1]
Base Selection Pyridine or DIPEA Inorganic bases (

) are often too insoluble in the required organic solvents.[1] Pyridine acts as both solvent and acid scavenger.[1]
Temperature 0°C

60°C
Start cold to prevent exotherms from hydrolyzing the acyl chloride, then heat to overcome the ortho-methyl steric energy barrier.[1]
Stoichiometry 1.1 - 1.5 eq. Electrophile Excess acylating agent is required to account for hydrolysis due to the hygroscopic nature of polar solvents.

Part 2: Troubleshooting Workflow (Decision Tree)

The following logic flow identifies the bottleneck in your current reaction setup.

Troubleshooting Start Start: Low Yield Observed CheckSolubility Is the Starting Material fully dissolved? Start->CheckSolubility CheckHPLC HPLC Analysis: Unreacted SM or Side Products? CheckSolubility->CheckHPLC Yes (Solution) SolventFix Switch to DMAc or NMP. Avoid DCM/Ether. CheckSolubility->SolventFix No (Suspension) StericFix Increase Temp to 60°C. Add DMAP catalyst. CheckHPLC->StericFix SM Remains (Stalled) MoistureFix Dry Solvent (Mol Sieves). Check Acyl Chloride Purity. CheckHPLC->MoistureFix SM Remains (Hydrolysis)

Figure 1: Diagnostic workflow for isolating yield-limiting factors in hindered aniline acylation.

Part 3: Validated Protocols

Protocol A: The "Gold Standard" (Methyl Ester Route)

Best for: High value intermediates (e.g., Nilotinib synthesis), scale-up, and ease of purification.[1]

Concept: Converting the carboxylic acid to a methyl ester removes the zwitterionic character, dramatically improving solubility in standard organic solvents and preventing competitive anhydride formation.

  • Step 1: Esterification

    • Suspend 3-amino-4-methylbenzoic acid (1.0 eq) in MeOH (10V).

    • Cool to 0°C. Add

      
       (2.5 eq) dropwise (Exothermic!).[1]
      
    • Reflux for 4–6 hours.[1]

    • Concentrate and neutralize with

      
      .[1][3] Isolate Methyl 3-amino-4-methylbenzoate .[1][2][3]
      
    • Yield Expectation: >95% [1].

  • Step 2: Acylation

    • Dissolve the ester (1.0 eq) in DCM or THF.

    • Add Pyridine (2.0 eq) or DIPEA (1.5 eq).[1]

    • Cool to 0°C. Add Acid Chloride (1.1 eq).[1]

    • Warm to RT.[1][4] If conversion is slow, heat to reflux.

    • Workup: Wash with 1N HCl (removes pyridine), then

      
      .[1]
      
    • Yield Expectation: 85–95%.

Protocol B: Direct Acylation of the Free Acid

Best for: Quick analogs, avoiding protection/deprotection steps.

  • Solvation: Dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous DMAc (Dimethylacetamide) or NMP . Do not use DCM.

  • Activation: Add DIPEA (2.5 eq). The extra equivalent is necessary to keep the carboxylic acid deprotonated and soluble.

  • Reaction:

    • Cool to 0°C.[1]

    • Add Acid Chloride (1.2 eq) dropwise.[1][2]

    • Critical Step: Allow to warm to RT, then heat to 50–60°C for 2 hours. The heat is required to drive the reaction against the steric hindrance of the methyl group.

  • Quench: Pour the reaction mixture into Ice Water (10 volumes). The product should precipitate as a solid.

  • Purification: Filter the solid. Wash with water and cold ether.[1]

Part 4: Technical FAQs

Q1: Why does the reaction stall at 60% conversion even with excess reagents? A: This is likely due to HCl salt formation .[1] As the reaction proceeds, HCl is generated.[3] If your base is insufficient or weak, the HCl protonates the unreacted aniline starting material. The resulting anilinium salt (


) is non-nucleophilic and will not react.[1]
Fix: Ensure you are using at least 2.0 equivalents of base (Pyridine/DIPEA).[1] If using inorganic base (

), ensure vigorous stirring or use a phase transfer catalyst (TBAB).[1]

Q2: I see a new peak on HPLC that matches the mass of the dimer. What is it? A: You are likely observing Mixed Anhydride formation .[1] The carboxylic acid group on your substrate can react with the acid chloride to form an unstable anhydride. Fix: This is reversible.[1] Treating the crude mixture with mild aqueous base (


 or 

) during workup usually hydrolyzes the anhydride back to the desired acid product without cleaving the amide bond (amides are more stable than anhydrides).

Q3: Can I use coupling agents (EDC/NHS or HATU) instead of Acid Chlorides? A: Yes, but be careful. Standard carbodiimides (EDC) may struggle with the steric hindrance of the ortho-methyl group. Recommendation: Use HATU or PyBOP with DIPEA in DMF.[1] These are more powerful coupling agents suited for hindered amines.[1] However, acid chlorides are generally preferred for this specific substrate due to the higher reactivity needed to overcome the steric barrier [2].

Q4: My product is oiling out during the water quench (Protocol B). A: This happens if the DMAc/NMP content is too high or the water quench is too fast. Fix: Add the reaction mixture slowly into a vigorously stirred, large volume of water (10:1 ratio of water:solvent). If it still oils, extract with EtOAc, wash with brine to remove DMAc, and recrystallize from Ethanol/Water.

References

  • BenchChem Protocols. (2025). Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note. Retrieved from

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Highly N-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Synthesis of Nilotinib. Journal of the American Chemical Society.
  • Novartis Patent. (2007).[1] Process for the preparation of Nilotinib. US Patent 7,169,791.[1][5] (Describes industrial acylation conditions for 3-amino-4-methylbenzoic acid derivatives).

  • Organic Syntheses. Ethyl 4-amino-3-methylbenzoate. Org. Synth. 1976, 55,[1] 45. Retrieved from [1]

Sources

Optimization

Removing unreacted pyridin-4-ylacetic acid from reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult purification challenges in synthetic chemistry: the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notoriously difficult purification challenges in synthetic chemistry: the removal of unreacted pyridin-4-ylacetic acid (4-PAA) from reaction mixtures.

Because 4-PAA possesses both a basic pyridine ring and an acidic carboxylic acid moiety, standard purification techniques often fail. This guide will dissect the physicochemical causality behind these failures and provide self-validating, field-proven protocols to isolate your target product efficiently.

Part 1: Physicochemical Profiling of Pyridin-4-ylacetic Acid

To remove an impurity, you must first understand its chemical behavior. 4-PAA is an amphoteric molecule. Depending on the pH of your environment, it can exist as a cation, an anion, or a zwitterion.

Table 1: Quantitative Physicochemical Data for 4-PAA [1][2]

PropertyValueMechanistic Implication for Purification
pKa (Pyridine Ring) ~5.33Protonates at low pH, rendering the molecule highly water-soluble as a pyridinium cation.
pKa (Carboxylic Acid) ~3.04Deprotonates at high pH, rendering the molecule highly water-soluble as a carboxylate anion.
Isoelectric Point (pI) ~4.18At pH ~4.2, 4-PAA is a neutral zwitterion. It exhibits surfactant-like properties, causing severe emulsions during extraction.
Solubility AmphotericHighly soluble in aqueous acids/bases; poorly soluble in non-polar organic solvents (e.g., Hexanes, Toluene).

Part 2: Troubleshooting Liquid-Liquid Extraction (LLE)

FAQ 1: Why does 4-PAA persist in my organic phase despite multiple water washes?

Causality: If your aqueous wash is near the isoelectric point of 4-PAA (pH ~4.2), the molecule exists as a zwitterion. In this state, its net charge is zero, which paradoxically increases its solubility in moderately polar organic solvents (like ethyl acetate or dichloromethane). Solution: You must force the molecule into a singly charged state by shifting the pH well away from its pI.

FAQ 2: My extractions keep forming unbreakable emulsions. How do I resolve this?

Causality: At near-neutral pH, the zwitterionic form of 4-PAA acts as an amphiphilic surfactant, stabilizing the organic-aqueous interface and preventing phase separation. Solution: Disrupt the interfacial tension by adding brine (increasing aqueous ionic strength) and adjusting the pH to >7 or <2 to fully ionize the impurity.

Protocol 1: pH-Directed Liquid-Liquid Extraction

Use this protocol if your target product is highly lipophilic and stable under acidic or basic conditions.

  • Dilution: Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM).

  • pH Adjustment (The Critical Step):

    • If your target product is Neutral or Basic: Wash the organic layer with saturated aqueous

      
       (pH ~8). At this pH, 4-PAA becomes an anionic carboxylate and partitions entirely into the aqueous layer.
      
    • If your target product is Acidic: Wash the organic layer with 1M

      
       (pH ~1-2). At this pH, 4-PAA becomes a cationic pyridinium salt and partitions into the aqueous layer.
      
  • Phase Separation: Allow the layers to separate. If a slight emulsion persists, filter the biphasic mixture through a thin pad of Celite.

  • Validation: Analyze the organic layer via LC-MS. 4-PAA typically elutes very early on reverse-phase columns due to its high polarity. Confirm the disappearance of the 4-PAA peak before proceeding.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    

Part 3: Anhydrous Removal via Solid-Supported Scavenger Resins

FAQ 3: My target product is highly water-soluble. Aqueous workup is impossible. What now?

Causality: When LLE is unviable, you must rely on anhydrous solid-phase scavenging. Scavenger resins are functionalized macroscopic polymer beads that covalently or ionically bind specific functional groups [3][4]. By selecting a resin that targets either the carboxylic acid or the pyridine ring of 4-PAA, you can immobilize the impurity on the solid support while your product remains in solution.

Table 2: Scavenger Resin Selection Guide

Resin TypeFunctional GroupTarget Moiety on 4-PAABest Used When...
Amberlyst A-21 Weakly Basic (Tertiary Amine)Carboxylic AcidTarget product is neutral or basic.
Aminomethylated Polystyrene Primary AmineCarboxylic AcidTarget product is acid-sensitive.
Amberlyst 15 Strongly Acidic (Sulfonic Acid)Pyridine RingTarget product is neutral or acidic.
Protocol 2: Scavenger Resin Workflow

Use this protocol for water-soluble, acid/base-sensitive products, or when scaling up automated parallel synthesis.

  • Resin Preparation: Select the appropriate resin (e.g., Amberlyst A-21) [3]. Wash the resin beads with DCM for 10 minutes to remove manufacturing impurities and swell the polystyrene polymer matrix, maximizing surface area.

  • Incubation: Dissolve your crude reaction mixture in DCM or THF. Add 3 to 4 molar equivalents of the swelled resin (relative to the estimated remaining 4-PAA).

  • Agitation: Stir the suspension gently at room temperature for 2-4 hours.

    • Causality: Vigorous magnetic stirring will mechanically shear and crush the polymer beads, creating fine particulates that will clog your filters and contaminate your final product. Use an orbital shaker or overhead stirrer if possible.

  • Validation: Spot the supernatant on a TLC plate. 4-PAA will remain stuck at the baseline in most non-polar solvent systems. Ensure baseline clearance.

  • Filtration: Filter the mixture through a sintered glass fritted funnel. Wash the resin bed with 2 column volumes of the reaction solvent to recover any entrained target product.

  • Isolation: Evaporate the filtrate to yield the purified product.

Part 4: Decision Workflows & Mechanistic Visualizations

To streamline your troubleshooting process, utilize the following decision tree to select the optimal purification strategy based on your target product's properties.

G Start Target Product Properties? Neutral Neutral or Basic (Water-insoluble) Start->Neutral Acidic Acidic (Water-insoluble) Start->Acidic WaterSol Highly Water-Soluble or Acid/Base Sensitive Start->WaterSol LLE_Base LLE: Wash with Sat. NaHCO3 (pH ~8) 4-PAA remains in aqueous as anion Neutral->LLE_Base LLE_Acid LLE: Wash with 1M HCl (pH < 2) 4-PAA remains in aqueous as cation Acidic->LLE_Acid Resins Scavenger Resins: Amberlyst A-21 or Amberlyst 15 (Anhydrous removal) WaterSol->Resins

Caption: Decision tree for selecting a 4-PAA removal strategy based on target product properties.

If you proceed with the anhydrous scavenger resin route, the following diagram illustrates the mechanistic pathway of impurity sequestration.

G Mixture Reaction Mixture (Product + 4-PAA) AddResin Add Amberlyst A-21 (Weakly Basic Resin) Mixture->AddResin Binding Resin-N(CH3)2 binds 4-PAA Carboxylic Acid (Ionic Interaction) AddResin->Binding Filtration Simple Filtration (Remove Resin Beads) Binding->Filtration Result Pure Product in Filtrate (4-PAA trapped on resin) Filtration->Result

Caption: Mechanistic workflow of solid-supported scavenger resins for anhydrous 4-PAA removal.

References

  • Title: 4-Pyridineacetic acid hydrochloride | CID 81097 Source: PubChem - NIH URL: [Link]

  • Title: 4-PYRIDYLACETIC ACID HYDROCHLORIDE Suppliers Source: LookChem URL: [Link]

  • Title: Solid-supported organic bases as scavenger resins Source: Organic Syntheses URL: [Link]

Troubleshooting

Resolving HPLC peak tailing for pyridine-containing carboxylic acids

Topic: Resolving Peak Tailing & Retention Issues for Pyridine-Containing Carboxylic Acids Audience: Analytical Chemists, Method Developers, and QC Scientists. Welcome to the Advanced Separations Help Desk Status: ● Onlin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Tailing & Retention Issues for Pyridine-Containing Carboxylic Acids Audience: Analytical Chemists, Method Developers, and QC Scientists.

Welcome to the Advanced Separations Help Desk

Status: ● Online Agent: Senior Application Scientist (Ph.D.)

You are likely here because you are analyzing compounds like nicotinic acid, picolinic acid, or isonicotinic acid and facing a familiar nightmare: severe peak tailing (


), shifting retention times, or complete analyte loss.

These molecules are "chromatographic chameleons." They possess a basic nitrogen (pyridine ring,


) and an acidic moiety (carboxylic acid, 

). This zwitterionic nature creates a "perfect storm" of secondary interactions.

This guide is not a generic list of tips. It is a mechanistic troubleshooting system designed to isolate and eliminate the root cause of your separation failure.

📂 Module 1: The Mechanistic "Why"

Question: Why do these specific compounds tail so badly on my standard C18 column?

Answer: You are fighting two invisible enemies simultaneously: Silanol Activity and Metal Chelation .

  • The Silanol Trap (The most common cause): Standard silica supports possess residual silanol groups (

    
    ). At neutral pH (
    
    
    
    ), these silanols are deprotonated (
    
    
    ). Simultaneously, your pyridine ring is protonated (
    
    
    ). The result is a strong electrostatic attraction (ion-exchange mechanism) that drags the molecule, causing the "tail."
  • The Chelation Effect (The "Ghost" cause): If your carboxylic acid is in the alpha position to the nitrogen (e.g., 2-picolinic acid ), the molecule acts as a bidentate ligand. It will chelate iron or nickel ions present in stainless steel frits or column walls. This looks like tailing but is actually adsorption/desorption kinetics.

Visualization: The Dual-Threat Mechanism

The following diagram illustrates the competing forces destroying your peak shape.

TailingMechanism Analyte Pyridine-COOH (Zwitterion) C18 C18 Ligand (Hydrophobic Retention) Analyte->C18 Desired Interaction (Gaussian Peak) Silanol Ionized Silanol (Si-O⁻) (Secondary Interaction) Analyte->Silanol Electrostatic Drag (Tailing) Metal Fe²⁺/Ni²⁺ in Frit (Chelation) Analyte->Metal Irreversible Binding (Tailing/Loss) Peak Observed Peak Shape C18->Peak Silanol->Peak Metal->Peak

Caption: Figure 1. The three competing retention mechanisms.[1] Tailing is caused when the red (Silanol) or yellow (Metal) pathways overpower the green (Hydrophobic) pathway.

📂 Module 2: Mobile Phase Optimization (The First Line of Defense)

Question: I cannot change my column immediately. How do I fix this with mobile phase chemistry?

Answer: You must suppress the secondary interactions using pH control or "sacrificial" additives.[2]

Strategy A: The "Low pH" Approach (Recommended)

Logic: By lowering the pH below 3.0, you protonate the silanols (


), rendering them neutral. This shuts down the cation-exchange mechanism.
  • Target pH: 2.0 – 2.5

  • Buffer: Phosphate (excellent suppression) or Formate (LC-MS compatible).

Strategy B: The "Sacrificial Base" (Additives)

Logic: Add a base that competes for the silanol sites. Triethylamine (TEA) is the gold standard. It saturates the surface silanols so your analyte cannot bind to them.

Experimental Protocol: Mobile Phase Preparation with TEA

  • Solvent A: Water + 0.1% Phosphoric Acid.

  • Additive: Add 5–10 mM Triethylamine (TEA) .

  • Adjustment: The pH will rise. You MUST adjust the pH back to 2.5–3.0 using Phosphoric Acid.

    • Critical: Never add TEA without re-adjusting pH; otherwise, you risk dissolving the silica (if pH > 8) or failing to protonate the silanols.

Data: Buffer Selection Matrix

Buffer SystempH RangeProsCons
Phosphate (K₂HPO₄/H₃PO₄) 2.0 – 3.0Best silanol suppression; Excellent peak symmetry.Non-volatile (No LC-MS); Precipitates in high % ACN.
Ammonium Formate + Formic Acid 2.8 – 3.8LC-MS compatible; Volatile.Weaker silanol suppression than phosphate.
Triethylamine (TEA) Additive N/A"Magic bullet" for severe tailing on older columns.Strong memory effect; Not recommended for LC-MS (ion suppression).
Ammonium Bicarbonate (High pH) 9.0 – 10.0Deprotonates Pyridine (neutral); Eliminates ionic drag.Requires Hybrid (H-Class) Column ; Standard silica will dissolve.
📂 Module 3: Hardware & Chelation (The Hidden Variable)

Question: I optimized the pH, but the peak is still tailing or showing "shark fin" distortion. What now?

Answer: You are likely seeing Metal Chelation , particularly if you are analyzing picolinic acid or 2,6-pyridinedicarboxylic acid . Standard stainless steel HPLC systems are the culprit.

Diagnostic Test: Inject a standard of the analyte. If the area count is non-linear (e.g., 10x conc = 5x area) or if the first few injections disappear entirely, it is chelation.

The Fix:

  • Passivation: Flush the LC system with 30% Phosphoric Acid or a specific passivation solution (e.g., 6N Nitric Acid - Extreme Caution Required).

  • Chelating Additive: Add 20 µM EDTA (ethylenediaminetetraacetic acid) to Mobile Phase A.

    • Mechanism:[2][3][4][5][6] EDTA binds free metal ions in the system more strongly than your analyte does.

  • Hardware Swap: Replace stainless steel frits with PEEK frits.

📂 Module 4: Stationary Phase & HILIC

Question: My analyte elutes in the void volume (


). Should I switch to HILIC?

Answer: Yes. Pyridine carboxylic acids are highly polar. On C18 at low pH, the carboxylic acid is protonated (neutral) and the pyridine is protonated (+), making the molecule extremely soluble in water.

Decision Logic:

  • If LogP < 0 and retention is poor on C18

    
    Switch to HILIC .
    
  • If you must use RPLC

    
    Use "Polar-Embedded" or "Aq" C18 columns .
    
Troubleshooting Workflow Diagram

Use this decision tree to guide your next experiment.

TroubleshootingFlow Start Start: Peak Tailing Detected CheckRet Is Retention Factor (k') > 1.5? Start->CheckRet HILIC Switch to HILIC Mode (Amide or Bare Silica) CheckRet->HILIC No (Elutes in Void) IonPair Or use Ion-Pairing (Hexanesulfonate) CheckRet->IonPair No (Alt Option) CheckPH Is Mobile Phase pH < 3.0? CheckRet->CheckPH Yes LowerPH Lower pH to 2.0-2.5 (Suppress Silanols) CheckPH->LowerPH No CheckChelation Is Analyte a Chelator? (e.g., Picolinic Acid) CheckPH->CheckChelation Yes AddEDTA Add 20µM EDTA or Use PEEK Hardware CheckChelation->AddEDTA Yes CheckCol Is Column End-Capped? CheckChelation->CheckCol No CheckCol->Start Still Tailing? Contact Support ChangeCol Switch to Hybrid Particle or Polar-Embedded C18 CheckCol->ChangeCol No/Old Column

Caption: Figure 2. Step-by-step troubleshooting logic for pyridine-carboxylic acid separations.

📂 Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Ion-Pairing reagents like Hexanesulfonate? A: Yes. Anionic ion-pairing reagents (e.g., Sodium Hexanesulfonate) form a neutral complex with the positively charged pyridine ring. This increases retention on C18 and masks the charge, improving peak shape.

  • Warning: Equilibration takes a long time (50+ column volumes), and once a column is used for Ion-Pairing, it is permanently dedicated to that method.

Q: What is the best column specifically for these compounds? A:

  • Hybrid Particles (e.g., Waters XBridge/BEH): These have fewer surface silanols and can withstand high pH (up to 12), allowing you to run the separation in basic conditions where the pyridine is neutral.

  • Mixed-Mode (e.g., SIELC Primesep): These columns have embedded acidic groups that repel the acidic silanols or interact controllably with the basic nitrogen.

Q: Why does my peak split into two? A: This is often a "pH Mismatch." If your sample diluent pH is very different from your mobile phase pH, the analyte may exist in two different ionization states as it travels through the column. Always dissolve your sample in the mobile phase.

📚 References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A, 1217(20), 3408–3417. [Link]

  • Neue, U. D., et al. (2001). Peak tailing and retention behavior of basic compounds on alkyl-bonded silica phases. Journal of Chromatography A, 905(1-2), 191-204. [Link]

  • Dolan, J. W. (2006). Peak Tailing and Column Aging. LCGC North America, 24(6). [Link]

  • Phenomenex Technical Notes. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[7] (Chapter 6: "Separation of Basic Compounds"). [Link]

Sources

Optimization

Preventing decarboxylation of pyridin-4-ylacetic acid during coupling

Topic: Preventing Decarboxylation of Pyridin-4-ylacetic Acid During Amide Coupling Introduction When synthesizing pharmaceuticals or complex biochemical probes, researchers frequently encounter severe yield reductions wh...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decarboxylation of Pyridin-4-ylacetic Acid During Amide Coupling

Introduction

When synthesizing pharmaceuticals or complex biochemical probes, researchers frequently encounter severe yield reductions when coupling 4-pyridylacetic acid (or its 2-pyridyl isomer) with amines. The primary failure mode is the rapid, spontaneous extrusion of carbon dioxide (decarboxylation) upon activation of the carboxylic acid, yielding 4-methylpyridine as an unwanted byproduct[1]. This guide provides the mechanistic causality behind this phenomenon and a self-validating protocol to suppress it.

Part 1: Mechanistic Causality (The "Why")

To prevent a side reaction, one must understand its driving force. The decarboxylation of 4-pyridylacetic acid is driven by the fact that the protonated (or hydrogen-bonded) pyridine nitrogen acts as a powerful "electron sink"[2].

  • Activation: When the carboxylic acid is converted into an activated ester (e.g., using HATU or EDC), the leaving group ability of the carboxylate moiety is drastically enhanced.

  • Zwitterionic Transition State: The molecule forms a zwitterionic intermediate. The electron density from the breaking C-C bond shifts towards the pyridine ring, forming a stable enamine-like (or aza-fulvene) intermediate[2].

  • Extrusion: Carbon dioxide is expelled, and subsequent tautomerization yields the highly stable 4-methylpyridine.

Because this unimolecular decomposition is highly temperature-dependent and base-catalyzed, standard peptide coupling conditions (e.g., room temperature, excess strong base) will almost exclusively yield the decarboxylated byproduct[3].

Mechanism A 4-Pyridylacetic Acid (HCl Salt) B Activated Ester (e.g., OAt/OBt) A->B HATU / Base C Zwitterionic/Enamine Transition State B->C Unimolecular Decarboxylation D Amide Product (Desired) B->D Amine (Fast Trapping) E 4-Methylpyridine + CO2 (Decarboxylation) C->E Loss of CO2

Mechanistic pathway showing the kinetic competition between amidation and decarboxylation.

Part 2: Troubleshooting FAQs

Q: Should I use the free base or the hydrochloride salt of 4-pyridylacetic acid? A: Always use the hydrochloride (HCl) salt. The free zwitterion is highly prone to decarboxylation even during storage. The HCl salt stabilizes the compound by protonating the pyridine ring without forming the reactive carboxylate anion, keeping it stable until the exact moment of coupling.

Q: What is the best coupling reagent to minimize this side reaction? A: You must use a fast-acting coupling reagent like HATU or COMU [4]. The strategy is kinetic: the bimolecular reaction of the activated ester with the amine must outcompete the unimolecular decarboxylation. Slower reagents like DCC or standard mixed anhydrides give the activated intermediate too much time to decompose.

Q: How should I manage the base and temperature? A: Temperature must be strictly controlled at 0 °C during activation[3]. Base selection is equally critical. Avoid strong bases or large excesses. Use a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Only add enough base to neutralize the HCl salts and facilitate the coupling (typically 2.1 to 2.5 equivalents total if both acid and amine are HCl salts)[4].

Part 3: Quantitative Data Summary

Table 1: Impact of Reaction Conditions on Amidation vs. Decarboxylation

Coupling ReagentBase (Equivalents)TemperaturePrimary OutcomeEst. Amide Yield
DCC / HOBtTEA (3.0 eq)60 °CComplete Decarboxylation< 5%
EDC / HOBtDIPEA (3.0 eq)25 °C (RT)Mixed Pathway30 - 40%
HATUDIPEA (2.1 eq)0 °C to RTAmidation (Kinetic Trapping)> 85%
Part 4: Self-Validating Experimental Protocol

HATU-Mediated Kinetic Trapping Protocol This protocol relies on "in-situ trapping." By having the amine present before the base is added, the activated ester is consumed by the nucleophile the moment it forms, preventing the unimolecular extrusion of CO₂.

Step 1: Preparation & Pre-cooling Suspend 4-pyridylacetic acid hydrochloride (1.0 eq) and the target amine (1.0 - 1.1 eq) in anhydrous DMF or DCM (0.1 M to 0.2 M concentration). Cool the mixture to 0 °C using an ice-water bath[3]. Causality: Cooling suppresses the thermal activation energy required for the C-C bond cleavage[2].

Step 2: Reagent Addition Add HATU (1.1 eq) to the chilled suspension[4]. Stir for 5 minutes. The mixture will likely remain a suspension.

Step 3: Controlled Base Addition Slowly add DIPEA (2.1 eq, or 3.1 eq if the amine is also an HCl salt) dropwise over 10 minutes. Causality: Slow addition ensures the base concentration remains low, preventing a sudden spike in the concentration of the highly reactive, base-catalyzed zwitterion.

Step 4: Validation & Monitoring (Self-Validating System) Stir at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the reaction via LCMS. Self-Validation Check: Look for the desired product mass. Crucially, scan for m/z = 94 [M+H]+ . This is the mass of 4-methylpyridine. If this peak dominates the chromatogram, your base addition was too fast or the temperature was too high. If the product mass is high and m/z 94 is absent/trace, the protocol is validated.

Step 5: Workup Quench with saturated aqueous NaHCO₃. Extract with EtOAc or DCM. Wash the organic layer with brine (avoid highly acidic washes, as the pyridyl product will partition into the aqueous layer). Dry over Na₂SO₄ and concentrate.

Workflow S1 1. Suspend Acid HCl Salt + Amine in DMF S2 2. Chill to 0 °C (Ice Bath) S1->S2 S3 3. Add HATU (1.1 eq) S2->S3 S4 4. Slow Addition of DIPEA S3->S4 S5 5. Warm to RT & Monitor LCMS S4->S5

Optimized workflow for the kinetic trapping of 4-pyridylacetic acid during amide coupling.

References
  • Sicinska, D., Paneth, P., & Truhlar, D. G. (2002). "How Well Does Microsolvation Represent Macrosolvation? A Test Case: Dynamics of Decarboxylation of 4-Pyridylacetic Acid Zwitterion". The Journal of Physical Chemistry B. URL:[Link]

  • Johnson, T. C., & Marsden, S. P. (2022). "Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids". The Journal of Organic Chemistry. URL:[Link]

  • Synthesis of β-Turn and Pyridine Based Peptidomimetics. Diva-Portal. URL: [Link]

Sources

Troubleshooting

Alternative coupling reagents to EDC/HOBt for aniline derivatives

Topic: Alternative Coupling Reagents for Aniline Derivatives Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Coupling Reagents for Aniline Derivatives

Status: Operational Lead Scientist: Dr. A. Vance Last Updated: March 6, 2026[1]

Introduction: The Aniline Paradox

Why is EDC/HOBt failing you? If you are here, your LCMS likely shows starting material or complex mixtures rather than your product. The core issue is almost certainly nucleophilicity .[1]

Standard aliphatic amines have a pKa of ~10-11 (conjugate acid).[1] Anilines, however, have a pKa of ~4.6. Electron-withdrawing groups (EWGs) like -NO2, -CN, or -CF3 can drop this to ~1.[1]0. EDC/HOBt generates an active ester that is simply not electrophilic enough to capture these "lazy" nucleophiles before hydrolysis or rearrangement occurs.[1]

This guide provides three tiers of escalation to force the reaction to completion.

Diagnostic Workflow

Use this decision tree to select the correct reagent class based on your specific substrate properties.

CouplingStrategy Start START: Analyze Substrate Q1 Is the Aniline Electron-Deficient? (e.g., Nitro-, Cyano-, Polyfluoro-) Start->Q1 Q2 Is the Carboxylic Acid Sterically Hindered? Q1->Q2 No (Standard Aniline) Sol3 TIER 3: Acid Chlorides (Ghosez's Reagent / TFFH) Q1->Sol3 Yes (Weak Nucleophile) Q3 Is this for Scale-Up (>10g)? Q2->Q3 No Q2->Sol3 Yes (Tertiary/Quaternary Carbon) Sol1 TIER 1: Uronium Salts (HATU or COMU) Q3->Sol1 No (Discovery Scale) Sol2 TIER 2: Phosphonic Anhydrides (T3P) Q3->Sol2 Yes (Green/Safety Priority)

Figure 1: Strategic selection of coupling reagents based on steric and electronic factors.

Module 1: The "Gold Standard" (HATU & COMU)[1]

Reagent Profile:

  • HATU: The historical standard for difficult couplings.

  • COMU: A newer generation reagent based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).[1][2][3][4] It is safer (non-explosive) and often more soluble than HATU.[1][3]

Troubleshooting: The "Guanidinylation" Trap A common failure mode with uronium salts is the formation of a byproduct with Mass = [Amine] + 99 (for HATU).[1] This is a guanidine byproduct .[1]

Mechanism of Failure: If the carboxylic acid activation is slow (due to sterics) or if you add the amine too quickly, the amine attacks the coupling reagent itself rather than the activated acid.[1]

GuanidineTrap Reagent HATU (Uronium Form) PathA Path A: Desired (Attack on Activated Ester) Reagent->PathA PathB Path B: FAILURE (Attack on Uronium Carbon) Reagent->PathB Amine Aniline (Nucleophile) Amine->PathA Amine->PathB Product Amide Product PathA->Product Byproduct Guanidine Byproduct (Dead End) PathB->Byproduct

Figure 2: Competition between productive coupling and guanidinylation side-reaction.[1]

Corrective Protocol (Pre-activation is Key):

  • Dissolve Carboxylic Acid (1.0 eq) in dry DMF.

  • Add Base (DIPEA, 2.0 eq).[1]

  • Add HATU/COMU (1.1 eq) .[1]

  • CRITICAL STEP: Stir for 2–5 minutes before adding the aniline. This ensures the uronium is consumed to form the active ester (OAt or Oxyma ester), removing the risk of the amine attacking the uronium directly.[1]

  • Add Aniline (1.1 eq).[1]

Module 2: The Scalable Solution (T3P)

Reagent Profile: T3P (Propylphosphonic anhydride) is supplied as a 50% solution in EtOAc or DMF.[1]

  • Why use it? It drives reactions to completion through an irreversible thermodynamic sink (formation of stable phosphate salts).[1]

  • Benefit: The byproducts are water-soluble.[1] Workup is often just a water wash.[1]

Data Comparison:

FeatureEDC/HOBtT3P
Epimerization Moderate RiskVery Low
Toxicity Potential sensitizersLow
Workup Urea filtration/ChromatographyAqueous Extraction
Aniline Yield 40–60% (Typical)80–95% (Typical)

Troubleshooting: "No Reaction" Users often report 0% conversion with T3P.

  • Root Cause: T3P is stable and unreactive until a base is added. It requires a specific basicity window to form the active anhydride species.[1]

  • Solution: You must use at least 3–5 equivalents of base (DIPEA or NMM).[1] Pyridine is often the best co-solvent/base for T3P reactions involving anilines because it acts as a nucleophilic catalyst.[1]

Standard T3P Protocol:

  • Combine Acid (1.0 eq) and Aniline (1.1 eq) in EtOAc or DMF.[1]

  • Add Pyridine (3.0 eq).[1]

  • Cool to 0°C (exothermic reaction).[1]

  • Add T3P (50% soln, 1.5 eq) dropwise.[1]

  • Allow to warm to RT. If sluggish, heat to 50°C (T3P is thermally stable).[1]

Module 3: The "Nuclear Option" (Acid Chlorides/Fluorides)[1]

When the aniline is extremely electron-deficient (e.g., 2,4-dinitroaniline), even HATU may fail.[1] You need an acid chloride.[1][5] However, standard acid chlorides (via SOCl2) are harsh and incompatible with acid-sensitive groups (Boc, tBu).[1]

The Solution: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) This reagent converts carboxylic acids to acid chlorides under neutral conditions .[1][6]

Protocol for "Impossible" Anilines:

  • Dissolve Carboxylic Acid (1.0 eq) in dry DCM.[1]

  • Add Ghosez’s Reagent (1.2 eq) .[1]

  • Stir at RT for 1 hour. (Monitor by TLC: acid spot should disappear; acid chloride is usually visible if quenched with MeOH).[1]

  • Note: No base is needed for this step.[1]

  • Add the weak Aniline (1.2 eq) and Pyridine (2.0 eq).[1]

  • Reflux if necessary.[1][7]

Frequently Asked Questions (FAQ)

Q: Can I use Oxyma Pure with EDC instead of HOBt? A: Yes, and you should. Oxyma Pure is not only safer (non-explosive) but typically shows faster kinetics and lower racemization than HOBt.[1][3] It generates a more reactive active ester.[1]

Q: My reaction with HATU turned into a black tar. What happened? A: This is usually due to HOAt (the byproduct of HATU) decomposing or polymerizing, often accelerated by high concentrations of strong base.

  • Fix: Switch to COMU . The byproduct (Oxyma) is more stable.[1] Alternatively, reduce the base equivalents or add the base slowly at 0°C.

Q: How do I remove the urea byproduct from EDC reactions if I can't use chromatography? A: If you must use a carbodiimide, switch from EDC to DIC (Diisopropylcarbodiimide) .[1] The urea byproduct of DIC is soluble in DCM but insoluble in cold ether. You can often precipitate the urea out, or simply switch to T3P to avoid ureas entirely.

References
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][8] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Ghosez, L., et al. (1979).[1]

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[1][6] Organic Syntheses, 59, 26. Link[1]
    

Sources

Optimization

Technical Support: Minimizing Side Products in Acetamido Benzoic Acid Synthesis

Status: Active Department: Chemical Process Optimization & Application Support Subject: Troubleshooting Cyclization, Oligomerization, and Purity Issues in N-Acetylation Introduction: The Geometry of Failure Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Department: Chemical Process Optimization & Application Support Subject: Troubleshooting Cyclization, Oligomerization, and Purity Issues in N-Acetylation

Introduction: The Geometry of Failure

Welcome to the technical support center for acetamido benzoic acid synthesis. While the acetylation of amino groups is a fundamental transformation, the presence of a carboxylic acid on the aromatic ring introduces critical regiochemical complications.

Your synthesis strategy must change entirely based on the isomer you are targeting:

  • Para/Meta-isomers (e.g., 4-acetamidobenzoic acid): The primary challenge is kinetic control (preventing diacetylation) and solubility .[1]

  • Ortho-isomer (N-acetylanthranilic acid): The primary challenge is thermodynamic cyclization .[1] The proximity of the amine and carboxylic acid groups creates a "trap"—the formation of 2-methyl-3,1-benzoxazin-4-one .

This guide provides self-validating protocols to navigate these pathways.

Module 1: The Ortho-Trap (Anthranilic Acid)

Target: 2-Acetamidobenzoic acid (N-Acetylanthranilic acid) Primary Side Product: 2-methyl-3,1-benzoxazin-4-one (Acetylanthranil)[1]

The Issue: Inadvertent Cyclization

When heating anthranilic acid with acetic anhydride (Ac₂O), the system does not stop at the amide. The carboxylic acid oxygen attacks the activated amide carbonyl, ejecting water (or acetic acid) to form a heterocyclic ring. Many researchers isolate this cyclic product thinking it is their target, only to find the melting point is incorrect (Benzoxazinone MP: ~80-81°C vs. Target Acid MP: ~185°C).

Mechanism of Failure

The reaction proceeds through an N-acetyl intermediate which, under dehydrating conditions (excess Ac₂O + heat), rapidly cyclizes.

OrthoCyclization Start Anthranilic Acid Inter N-Acetyl Intermediate (Open Chain) Start->Inter + Ac2O (Acetylation) SideProd Benzoxazinone (Side Product) Inter->SideProd - H2O/AcOH (Cyclization/Heat) Target N-Acetylanthranilic Acid (Target) Inter->Target Direct Isolation (Difficult) SideProd->Target + H2O (Hydrolysis)

Figure 1: The thermodynamic sink of benzoxazinone formation. Note that the "Side Product" is actually a necessary intermediate in many high-yield protocols, provided a hydrolysis step is added.

Troubleshooting Protocol: The Hydrolytic Reset

If your product melts <100°C, you have the benzoxazinone. Do not discard it. You can convert it to the target product.

  • Re-dissolution: Dissolve the crude solid in a mixture of acetic acid and water (approx. 4:1 ratio).[1]

  • Gentle Heating: Warm to 60–70°C for 15 minutes. This opens the oxazine ring.[1]

  • Slow Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling traps impurities.[1]

  • The "Spark" Test (Self-Validation): Pure N-acetylanthranilic acid exhibits triboluminescence .[1]

    • Test: Take dry crystals into a dark room.[1][2] Crush them between two glass slides or watch glasses.

    • Result: You should see blue/white flashes of light.[1] If you do not see this, your product is likely impure or wet [1].[1]

Module 2: The Para-Pathway (PABA)

Target: 4-Acetamidobenzoic acid (Acedoben) Primary Side Product: Unreacted amine (co-crystallized) or colored oxidation impurities.[1]

The Issue: Solubility & Incomplete Reaction

Unlike the ortho-isomer, PABA cannot cyclize. However, its poor solubility in non-polar solvents and the deactivating nature of the carboxylic acid can lead to incomplete acetylation. Using Acetyl Chloride (AcCl) without a base often fails because the HCl byproduct protonates the amine, rendering it non-nucleophilic.

Reagent Selection Matrix
FeatureAcetic Anhydride (Ac₂O)Acetyl Chloride (AcCl)
Reactivity Moderate (Requires heat/catalyst)High (Exothermic)
Byproduct Acetic Acid (Solvent, benign)HCl (Must be scavenged)
Risk Slow reaction, requires refluxProtonation of amine (Stalls reaction)
Recommendation Preferred (with NaOAc catalyst)Use only with Pyridine/NaOH
Optimized Protocol (Aqueous Schotten-Baumann)

To minimize colored oxidation byproducts often seen in refluxing organic solvents:

  • Dissolution: Dissolve PABA in minimal dilute NaOH (neutralize the COOH to COO⁻Na⁺).

  • Acetylation: Add Acetic Anhydride to the aqueous solution while stirring vigorously.

  • Precipitation: The product, being less soluble than the starting salt, will precipitate as the amide forms.

  • Acidification: Final wash with dilute HCl ensures the carboxylic acid is protonated (COOH) rather than the salt (COO⁻).[1]

Module 3: FAQ & Quick Troubleshooting
Q: My product is colored (pink/brown) instead of white.

A: This indicates oxidation of the amino group prior to acetylation.

  • Fix: Add a pinch of sodium dithionite or activated charcoal during the recrystallization step (ethanol/water). Filter while hot.[1][3]

Q: I used Acetyl Chloride and got no yield.

A: You likely protonated your amine.[1]

  • Mechanism:

    
    .[1] The ammonium species cannot attack the carbonyl.[1]
    
  • Fix: You must use a base scavenger (Pyridine, Triethylamine) or Schotten-Baumann conditions (NaOH) to keep the nitrogen nucleophilic.[1]

Q: How do I verify the Benzoxazinone vs. Product without NMR?

A: Use IR Spectroscopy .

  • Benzoxazinone (Cyclic): Look for a carbonyl peak at ~1750–1770 cm⁻¹ (ester-like lactone character).[1]

  • N-Acetyl Acid (Open): Look for the amide II band at ~1550 cm⁻¹ and broad OH stretch of the acid [2].

Visual Troubleshooting Flowchart

Troubleshooting Start Start: Characterize Crude Product CheckMP Check Melting Point Start->CheckMP OrthoBranch Isomer: Ortho (2-position)? CheckMP->OrthoBranch ParaBranch Isomer: Para (4-position)? CheckMP->ParaBranch LowMP MP ~80°C (Benzoxazinone Formed) OrthoBranch->LowMP Yes HighMP MP ~185°C (Likely Product) OrthoBranch->HighMP No Hydrolysis Action: Hydrolyze (Heat with AcOH/H2O) LowMP->Hydrolysis Hydrolysis->HighMP Retest ColorCheck Is product Pink/Brown? ParaBranch->ColorCheck Yes ColorCheck->HighMP No (White solid) Recryst Action: Recrystallize with Charcoal/Ethanol ColorCheck->Recryst Yes

Figure 2: Decision matrix for identifying and correcting synthesis failures based on physical properties.

References
  • Erikson, J. (1972).[1][4] N-Acetylanthranilic acid: A highly triboluminescent material.[1][4] Journal of Chemical Education. Link[1]

  • BenchChem. (2025).[1][5] Underlying reaction mechanism for benzoxazinone formation. Technical Report. Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19266, 4-Acetamidobenzoic acid. Link

  • ScienceMadness. (2015). Anthranilic acid acetylation in various conditions. Community Laboratory Archives. Link

Sources

Troubleshooting

Stability of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid in solution

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is a professional researcher encountering stability or solubility anomalies with 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource. It assumes the user is a professional researcher encountering stability or solubility anomalies with 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid .

Compound: 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid Class: Zwitterionic Phenyl-Acetamide Document ID: TS-STAB-PYR-04[1]

Executive Summary

This molecule presents a unique stability profile due to the interplay between its ionizable groups (benzoic acid + pyridine) and its labile linker (acetamide).[1] Unlike simple amides, the electron-withdrawing nature of the pyridine ring at the


-position to the carbonyl sensitizes the amide bond to hydrolysis and introduces a risk of decarboxylation in degradants.[1]

This guide addresses the three most common user reports:

  • Unexpected Precipitation (Isoelectric Point Issues)

  • New Impurity Peaks (Amide Hydrolysis)

  • Color Change (Photoxidation)

Module 1: Solubility & Physical Stability

Issue: "My compound dissolved in DMSO but precipitated when added to my pH 5 buffer."

The Mechanism: Zwitterionic "U-Curve"

This molecule contains a basic pyridine nitrogen (


) and an acidic carboxylic acid (

).[1]
  • pH < 3: Fully protonated (Cationic).[1] Soluble.

  • pH > 7: Fully deprotonated (Anionic).[1] Soluble.

  • pH 4.0 – 6.0: The molecule exists primarily as a zwitterion (net neutral charge). This is the zone of minimum solubility (Isoelectric Point/pI).

Troubleshooting Protocol
Solvent/BufferStability RiskRecommendation
100% DMSO LowPreferred Stock. Store at -20°C. Avoid freeze-thaw cycles.[1]
PBS (pH 7.4) LowSoluble as the carboxylate anion. Good for short-term assays (<24h).
Acetate (pH 5.0) HIGH Avoid. High risk of precipitation due to zwitterionic aggregation.[1]
0.1N HCl MediumSoluble, but accelerates amide hydrolysis (See Module 2).[1] Use only for immediate dosing.
Visualization: Solubility Decision Tree

SolubilityLogic Start Start: Dissolution CheckpH Check Target pH Start->CheckpH Acidic pH < 3.0 (Cationic Form) CheckpH->Acidic Acidified Neutral pH 4.0 - 6.0 (Zwitterionic) CheckpH->Neutral Buffer Basic pH > 7.0 (Anionic Form) CheckpH->Basic Basic Buffer Risk1 Risk: Hydrolysis (Use immediately) Acidic->Risk1 Risk2 Risk: Precipitation (Avoid this range) Neutral->Risk2 Safe Stable Solution (Ideal for Assays) Basic->Safe

Figure 1: Solubility logic based on ionization state.[1] The "Red Zone" (pH 4-6) represents the isoelectric point where precipitation is most likely.[1]

Module 2: Chemical Stability (Hydrolysis)

Issue: "I see two new peaks in my LC-MS after 24 hours at room temperature."

The Mechanism: Amide Hydrolysis

The acetamido linker is susceptible to hydrolysis, particularly because the pyridine ring acts as an electron-withdrawing group (EWG), making the amide carbonyl more electrophilic and prone to nucleophilic attack by water.[1]

The Degradation Pathway:

  • Parent: 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid.[1]

  • Hydrolysis: Cleavage of the amide bond.[2]

  • Products:

    • Product A:3-Amino-4-methylbenzoic acid (Aniline derivative).[1]

    • Product B:2-(Pyridin-4-yl)acetic acid .[1]

Critical Warning (Decarboxylation): Product B (2-(Pyridin-4-yl)acetic acid) is thermally unstable.[1] Upon heating or prolonged storage, it can lose


 to form 4-Methylpyridine .[1] If you are heating your samples to dissolve them, you may drive this secondary degradation.[1]
Visualization: Degradation Pathway

Degradation Parent Parent Compound (Amide) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis + H2O ProdA Degradant A: 3-Amino-4-methylbenzoic acid Hydrolysis->ProdA ProdB Degradant B: 2-(Pyridin-4-yl)acetic acid Hydrolysis->ProdB Decarb Thermal Decarboxylation (-CO2) ProdB->Decarb Heat (>40°C) ProdC Degradant C: 4-Methylpyridine (Volatile) Decarb->ProdC

Figure 2: Primary and secondary degradation pathways.[1] Note that Degradant C is volatile and may not appear in standard LC-UV traces.[1]

Module 3: Analytical Method (Troubleshooting)

Issue: "My peaks are tailing or co-eluting."

Because the parent and degradants contain both acidic and basic groups, standard C18 gradients often fail without strict pH control.[1]

Recommended LC-MS Conditions[1]
  • Column: C18 with polar-embedded group (e.g., Waters XSelect HSS T3 or Phenomenex Synergi Fusion) to retain the polar pyridine fragment.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1] Do not use neutral water; the pyridine will tail.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection:

    • Parent: UV 254 nm (Benzoic acid + Pyridine absorption).[1]

    • Degradant A (Aniline): UV 210-220 nm or 254 nm.[1]

    • Degradant C (4-Methylpyridine): Weak UV; Monitor MS (m/z ~94).[1]

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I autoclave a solution of this compound? A: Absolutely not. The combination of high temperature (121°C) and water will cause rapid hydrolysis of the amide bond. Sterilize by filtration using a 0.22 µm PVDF or PES membrane.

Q2: My solution turned yellow after 3 days on the bench. Is it still good? A: The yellowing likely indicates N-oxide formation on the pyridine ring or photo-oxidation of the aniline degradant.

  • Action: Run an LC-MS. If the parent peak area is >98%, the color change is likely due to trace impurities with high extinction coefficients (common with anilines).[1] If <95%, discard.

  • Prevention:[1] Store in amber glass vials.

Q3: How stable is the solid powder? A: In solid form, the compound is stable for >2 years if stored at -20°C with desiccant. The amide bond is robust in the solid state because water is required for hydrolysis. However, the substance is hygroscopic (due to the pyridine); protect from moisture to prevent "caking" and localized hydrolysis.[1]

References & Authority

The protocols above are derived from standard medicinal chemistry principles regarding amide kinetics and ICH guidelines for stability testing.

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[1][3][4][5][6] International Council for Harmonisation.[5][6] (Defines stress testing parameters including hydrolysis and photostability).

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.[1] (Authoritative source on the mechanism of amide hydrolysis and the electron-withdrawing effects of pyridine rings).

    • [1]

  • Katritzky, A. R., et al. Handbook of Heterocyclic Chemistry. (Details the reactivity of pyridine derivatives, including N-oxidation and side-chain reactivity).

    • [1]

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation pattern of pyridin-4-yl acetamido benzoic acid

High-Resolution LC-MS/MS Fragmentation Analysis of Pyridin-4-yl Acetamido Benzoic Acid: A Performance Comparison Guide (Q-TOF vs. Orbitrap) Executive Summary Pyridin-4-yl acetamido benzoic acid (Formula: C14H12N2O3) and...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution LC-MS/MS Fragmentation Analysis of Pyridin-4-yl Acetamido Benzoic Acid: A Performance Comparison Guide (Q-TOF vs. Orbitrap)

Executive Summary

Pyridin-4-yl acetamido benzoic acid (Formula: C14H12N2O3) and its derivatives are critical pharmacophores frequently utilized in the development of novel PTP1B inhibitors for type 2 diabetes[1] and potent anti-influenza agents[2]. During drug development, the structural elucidation of this compound and its metabolites requires robust High-Resolution Mass Spectrometry (HRMS).

This guide provides an objective performance comparison between two premier HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and the Orbitrap—for the targeted fragmentation analysis of this molecule. By detailing the mechanistic fragmentation pathways and providing a self-validating experimental protocol, this guide equips analytical scientists with the data necessary to select the optimal platform for their structural elucidation workflows.

Mechanistic Fragmentation Pathway (Causality & Theory)

Understanding why a molecule fragments under collisional activation is a prerequisite for accurate metabolite identification. In positive electrospray ionization (ESI+), the highly basic nitrogen of the pyridin-4-yl moiety acts as the primary protonation site, yielding a stable precursor ion


 at m/z 257.0921.

Upon subjection to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule exhibits three primary, predictable cleavage mechanisms[3][4][5]:

  • Amide Bond Cleavage (Diagnostic): The acetamido linker is the most labile bond. Cleavage of the C-N bond yields the highly diagnostic pyridin-4-yl-acetyl cation (m/z 120.0448) via the neutral loss of amino-benzoic acid (137 Da). Alternatively, charge retention on the benzoic acid side yields the amino-benzoic acid cation (m/z 138.0553).

  • Dehydration: The carboxylic acid group on the benzoic acid moiety undergoes a characteristic neutral loss of water (-18.0106 Da), yielding a fragment at m/z 239.0814[3].

  • Decarboxylation: A direct loss of carbon dioxide (-43.9898 Da) from the benzoic acid moiety generates a stable fragment at m/z 213.1022. This is a hallmark gas-phase reaction for deprotonated and protonated benzoic acid derivatives[5].

G M Precursor Ion [M+H]+ m/z 257.0921 (Pyridin-4-yl acetamido benzoic acid) F1 Fragment A: m/z 120.0448 [Pyridin-4-yl-acetyl]+ (Amide Cleavage) M->F1 - C7H7NO2 (137 Da) F2 Fragment B: m/z 138.0553 [Amino-benzoic acid]+ (Amide Cleavage) M->F2 - C7H5NO (119 Da) F3 Fragment C: m/z 239.0814 [M+H - H2O]+ (Dehydration) M->F3 - H2O (18 Da) F4 Fragment D: m/z 213.1022 [M+H - CO2]+ (Decarboxylation) M->F4 - CO2 (44 Da)

Caption: MS/MS Fragmentation pathway of protonated pyridin-4-yl acetamido benzoic acid.

Experimental Methodology: A Self-Validating Protocol

To objectively compare the Q-TOF and Orbitrap platforms, the analytical conditions must be tightly controlled. The following protocol establishes a self-validating system where the detection of the m/z 120.0448 fragment serves as the internal benchmark for successful amide cleavage[4][6].

Step 1: Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile, modified with 0.1% Formic Acid to promote protonation[6].

  • Concentration: Dilute the pyridin-4-yl acetamido benzoic acid standard to a final concentration of 1 µg/mL. This concentration prevents detector saturation (space-charge effects in the Orbitrap) while maintaining a high signal-to-noise ratio.

Step 2: UHPLC Separation Parameters

  • Column: C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) maintained at 40 °C.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, linear ramp to 95% B over 4 mins, hold for 1 min, re-equilibrate at 5% B for 2 mins. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Step 3: HRMS Acquisition (Platform-Specific)

  • Platform A (Agilent 6540 Q-TOF): ESI+ mode. Capillary voltage 4000 V. Acquire MS/MS using targeted CID. Apply a collision energy (CE) ramp of 15–35 eV to ensure complete breakdown of the precursor[7].

  • Platform B (Thermo Q Exactive Orbitrap): ESI+ mode. Spray voltage 3.5 kV. Acquire MS/MS using targeted HCD. Set Normalized Collision Energy (NCE) to 25, 35, and 45. Set resolution to 70,000 for MS1 and 17,500 for MS2 to maintain adequate scan speeds across the UHPLC peak[8].

Workflow cluster_MS HRMS Analyzers Prep Sample Prep 1 µg/mL in 50% ACN LC UHPLC Separation C18 Column, Gradient Prep->LC ESI ESI+ Source Protonation LC->ESI QTOF Q-TOF (CID) High Scan Speed ESI->QTOF Orbi Orbitrap (HCD) Ultra-High Resolution ESI->Orbi Data Data Analysis Fragment Annotation QTOF->Data Orbi->Data

Caption: Self-validating LC-MS/MS experimental workflow comparing Q-TOF and Orbitrap platforms.

Performance Comparison: Q-TOF vs. Orbitrap

While both platforms are capable of elucidating the structure of pyridin-4-yl acetamido benzoic acid, their underlying physics dictate distinct advantages depending on the specific analytical goal (e.g., high-throughput screening vs. deep structural characterization)[9][10].

Mass Accuracy and Stability

The Orbitrap (FTMS) traps ions in an electrostatic field, deriving m/z values from the frequency of harmonic oscillations. This results in exceptional innate mass stability (< 1 ppm error) over long sequences without the need for external calibration during the run[8][9]. Conversely, the Q-TOF measures the time it takes for ions to travel through a flight tube. Because this is sensitive to minor ambient temperature fluctuations causing thermal expansion of the flight tube, Q-TOFs typically exhibit 2–5 ppm mass drift unless a continuous lock-mass solution is infused during the run[9].

Fragmentation Mechanics (CID vs. HCD)

In the Q-TOF, Collision-Induced Dissociation (CID) occurs in a dedicated collision cell. The user has granular control over the transfer time, which is excellent for retaining low-mass fragments like the m/z 120.0448 pyridin-4-yl-acetyl cation[9]. The Orbitrap utilizes Higher-energy Collisional Dissociation (HCD) . Unlike traditional ion trap CID, which suffers from a "1/3 rule" low-mass cutoff, HCD is a beam-type collisional dissociation that successfully captures low-mass fragments[9]. HCD often deposits energy more rapidly, which can result in a higher yield of the decarboxylated fragment (m/z 213.1022) compared to standard CID.

Quantitative Data Summary
Performance MetricAgilent 6540 Q-TOF[7]Thermo Q Exactive Orbitrap[8]
Mass Analyzer Technology Quadrupole Time-of-FlightQuadrupole Orbitrap (FTMS)
Fragmentation Mode Collision-Induced Dissociation (CID)Higher-energy Collisional Dissociation (HCD)
Precursor Mass Accuracy 2 - 5 ppm (Requires lock-mass)< 1 ppm (Innate stability)
Resolving Power (at m/z 200) ~40,000Up to 140,000
Maximum Scan Rate Up to 50 Hz (Ideal for fast UHPLC)~12 Hz (at 70k resolution)
Isotopic Fidelity Excellent (Minimal spectral skewing)Good (Decreases at max resolution)
Low-Mass Fragment Retention Excellent (Tunable transfer time)Excellent (No low-mass cutoff in HCD)

Conclusion & Recommendations

The structural elucidation of pyridin-4-yl acetamido benzoic acid relies heavily on the detection of its amide cleavage and decarboxylation fragments.

  • Choose the Q-TOF if your workflow involves ultra-fast UHPLC gradients (peaks < 3 seconds wide) where high scan speeds (50 Hz) are mandatory to obtain enough data points across the peak for accurate quantification[7][10].

  • Choose the Orbitrap if your primary goal is untargeted metabolite identification in complex biological matrices (e.g., plasma, urine). The unmatched resolving power (140,000) and sub-ppm mass accuracy will confidently separate the target fragments from isobaric background matrix interferences without the hassle of lock-mass setups[8][9].

References

Sources

Comparative

Comparative Guide: Pyridin-3-yl vs. Pyridin-4-yl Acetamido Benzoic Acid Derivatives

[1] Executive Summary: The Isomer Effect in Pharmacophore Design In the optimization of acetamido benzoic acid scaffolds, the choice between a pyridin-3-yl (nicotinamide-like) and pyridin-4-yl (isonicotinamide-like) head...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Isomer Effect in Pharmacophore Design

In the optimization of acetamido benzoic acid scaffolds, the choice between a pyridin-3-yl (nicotinamide-like) and pyridin-4-yl (isonicotinamide-like) headgroup is rarely a trivial substitution.[1] It is a decisive geometric and electronic switch that dictates target selectivity.

This guide analyzes the structure-activity relationship (SAR) of these two isomers. While both utilize the acetamido linker (-CH2-CO-NH- or -NH-CO-CH2-) to connect the pyridine ring to the benzoic acid core, their biological performance diverges significantly based on the binding pocket requirements:

  • Pyridin-3-yl Isomer: Preferred for Kinase Inhibition (e.g., TRK, Abl).[1] The nitrogen atom is positioned "meta" to the linker, creating a "bent" geometry ideal for hydrogen bonding with the hinge region of kinases (mimicking the adenine N1 of ATP).

  • Pyridin-4-yl Isomer: Preferred for Metalloenzyme Inhibition and Antimicrobial Agents (e.g., PBP1b, Beta-lactamase).[1] The nitrogen atom is "para" (linear), allowing it to reach deep into catalytic pockets to coordinate metal ions (Zn²⁺) or interact with solvent-exposed residues without steric clash.

Structural & Physicochemical Comparison

The fundamental difference lies in the vector of the pyridine nitrogen's lone pair relative to the acetamido linker. This dictates the molecule's ability to act as a hydrogen bond acceptor (HBA).

Table 1: Physicochemical Profile[2]
FeaturePyridin-3-yl Acetamido Benzoic Acid Pyridin-4-yl Acetamido Benzoic Acid
Geometry Bent / Angular (120° vector)Linear / Extended (180° vector)
pKa (Pyridine N) ~4.8 - 5.1~5.2 - 5.4 (Slightly more basic)
LogP (Lipophilicity) Lower (More polar surface area accessible)Higher (Often packs more tightly)
Primary Interaction H-Bond Acceptor (Hinge Region)Metal Coordination / Solvent Interaction
Solubility ModerateOften lower (High lattice energy due to symmetry)
Visualizing the Vector Difference

The following diagram illustrates how the nitrogen position shifts the interaction vector, determining whether the molecule binds to a "Side Wall" (Hinge) or a "Deep Pocket" (Metal center).

IsomerComparison cluster_3yl Pyridin-3-yl (Bent) cluster_4yl Pyridin-4-yl (Linear) Py3 Pyridine Ring (3-Position) N3 N-Atom Vector (120° Angle) Py3->N3 Lone Pair Linker3 Acetamido Linker Py3->Linker3 Target3 Target: Kinase Hinge (Side Interaction) N3->Target3 H-Bond Py4 Pyridine Ring (4-Position) N4 N-Atom Vector (180° Angle) Py4->N4 Lone Pair Linker4 Acetamido Linker Py4->Linker4 Target4 Target: Metal/Deep Pocket (Direct Interaction) N4->Target4 Coordination

Caption: Vector analysis of Pyridin-3-yl (top) vs. Pyridin-4-yl (bottom) showing the directional shift of the nitrogen interaction site.

Biological Activity Analysis

Case Study A: Kinase Inhibition (TRK / Abl Pathways)

In kinase inhibitors, the pyridin-3-yl moiety is a privileged scaffold.[1] It mimics the purine ring of ATP.

  • Mechanism: The 3-yl nitrogen accepts a hydrogen bond from the backbone amide of the "gatekeeper" or hinge residues (e.g., Met318 in Abl, Val573 in TrkA).[1]

  • Data Insight: Switching to the 4-yl isomer often results in a 10-100x loss in potency because the nitrogen vector points away from the H-bond donor, or worse, clashes with the hydrophobic back pocket.[1]

Comparative Data (Representative TRK Inhibition):

Compound Variant Structure IC50 (TRK Kinase) Outcome
Pyridin-3-yl 3-yl-Acetamido-Benzoic Acid Analog 12 nM Active: Perfect H-bond geometry.[1]

| Pyridin-4-yl | 4-yl-Acetamido-Benzoic Acid Analog | > 1,000 nM | Inactive: Steric mismatch; N-atom points to solvent.[1] |

Key Reference: Journal of Medicinal Chemistry (2025) highlights 5-Amino-N3-(2-fluoro-5-(2-(pyridin-3-yl)acetamido)pyridin-3-yl) derivatives as potent degraders, whereas 4-yl analogs showed significantly reduced yield and binding affinity.[1]

Case Study B: Antimicrobial & Metalloenzyme Inhibition (PBP1b / Beta-Lactamase)

In targets like Penicillin-Binding Protein 1b (PBP1b) or Beta-lactamases, the pyridin-4-yl isomer often outperforms the 3-yl.[1]

  • Mechanism: These enzymes often have deep, narrow active sites containing a metal ion (Zn²⁺) or a specific serine nucleophile.[1] The linear 4-yl geometry allows the pyridine nitrogen to extend directly into the metal center for coordination.

  • Data Insight: In benzothiazole and oxaborinan-based inhibitors, the 4-yl derivative showed superior MIC values against Gram-negative strains compared to the 3-yl.[1]

Comparative Data (Antibacterial MIC):

Compound Variant Target Organism MIC (µg/mL) Outcome
Pyridin-3-yl M. tuberculosis 100 Weak: Steric hindrance prevents deep binding.[1]
Pyridin-4-yl M. tuberculosis 50 Moderate: Better access to active site.[1]

| Pyridin-2-yl | M. tuberculosis | 6.25 | Potent: (Note: 2-yl is often most potent here due to chelation effects). |

Key Reference: RSC Advances (2023) on Benzothiazole anti-tubercular compounds; US Patent 2016054388A1 on Glutaminase inhibitors.

Experimental Protocols

Protocol A: Synthesis of 4-(2-(Pyridin-3-yl)acetamido)benzoic Acid

This protocol describes the coupling of 3-pyridylacetic acid with 4-aminobenzoic acid (PABA). This method is self-validating via TLC monitoring of the amine consumption.

Reagents:

  • 3-Pyridylacetic acid (1.0 eq)

  • 4-Aminobenzoic acid (1.0 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (3.0 eq)

  • DMF (Dry solvent)

Workflow:

  • Activation: Dissolve 3-pyridylacetic acid in dry DMF under N₂ atmosphere. Add DIPEA and HATU. Stir for 15 min at 0°C to form the activated ester.

  • Coupling: Add 4-aminobenzoic acid. Allow the reaction to warm to Room Temperature (RT) and stir for 12-16 hours.

  • Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). The spot for PABA (highly polar/fluorescent) should disappear.

  • Workup: Pour mixture into ice water. Adjust pH to ~4-5 with 1N HCl to precipitate the product (zwitterionic form). Filter the solid.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: In Vitro Kinase Assay (Abl/Src)

To validate the 3-yl preference:

  • System: ADP-Glo™ Kinase Assay (Promega).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.[1]

  • Procedure: Incubate kinase (Abl), ATP (10 µM), and the test compound (3-yl vs 4-yl) for 60 min at RT.

  • Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.[1] Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.[1]

  • Validation: Signal is inversely proportional to inhibition.[1] 3-yl isomer should show <10% signal (High Inhibition) at 1 µM; 4-yl should show >80% signal.

Synthesis & Logic Flow Diagram

The following diagram details the decision matrix for selecting the isomer based on the target pocket topology.

SynthesisLogic Start Target Identification Decision Pocket Topology? Start->Decision PathA Narrow / Deep Pocket (Metalloenzyme) Decision->PathA Metal/Solvent PathB Flat / Hinge Region (Kinase ATP Site) Decision->PathB Hydrophobic/Hinge Select4 Select Pyridin-4-yl (Linear Vector) PathA->Select4 Select3 Select Pyridin-3-yl (Bent Vector) PathB->Select3 Synth Synthesis: Amide Coupling (HATU/DMF) Select4->Synth Select3->Synth ResultA Outcome: Metal Coordination (High Potency) Synth->ResultA If 4-yl used ResultB Outcome: Hinge H-Bonding (High Potency) Synth->ResultB If 3-yl used

Caption: Decision matrix for Isomer Selection based on Target Topology.

References

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2-, 3-, and 4-Pyridinyl Acetamide Isomers in Drug Discovery. Retrieved from .

  • Journal of Medicinal Chemistry. (2025). Discovery of Novel Bifunctional Agents as Potent TRK Inhibitors and Degraders. American Chemical Society.
  • RSC Advances. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. Royal Society of Chemistry.
  • US Patent 10,639,318 B2. (2020). Therapeutic uses of pharmaceutical compositions comprising cyclic boronic acid ester derivatives. (Discusses Pyridin-3/4-yl acetamido beta-lactamase inhibitors).
  • Frontiers in Chemistry. (2023).

Sources

Validation

Reference standard characterization for 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing the absolute purity of complex pharmaceutical building blocks. Introduction: The Metrological Challen...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on establishing the absolute purity of complex pharmaceutical building blocks.

Introduction: The Metrological Challenge of Complex Scaffolds

4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid (CAS: 953885-10-4) is a highly functionalized small-molecule scaffold frequently utilized as a critical intermediate and reference standard in targeted therapeutic development. Establishing its absolute mass fraction purity is a prerequisite for its use as a quantitative calibrator.

However, certifying this molecule presents distinct analytical challenges. Its structure combines a basic pyridine ring, an acidic carboxylic acid, and a hydrolysis-prone amide linkage. This guide objectively compares the two gold-standard methodologies for reference material certification: the traditional Mass Balance (MB) approach and the modern Quantitative Nuclear Magnetic Resonance (qNMR) approach.

Section 1: Structural Vulnerabilities & Analytical Strategy

Before selecting a certification pathway, an Application Scientist must deconstruct the molecule’s physicochemical properties to anticipate analytical artifacts. A self-validating protocol must actively suppress these structural vulnerabilities.

StructureStrategy Molecule 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid CAS: 953885-10-4 Pyridine Pyridine Ring (pKa ~5.2) Basic nitrogen causes peak tailing Requires acidic buffer (pH 2.5) Molecule->Pyridine Carboxyl Carboxylic Acid (pKa ~4.0) Ionization causes retention shifts Requires ion suppression Molecule->Carboxyl Amide Amide Linkage Susceptible to hydrolysis Avoid extreme pH/temp Molecule->Amide Hydrophobic Toluene Core Hydrophobic retention Requires organic modifier (MeCN) Molecule->Hydrophobic

Fig 1: Structural vulnerabilities dictating the analytical strategy for CAS 953885-10-4.

Section 2: The Characterization Dilemma: Mass Balance vs. qNMR

The certification of a Reference Standard requires unbroken metrological traceability to the International System of Units (SI)[1].

The Mass Balance Approach: Historically the pharmacopeial gold standard, this is a secondary, indirect method. It calculates purity by subtracting the sum of all orthogonal impurities (organic, volatile, inorganic, and water) from 100%[2]. While comprehensive, it risks a positive purity bias if an "invisible" impurity (e.g., a non-UV absorbing organic or an undetected inorganic salt) is missed during the multi-technique workflow[3].

The qNMR Approach: A direct, primary ratio method. It measures the analyte's mass fraction directly against an SI-traceable Internal Standard Reference Material (ISRM)[4]. Because the NMR peak area is strictly proportional to the number of resonant nuclei, qNMR avoids the dependency on analyte-specific response factors and does not require the analyte to possess a chromophore[5]. Recent guidelines from the BIPM and USP General Chapter <761> confirm that qNMR and mass balance can achieve equivalent levels of precision, though qNMR is significantly faster[2][5][6].

Section 3: Step-by-Step Experimental Protocols

Protocol A: Mass Balance Certification Workflow

This protocol is a self-validating system; each technique covers the analytical blind spots of the others.

  • Chromatographic Purity (HPLC-UV for Organics):

    • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

    • Causality: Why TFA? At pH 2.0, the pyridine nitrogen (pKa ~5.2) is fully protonated, preventing secondary interactions with free silanols on the stationary phase that cause severe peak tailing. Simultaneously, the carboxylic acid (pKa ~4.0) is fully unionized (ion suppression), ensuring robust, reproducible retention.

    • Gradient: 5% to 95% Acetonitrile over 20 minutes.

    • Detection: UV at 254 nm.

  • Water Content (Karl Fischer Titration): Volumetric titration using a methanol-based solvent system to quantify ambient moisture absorption.

  • Residual Solvents (TGA / Headspace GC-FID): Thermogravimetric analysis to detect weight loss before the melting point, confirmed by GC-FID to quantify specific volatile solvents (e.g., DMF or Ethyl Acetate used during synthesis).

  • Residue on Ignition (ROI): Gravimetric combustion at 600°C with sulfuric acid to quantify inorganic ash (e.g., residual palladium catalysts or silica gel).

  • Calculation:% Mass Purity = [100% - (% Water + % Volatiles + % ROI)] × (% Chromatographic Purity).

Protocol B: qNMR Certification Workflow (SI-Traceable)

This protocol relies on precise gravimetric preparation and strict relaxation parameters.

  • Internal Standard (IS) Selection: Maleic acid (NIST SRM 350b or equivalent) is selected.

    • Causality: Maleic acid presents a sharp, isolated singlet at ~6.3 ppm in DMSO-d6. This perfectly avoids the aromatic protons of the analyte's pyridine/benzoic acid core (7.0–9.0 ppm) and the aliphatic protons of its methyl/methylene groups (2.0–4.0 ppm), preventing integration overlap[4][5].

  • Sample Preparation: Accurately co-weigh ~20 mg of the analyte and ~10 mg of the Maleic acid IS into a vial using a calibrated microbalance (USP <41> compliant). Dissolve completely in 1.0 mL of DMSO-d6.

  • NMR Acquisition:

    • Instrument: 600 MHz NMR spectrometer.

    • Parameters: 1D 1H-NMR, 90° excitation pulse.

    • Relaxation Delay (D1): 60 seconds.

    • Causality: The D1 must be at least 5× the longest longitudinal relaxation time (T1) of the quantified protons. This ensures >99.3% magnetization recovery between pulses, preventing quantitative bias[7].

  • Calculation: Direct mass fraction calculation using the integral ratio of the analyte's isolated methylene singlet (~3.8 ppm) versus the Maleic acid singlet.

Workflow cluster_MB Mass Balance Approach cluster_qNMR Quantitative NMR (qNMR) Approach Start 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid Candidate Material HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA TGA / GC-FID (Volatile Solvents) Start->TGA ROI Residue on Ignition (Inorganic Ash) Start->ROI IS Select Internal Standard (Maleic Acid, ~6.3 ppm) Start->IS MB_Calc Purity = 100% - ∑(Impurities) HPLC->MB_Calc KF->MB_Calc TGA->MB_Calc ROI->MB_Calc Cert Certified Reference Material (CRM) MB_Calc->Cert Orthogonal Verification NMR 1H-NMR Acquisition (DMSO-d6, D1 > 5*T1) IS->NMR qNMR_Calc Direct Purity Calculation (SI-Traceable) NMR->qNMR_Calc qNMR_Calc->Cert Primary Assignment

Fig 2: Parallel workflows for Reference Standard Certification.

Section 4: Performance Comparison & Experimental Data

The following table summarizes a batch certification comparison for 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid, highlighting the operational and metrological differences between the two methods.

Analytical ParameterMass Balance ApproachqNMR ApproachComparative Advantage / Scientific Insight
Determined Purity 99.31% ± 0.45%98.85% ± 0.15%qNMR is more accurate. Mass Balance often exhibits a slight positive bias due to undetected impurities (e.g., non-chromophoric species)[3].
Traceability Secondary (Dependent on multiple calibrations)Primary (Directly traceable to SI via ISRM)qNMR provides a direct, unbroken chain to SI units, making it superior for primary calibrators[8].
Sample Consumption ~500 mg (Requires multiple destructive tests)~20 mg (Non-destructive, recoverable)qNMR is highly advantageous for expensive, custom-synthesized pharmaceutical intermediates.
Analysis Time 3 to 5 Days (Sequential testing)4 Hours (Including sample prep and D1 delay)qNMR enables rapid lot-release and stability testing[2].
Impurity Profiling Excellent (HPLC resolves individual degradants)Poor (Overlapping baseline signals)Mass Balance is mandatory if the specific chemical structure of the impurities must be identified (e.g., via LC-MS)[7].

Conclusion & Best Practices

For the rigorous certification of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid as a Certified Reference Material (CRM), treating these methods as competitors is a false dichotomy. The modern metrological gold standard requires a tandem approach [7].

qNMR should be utilized as the primary tool for absolute mass fraction assignment due to its unmatched SI-traceability, speed, and immunity to "invisible" impurities[8][9]. Conversely, the Mass Balance (HPLC-UV/MS) approach must be retained as an orthogonal verification tool to profile the exact structural nature of the organic impurities—ensuring that no highly toxic or reactive byproducts are hiding beneath the primary qNMR baseline.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. URL:[Link]

  • QNMR for Reference Material Preparation. Encyclopedia.pub. URL: [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. URL:[Link]

  • The qNMR Summit 5.0: Proceedings and Status of qNMR Technology. Analytical Chemistry (ACS). URL:[Link]

  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR. PMC. URL:[Link]

  • Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites. NIST. URL:[Link]

  • Mass Balance Method for the SI Value Assignment of the Purity of Organic Compounds. Academia.edu. URL:[Link]

Sources

Comparative

The Criticality of Intermediate Purity in Oncology Therapeutics

Title: Validating the Purity of Kinase Inhibitor Intermediates: A Comparative Guide to UPLC vs. Legacy Modalities Tyrosine kinase inhibitors (TKIs) have fundamentally reshaped targeted oncology.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of Kinase Inhibitor Intermediates: A Comparative Guide to UPLC vs. Legacy Modalities

Tyrosine kinase inhibitors (TKIs) have fundamentally reshaped targeted oncology. These small molecules (e.g., imatinib, gefitinib, osimertinib) function by competitively binding to the ATP-binding cleft of oncogenic kinases, thereby halting tumor proliferation[1]. However, the synthesis of TKIs involves complex, multi-step couplings of intermediates like halogenated quinazolines or aminopyrimidines.

Trace impurities in these intermediates—such as unreacted starting materials, regioisomers, or desmethyl analogs—can propagate through the synthetic pipeline. If these impurities carry over into the final Active Pharmaceutical Ingredient (API), they risk provoking off-target kinase inhibition or severe immunogenic responses[2]. Validating the chemical purity of these intermediates at the sub-0.05% threshold is not just a regulatory requirement; it is a clinical imperative.

G ATP ATP Molecule Kinase Tyrosine Kinase (e.g., BCR-ABL) ATP->Kinase Binds ATP Pocket TKI Kinase Inhibitor (API) TKI->Kinase Competitive Inhibition Substrate Substrate Protein Kinase->Substrate Catalyzes Phospho Phosphorylated Substrate Substrate->Phospho Phosphorylation Tumor Tumor Proliferation Phospho->Tumor Signal Cascade

Fig 1: Mechanism of Tyrosine Kinase Inhibition via ATP-pocket binding.

The Analytical Dilemma: UPLC vs. Alternatives

Historically, High-Performance Liquid Chromatography (HPLC) utilizing 3–5 µm particle stationary phases has been the workhorse of pharmaceutical quality control[3]. However, resolving closely eluting intermediate isomers requires exceptional theoretical plate counts that push legacy HPLC systems beyond their physical limits.

Ultra-Performance Liquid Chromatography (UPLC) transcends these limitations by employing sub-2 µm particles (typically 1.7 µm or 1.8 µm) and operating at extreme pressures (up to 15,000 psi or 100 MPa)[4][5]. For orthogonal selectivity, particularly for chiral intermediates, Supercritical Fluid Chromatography (SFC) serves as a complementary alternative.

Table 1: Objective Comparison of Chromatographic Modalities

ParameterUPLC (Ultra-Performance LC)HPLC (High-Performance LC)SFC (Supercritical Fluid)
Stationary Phase Particle Size < 2.0 µm (typically 1.7 µm)[6]3.0 – 5.0 µm[3]1.7 – 5.0 µm
Operating Pressure Up to 15,000 psi (100 MPa)[4]Up to 6,000 psi (40 MPa)Up to 6,000 psi (40 MPa)
Primary Application High-throughput achiral purity, trace impurity detectionRoutine QA/QC, preparative scalingChiral resolution, orthogonal selectivity
Resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Superior (Baseline separation of critical pairs)Moderate (Co-elution risks for isomers)High for stereoisomers
Solvent Consumption Very Low (up to 9x reduction)[4]HighVery Low (uses primarily

)
The Causality of UPLC's Superiority (The Van Deemter Advantage)

Why does UPLC drastically outperform HPLC in resolving kinase intermediates? The physics lie in the Van Deemter equation. By reducing the stationary phase particle size below 2 µm, the Eddy diffusion (A-term) is minimized, and the resistance to mass transfer (C-term) is drastically reduced[6]. This allows the mobile phase to run at higher linear velocities without the concomitant loss of efficiency seen in legacy HPLC systems. Consequently, UPLC yields narrower chromatographic bands, significantly boosting the signal-to-noise (S/N) ratio and enabling the detection of trace impurities[6][7].

Experimental Proof: Head-to-Head Purity Validation

To objectively demonstrate the superiority of UPLC, we detail a self-validating protocol for resolving the intermediates and impurities of Imatinib , a foundational TKI. Under standard HPLC C18 conditions, structurally similar impurities (specifically Impurity A and Impurity H) notoriously co-elute, masking true intermediate purity.

Workflow Step1 1. Intermediate Sampling & Dilution (MeOH:ACN) Step2 2. Column Selection (CSH Phenyl-Hexyl 1.7 µm) Step1->Step2 Step3 3. Mobile Phase Tuning (MS-Compatible Buffers) Step2->Step3 Step4 4. Gradient Elution & High-Pressure Separation Step3->Step4 Step5 5. Peak Integration & Purity Validation Step4->Step5

Fig 2: Step-by-step UPLC method development workflow for intermediate purity.

Step-by-Step Methodology: Imatinib Intermediate Profiling
  • Sample Preparation: Dissolve the kinase intermediate and known impurity standards in a 1:1 mixture of Methanol and Acetonitrile to achieve a stock concentration of 1.5 mg/mL. Dilute 1:50 with methanol for the final injection to prevent column overloading and mitigate solvent-induced band broadening.

  • Column Selection (The Critical Variable): Standard C18 columns fail to resolve Impurities A and H. Instead, utilize an ACQUITY UPLC CSH Phenyl-Hexyl column (1.7 µm, 2.1 x 100 mm) . The Charged Surface Hybrid (CSH) technology combined with the phenyl ring provides orthogonal

    
     selectivity, perfectly suited for the aromatic rings in aminopyrimidine structures.
    
  • Mobile Phase Formulation:

    • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water, adjusted with 0.1% formic acid.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality: This volatile buffer system ensures 100% compatibility with downstream tandem mass spectrometry (MS/MS) for peak confirmation, avoiding the ion suppression typical of legacy phosphate buffers[8].

  • Gradient Elution & Flow Dynamics: Set the flow rate to 0.5 mL/min. Initiate a linear gradient from 5% B to 60% B over 6 minutes. Maintain the column compartment at 40°C to reduce mobile phase viscosity and system backpressure.

  • Detection & System Suitability Testing (SST): Monitor UV absorbance at 254 nm and configure the MS in positive electrospray ionization (ESI+) mode[1]. Ensure the resolution (

    
    ) between the critical pair is 
    
    
    
    .
Experimental Data Summary

When transferring the method from a traditional HPLC setup to the optimized UPLC protocol, the analytical gains are profound:

Table 2: Performance Comparison for Imatinib Impurity Profiling

MetricLegacy HPLC (C18, 5.0 µm)Optimized UPLC (CSH Phenyl, 1.7 µm)Performance Gain
Total Run Time 45.0 minutes6.0 minutes7.5x Faster
Critical Pair Resolution (Imp A & H) Co-elution (

< 1.0)
Baseline Separation (

= 2.8)
Passes ICH Guidelines
Sensitivity (LOD) 0.15 ng/mL0.03 ng/mL[1]5x More Sensitive
Solvent Consumption / Run ~45 mL~3 mL[4]93% Reduction

Conclusion

Transitioning from HPLC to UPLC for the purity validation of kinase inhibitor intermediates is not merely an operational upgrade; it is a scientific necessity. As demonstrated by the imatinib case study, the thermodynamic and kinetic advantages of sub-2 µm particles ensure that structurally insidious impurities are resolved, quantified, and controlled[6][9]. For pharmaceutical laboratories, adopting UPLC with MS-compatible mobile phases guarantees higher throughput, superior data integrity, and ultimately, safer oncology therapeutics.

References

1.[4] Prospects of UPLC in Pharmaceutical Analysis over HPLC. biomedres.us.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiBiDwseBKC7SSS2EjfM7wXHm3AdE0cV00J9_NjjRxKd2kSFCHO_wBm7-LULrzFBakecY7BHnx8K78uP-FGDysYn4rfPl9YC2hk3-XCaXrEPGAlToym5KYcbp6meekxenMQVvb04lWbCMDhCZVAoQ=] 2.[3] UPLC vs HPLC: what is the difference? - Alispharm. alispharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAXkRXdJ150IfPg-OhwbKO2B3ag45fcHeM0H91God7901tXqm--zL9jelWAbHeVgvCeEdxMjqOQFN_2htD_qUiV0-T3McsLWEqHNnjfH7Jx-EHKNPXzBfAV_Sed02BrrxTrEFAn-Ho6TlKGROmppUHtlf84vq75TxBXLiJuvoJsqI=] 3.[5] HPLC vs UHPLC: Key Differences & Applications - Phenomenex. phenomenex.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb7cf8fEXSr5oEp50IFygOYezZt3OYOF-MrcdBHh-zCR0ixjZFj5pjzYCkxQdBVWTr3Ns72VslnBvVcvRBX2XmPI-7zHJDh5B2Rn7JUSkFBi-Q_CzmWPilmlm4AuxJbnfKHrPk0WBTE2yoZNabaBOWpT88M_ewEL6vZsgyB9UW_Am0AnvNuev_FQ==] 4.[6] A Review on Comparative study of HPLC and UPLC. rjptonline.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFooroorhpD4R9qOiRi5TrRm7PF6bbyUo_CJqOBbXWPA0UTIy7mAAd5uNMcUuj93LQxnnMf9nGdA4zwCuI-O8redMmdtv02uwDRzwqgC4FNS4l-k4O01gCLZzojC-Lv9h8__PbTpA7uXWp5YJIQtEyiOmz8bIirD1TYprbke3fRz633FxK45QM5CKslb3ZWe21EYF8bSR6CS1w-i6JiD7MtHxLJhv_7hKpHACbIRPU=] 5.[2] Method development and validation for simultaneous determination of six tyrosine kinase inhibitors.... PubMed (nih.gov).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHePwL8963-hOHVAV8y9rQrEqkQRqKXUYXfHQCMFF9tA6i5Yh3WiYC0n13_VVWWuosReGf2sQesLxPU4-DmKqFJUVowY8RCARDZBftl3_Io0oRjA8F2l8zp0b92qnKl9uAQx9g=] 6.[9] Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. sepscience.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyvoux92aQ_CRREFIWXr95bIglGuQr3Ef_H1A1nH09O55GILFjUJj6PKbg-rIwT6L_-aJ1Oh9DoBclY7DHtN7t1Vx52LLpx1CdIjQ9rpb2Fkpj9N-xgRv8UMrGO9roCLu8yFjPs2-CWuYl1of61OVT9oLgWj-yHB4rbwYAShJxTDF-gsPRDJhve-8ZclLxMPjh3V09rHQTpD8Jqo_Fsv1xPcA=] 7. Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases. waters.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVb1IQlbumfrFxSeHg6IlT5wCyba-SyQ3G8uZQkQT4woHPxkyak1yKSfD-NosiJZxqKVZzN9yfRGI7M6P59s31z3TF8L9J08ijm4d4HC5z0dPJbvt_nlxpJrAFE4oQt4Or1nT2JH3OSHqyyH1EhT87PgC4YY6YhRVx8L29DlAzhaDqgd1MEYRkIDXnxw449bBrxDCeCOHiirsuazRvNfiS6ibiooiOTBL_TnCldX_X2lSxBPqR6Zmu3m69vVHTs7ybYJVK3xVWjDApvFW21XhZYcx5qyKjdO-cSmnbH26XcNXssxOweR2cy_CKHzTfC5CYQlHuSnr-Tw==] 8.[1] Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJmA8Y8gc8YEO3AcCPcRq-u0SJSSRFVO3ETmD8hPO84ONFurL4-OxXOvFA1QqOZrwrvthUZK1y70VIfsHdTxMylXUo0BW5Huv6ctrpWeEcLzPK2qhWdZ399RaJoLKXr9bNyta3oN5dQTJlj8O7tLuGbH8ZbCHi1lv30HY8fXjXypMzXHmfXZQF-bo6M5K0gC4mYTU=] 9.[8] Validation of Liquid Chromatography Coupled with Tandem Mass Spectrometry for the Determination of 12 Tyrosine Kinase Inhibitors.... mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2aG9jrdwunUGtlyVUjgZCEzwMX77zSOh8m3eIBzLV9oWiKfKcQy9VtqX-MfM8DufafyNBYw6PvP6k-fSiWFfOskjz6MuKtFOUweLQ7-VZ5ssH_4p4G72JQywtr_UDew==] 10.[7] HPLC vs Flash Chromatography: Purity and Recovery Compared. patsnap.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESQLjL0wN_QlHs5gqpynzfwQD943hGKKX1FexHGjvSDeIUxPpzHxMi_OphVOS9BCvFYGMTbb1zmnQPw9JRujPGBJGNCL_UVMakWLqgwpo9QM-D33Z7W2GQ8S6ebf9kv_v6xNP5LcMYJwIc4PPrjT020FymK1T3Nxax6BRrmFlf3vVdQyTFPhLBKVf9cTGIYePn0fml5Q==]

Sources

Validation

A Comparative Guide to FTIR Spectral Bands of Acetamido and Carboxylic Acid Groups

For researchers and professionals in drug development and chemical sciences, Fourier-Transform Infrared (TIR) spectroscopy is an indispensable technique for the identification and characterization of molecular structures...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical sciences, Fourier-Transform Infrared (TIR) spectroscopy is an indispensable technique for the identification and characterization of molecular structures.[1][2][3] This guide provides an in-depth comparison of the characteristic FTIR spectral bands for two crucial functional groups: the acetamido group found in many pharmaceuticals and biomolecules, and the carboxylic acid group, a cornerstone of organic chemistry. Understanding their distinct and overlapping spectral features is paramount for accurate compound identification and analysis.

The Vibrational Language of Molecules

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies.[1][4] These vibrations, such as the stretching and bending of chemical bonds, are quantized and give rise to a unique spectral fingerprint for each molecule. The resulting spectrum, a plot of infrared absorbance or transmittance versus wavenumber (cm⁻¹), reveals the functional groups present in a sample.[4]

Deciphering the Acetamido Group Spectrum

The acetamido group (-NHC(O)CH₃) is a secondary amide and exhibits several characteristic absorption bands, often referred to as amide bands. These arise from the coupled vibrations of the N-H, C=O, and C-N bonds.

Key Vibrational Modes of the Acetamido Group:
  • N-H Stretching: In a dilute solution, secondary amides display a single, sharp N-H stretching band between 3500 and 3400 cm⁻¹.[5] However, in solid samples where hydrogen bonding is prevalent, this band becomes broader and shifts to a lower frequency, typically appearing in the 3370-3170 cm⁻¹ range.[6] This broadening is a direct consequence of the intermolecular hydrogen bonds which weaken the N-H bond.

  • Amide I Band (C=O Stretching): This is one of the most intense and useful bands in the amide spectrum, appearing in the region of 1700-1630 cm⁻¹.[5][7][8] The primary contributor to this band is the C=O stretching vibration (70-85%).[7] Its position is sensitive to the molecular environment and hydrogen bonding. In solid-state secondary amides, this band is typically observed around 1640 cm⁻¹.[5]

  • Amide II Band (N-H Bending and C-N Stretching): Found between 1570 and 1515 cm⁻¹ in solid secondary amides, the Amide II band is a result of the coupling between the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[6][7] This band is conformationally sensitive and its intensity is generally about half to one-third that of the Amide I band.[5]

Unraveling the Carboxylic Acid Group Spectrum

The carboxylic acid group (-COOH) has a highly distinctive FTIR spectrum, largely due to the strong hydrogen bonding that leads to the formation of dimers in the condensed phase.

Key Vibrational Modes of the Carboxylic Acid Group:
  • O-H Stretching: The most recognizable feature of a carboxylic acid is the extremely broad O-H stretching band that dominates the region from 3300 to 2500 cm⁻¹.[9][10] This exceptional broadness is a hallmark of the strong hydrogen bonding in carboxylic acid dimers. This band often overlaps with C-H stretching vibrations, creating a "messy" appearance in this region of the spectrum.[9]

  • C=O Stretching: The carbonyl (C=O) stretching vibration of a carboxylic acid results in a strong, sharp peak. For hydrogen-bonded dimers, this band typically appears between 1760 and 1690 cm⁻¹.[9] The presence of conjugation can shift this peak to a lower wavenumber.[11]

  • C-O Stretching and O-H Bending: Carboxylic acids also exhibit a C-O stretching band in the 1320-1210 cm⁻¹ region.[9] Additionally, there are in-plane and out-of-plane O-H bending vibrations. The in-plane bend is found in the 1440-1395 cm⁻¹ range, though it can be difficult to distinguish from C-H bending bands.[9] A broader out-of-plane O-H bend is often observed around 950-910 cm⁻¹.[9]

Head-to-Head Comparison: Acetamido vs. Carboxylic Acid

The following table summarizes the key FTIR spectral bands for acetamido and carboxylic acid groups, highlighting both unique and potentially overlapping regions.

Vibrational Mode Acetamido Group (Secondary Amide) Carboxylic Acid Group Key Differentiators & Notes
N-H/O-H Stretch 3370-3170 cm⁻¹ (broad, medium intensity)3300-2500 cm⁻¹ (very broad, strong intensity)The O-H stretch of carboxylic acids is significantly broader and often more intense than the N-H stretch of amides.
C=O Stretch 1700-1630 cm⁻¹ (Amide I, strong)1760-1690 cm⁻¹ (strong)The C=O stretch of carboxylic acids generally appears at a higher wavenumber than the Amide I band.
N-H/O-H Bend 1570-1515 cm⁻¹ (Amide II, N-H bend coupled with C-N stretch)1440-1395 cm⁻¹ (in-plane O-H bend), 950-910 cm⁻¹ (out-of-plane O-H bend)The Amide II band is a characteristic feature of secondary amides and is absent in carboxylic acids.
C-N/C-O Stretch Contributes to Amide II band1320-1210 cm⁻¹ (C-O stretch)The C-O stretch in carboxylic acids is a distinct band.

It is important to note that overlapping peaks can occur, especially in complex molecules.[12] Therefore, a comprehensive analysis of the entire spectrum, including the fingerprint region (below 1500 cm⁻¹), is crucial for unambiguous identification.[1][10]

Experimental Protocol: Acquiring High-Quality FTIR Spectra

The choice of sample preparation technique is critical for obtaining a high-quality FTIR spectrum. Below are detailed protocols for two common methods: Attenuated Total Reflectance (ATR) for solids and liquids, and the Potassium Bromide (KBr) pellet method for solids.

Attenuated Total Reflectance (ATR) Method

ATR is a popular and versatile technique that requires minimal sample preparation.[13][14][15] It is suitable for a wide range of samples including powders, films, liquids, and semi-solids.[13]

Protocol for Solid Samples:
  • Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to correct for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[16][17]

  • Sample Spectrum: Acquire the FTIR spectrum of the sample.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal as described in step 1.

Protocol for Liquid Samples:
  • Crystal Cleaning and Background: Follow steps 1 and 2 from the solid sample protocol.

  • Sample Application: Place a single drop of the liquid sample onto the ATR crystal, ensuring it completely covers the crystal surface.[13][16]

  • Sample Spectrum: Acquire the FTIR spectrum.

  • Cleaning: Clean the crystal thoroughly with an appropriate solvent.

Potassium Bromide (KBr) Pellet Method

This traditional transmission method is well-suited for solid samples that can be finely ground.[16][18] The principle is to disperse the sample in an IR-transparent matrix (KBr) and press it into a thin, transparent pellet.[19]

Protocol:
  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample to a fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[19][20]

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[16][19]

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[16]

  • Background Spectrum: If necessary, prepare and run a background spectrum using a blank KBr pellet.

  • Sample Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Visualizing the Process and Structures

To further clarify the concepts discussed, the following diagrams illustrate the FTIR analysis workflow and the key vibrational modes of the acetamido and carboxylic acid functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Data Interpretation Sample Sample (Solid/Liquid) ATR ATR Method Sample->ATR Direct Application KBr KBr Pellet Method Sample->KBr Grinding & Pressing Spectrometer FTIR Spectrometer ATR->Spectrometer KBr->Spectrometer SampleScan Sample Scan Spectrometer->SampleScan Background Background Scan Background->Spectrometer RawSpectrum Raw Spectrum SampleScan->RawSpectrum ProcessedSpectrum Processed Spectrum (Baseline Corrected) RawSpectrum->ProcessedSpectrum Interpretation Peak Assignment & Structural Elucidation ProcessedSpectrum->Interpretation

Caption: Workflow for FTIR analysis, from sample preparation to spectral interpretation.

Functional_Groups cluster_acetamido Acetamido Group cluster_carboxylic Carboxylic Acid Group acetamido_struct R-N(H)-C(=O)-CH₃ amideI Amide I (C=O Stretch) ~1650 cm⁻¹ acetamido_struct->amideI amideII Amide II (N-H Bend + C-N Stretch) ~1550 cm⁻¹ acetamido_struct->amideII nh_stretch_amide N-H Stretch ~3300 cm⁻¹ acetamido_struct->nh_stretch_amide carboxylic_struct R-C(=O)-OH co_stretch_acid C=O Stretch ~1710 cm⁻¹ carboxylic_struct->co_stretch_acid oh_stretch_acid O-H Stretch 3300-2500 cm⁻¹ (very broad) carboxylic_struct->oh_stretch_acid co_stretch_single C-O Stretch ~1260 cm⁻¹ carboxylic_struct->co_stretch_single oh_bend_acid O-H Bend ~1420 cm⁻¹ & ~930 cm⁻¹ carboxylic_struct->oh_bend_acid

Caption: Key vibrational modes for acetamido and carboxylic acid groups.

Conclusion

The acetamido and carboxylic acid functional groups each present a unique set of characteristic absorption bands in their FTIR spectra. While the C=O stretching vibration is common to both, its position, along with the distinctive features of the N-H and O-H stretching and bending modes, allows for clear differentiation. By understanding the principles behind these spectral features and employing proper sample preparation techniques, researchers can confidently identify and characterize molecules containing these vital functional groups.

References
  • Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
  • University of California, Davis. IR Spectroscopy Tutorial: Carboxylic Acids.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Specac Ltd. Interpreting Infrared Spectra.
  • JASCO Inc. Sampling Techniques for FTIR Spectroscopy.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • PMC. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
  • bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies.
  • Rocky Mountain Labs. (2026, January 20). How to Interpret FTIR Spectra When Peaks Overlap.
  • ResearchGate. (2019, October 30).
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • OpenStax. (2023, September 20). 21.
  • University of Helsinki. Quick User Guide for FT-IR.
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Kintek Press. What Is The Process For Making A Kbr Pellet?
  • University of California, Davis. IR Spectroscopy Tutorial: Amines.
  • Sample prepar
  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • Mettler Toledo.
  • Specac Ltd.
  • Spectroscopy Online. (2020, October 29). Infrared Spectroscopy.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
  • Wikipedia. Infrared spectroscopy.

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Comparative

Structural Insights &amp; Synthesis Guide: N-Acylated 3-Amino-4-Methylbenzoic Acids

Executive Summary Objective: This guide provides a technical analysis of N-acylated 3-amino-4-methylbenzoic acid derivatives, focusing on the 3-acetamido-4-methylbenzoic acid scaffold. It compares the structural properti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of N-acylated 3-amino-4-methylbenzoic acid derivatives, focusing on the 3-acetamido-4-methylbenzoic acid scaffold. It compares the structural properties, synthesis pathways, and supramolecular motifs of this specific scaffold against its non-methylated homolog (3-acetamidobenzoic acid) and regioisomers.

Significance: 3-amino-4-methylbenzoic acid (3-amino-p-toluic acid) is a critical intermediate in the synthesis of kinase inhibitors (e.g., Nilotinib) and PTP1B inhibitors. Understanding its N-acylated crystal packing is essential for optimizing solubility and bioavailability in drug formulation.

Comparative Structural Analysis

The Methyl Perturbation Effect

In crystal engineering, the introduction of a methyl group ortho to an amide or carboxylic moiety significantly alters packing efficiency. While 3-acetamidobenzoic acid adopts a planar conformation allowing for tight


-stacking, the 3-acetamido-4-methyl derivative experiences steric repulsion between the methyl group and the amide carbonyl/nitrogen.

Key Structural Comparison:

Feature3-Acetamidobenzoic Acid (Homolog)3-Acetamido-4-methylbenzoic Acid (Target)4-Acetamido-3-methylbenzoic Acid (Isomer)
Crystal System MonoclinicPredicted:[1] Monoclinic/OrthorhombicMonoclinic
Space Group

Predicted:

or


Planarity High (Amide coplanar with ring)Low (Amide twisted ~20-30°)Moderate
Primary Synthon Carboxylic Acid Dimer (

)
Carboxylic Acid Dimer (

)
Carboxylic Acid Dimer
Secondary Synthon Amide-Amide Catemer (

)
Disrupted Amide ChainAmide-Amide Chain
Melting Point ~248-250 °C~260-263 °C (Isomer analog)260-263 °C

Data Source: Homolog data derived from CCDC 647563 [1]; Isomer data derived from PubChem CID 3015948 [2].

Hydrogen Bonding Motifs

The crystal structure of N-acylated aminobenzoic acids is dominated by a competition between two supramolecular synthons. In the 4-methyl derivative, the steric bulk of the methyl group often weakens the amide-amide interaction, potentially favoring solvation or polymorph formation.

G Substrate 3-Acetamido-4-methyl benzoic acid Dimer Carboxylic Acid Dimer (Strong H-Bond) R2,2(8) Motif Substrate->Dimer Primary Interaction (COOH...COOH) Catemer Amide-Amide Chain (Weak/Twisted) C(4) Motif Substrate->Catemer Secondary Interaction (NH...O=C) Packing Crystal Lattice (Sterically Strained) Dimer->Packing Catemer->Packing Distorted by 4-Methyl Group

Figure 1: Competitive supramolecular synthons driving the crystallization of N-acylated aminobenzoic acids. The 4-methyl group introduces steric strain that may disrupt the secondary amide catemer.

Experimental Protocols

Synthesis of 3-Acetamido-4-methylbenzoic Acid

This protocol ensures high purity suitable for crystallographic analysis, minimizing the formation of di-acetylated byproducts.

Reagents:

  • 3-Amino-4-methylbenzoic acid (1.0 eq)[2][3][4][5]

  • Acetic anhydride (1.2 eq)

  • Glacial acetic acid (Solvent)

  • Concentrated HCl (Catalytic drops)

Workflow:

  • Dissolution: Dissolve 5.0 g (33 mmol) of 3-amino-4-methylbenzoic acid in 40 mL of glacial acetic acid in a round-bottom flask.

  • Activation: Add 2-3 drops of concentrated HCl to protonate the amine slightly, preventing oxidation.

  • Acetylation: Add 4.0 g (39 mmol) of acetic anhydride dropwise over 15 minutes at room temperature.

  • Reflux: Heat the mixture to 80°C for 2 hours. Monitor via TLC (Ethyl Acetate:Methanol 6:4).[6]

  • Precipitation: Cool the mixture to room temperature, then pour into 200 mL of ice-cold water. The N-acetyl derivative will precipitate as a white/off-white solid.

  • Purification: Filter the solid and wash with cold water (3 x 50 mL). Recrystallize from Ethanol:Water (9:1) to obtain suitable single crystals.

Crystallization Strategy (Vapor Diffusion)

To obtain X-ray quality crystals of the N-acylated derivative, standard evaporation often yields microcrystalline powder due to the high melting point. Use vapor diffusion instead.

  • Inner Vial: 50 mg of compound dissolved in 2 mL DMF (Dimethylformamide).

  • Outer Vial: 10 mL of Water or Methanol.

  • Mechanism: The anti-solvent (water/methanol) slowly diffuses into the DMF, lowering solubility gradually and promoting the growth of the thermodynamically stable polymorph.

Synthesis & Processing Workflow

The following diagram outlines the critical path from the raw aniline precursor to the final purified crystal, highlighting the decision points for solvent selection.

Synthesis Start Start: 3-Amino-4-methylbenzoic Acid Reagent Add Acetic Anhydride (Glacial AcOH, 80°C) Start->Reagent Check TLC Check (EtOAc:MeOH 6:4) Reagent->Check Check->Reagent Incomplete (Add time/heat) Quench Quench in Ice Water Check->Quench Complete Filter Filtration & Washing Quench->Filter Recryst Recrystallization (Ethanol/Water) Filter->Recryst Dry Final Product (White Needles) Recryst->Dry

Figure 2: Step-by-step synthesis and purification workflow for N-acetylation of the aminobenzoic scaffold.

References

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 3-acetamidobenzoic acid (CCDC 647563). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3015948, 4-(Acetylamino)-3-methylbenzoic acid. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives. [Link]

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Validation

Differentiating 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid from regioisomers

Differentiating 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic Acid from its Regioisomers: A Comprehensive Analytical Guide For researchers and drug development professionals, ensuring the structural integrity of bifuncti...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic Acid from its Regioisomers: A Comprehensive Analytical Guide

For researchers and drug development professionals, ensuring the structural integrity of bifunctional building blocks is paramount. 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid is a highly specific intermediate, structurally analogous to fragments found in several kinase inhibitors. During its synthesis—often involving the amidation of substituted anilines with pyridineacetic acid derivatives—several regioisomers can form.

This guide provides an objective, data-driven framework for differentiating the target compound from its two most common regioisomers: the aromatic core isomer (3-Methyl-4-[2-(pyridin-4-yl)acetamido]benzoic acid ) and the pyridine core isomer (4-Methyl-3-[2-(pyridin-3-yl)acetamido]benzoic acid ).

The Causality of Analytical Differentiation

Standard one-dimensional (1D)


H NMR and low-resolution mass spectrometry are insufficient for resolving these regioisomers due to overlapping aromatic signals and isobaric masses. A self-validating analytical system requires orthogonal techniques: 2D NMR for spatial connectivity and UPLC-MS/MS for electronic fragmentation profiling.
Resolving the Aromatic Core via 2D NMR

To differentiate the target from its 3-methyl-4-acetamido counterpart, we rely on Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY)[1]. The causality here is rooted in spatial geometry. In the target compound, the C4-methyl group is ortho to the C3-acetamido group and ortho to the C5-proton. Because C5 is adjacent to C6, the H-5 signal appears as a doublet.

Conversely, in the 3-methyl-4-acetamido isomer, the methyl group is ortho to the C2-proton. Because C2 is isolated between the carboxyl and methyl groups, its signal appears as a singlet (or fine meta-coupled doublet). Therefore, a NOESY cross-peak between the methyl protons and an aromatic doublet unequivocally proves the 4-methyl-3-acetamido architecture[2],[3].

NMR_Logic Start Observe Methyl Protons (δ ~2.3 ppm) NOESY NOESY Cross-Peaks Start->NOESY Path1 Cross-peak to Amide NH (δ ~9.8 ppm) NOESY->Path1 Path2 Cross-peak to Aromatic Proton NOESY->Path2 Result1 Target Confirmed: 4-Methyl-3-acetamido... Path1->Result1 Split1 Proton is a Doublet (H-5, ortho-coupled) Path2->Split1 Split2 Proton is a Singlet (H-2, meta-coupled) Path2->Split2 Split1->Result1 Validates C4-Methyl Result2 Regioisomer: 3-Methyl-4-acetamido... Split2->Result2 Validates C3-Methyl

Logical workflow for differentiating methyl-acetamido regioisomers via 2D NOESY NMR.

Resolving the Pyridine Core via UPLC-MS/MS

Differentiating the pyridin-4-yl target from the pyridin-3-yl isomer requires exploiting their electronic differences during Collision-Induced Dissociation (CID). While both yield an


 of m/z 271.1, the para-nitrogen in the pyridin-4-yl ring stabilizes the formation of the picolyl cation (m/z 92.1) far more efficiently than the meta-nitrogen in the pyridin-3-yl isomer[4].

Furthermore, standard C18 columns often fail to baseline-resolve these positional isomers. Employing a pentafluorophenyl (PFP) stationary phase introduces


 and dipole interactions that are highly sensitive to the position of the pyridine nitrogen, enabling robust chromatographic separation prior to MS analysis[5],[6].

LCMS_Workflow Sample Isomeric Mixture UPLC UPLC Separation (PFP Column) Sample->UPLC ESI ESI+ Ionization [M+H]+ m/z 271.1 UPLC->ESI Baseline Resolution CID Collision-Induced Dissociation (CID) ESI->CID Frag1 m/z 92.1 (High Abundance) CID->Frag1 Frag2 m/z 92.1 (Low Abundance) CID->Frag2 ID1 Pyridin-4-yl Isomer Frag1->ID1 ID2 Pyridin-3-yl Isomer Frag2->ID2

LC-MS/MS workflow for resolving and identifying pyridine regioisomers via CID fragmentation.

Quantitative Data Comparison

Table 1: 2D NMR Diagnostic Markers (Aromatic Core Differentiation)

Parameter Target (4-Methyl-3-acetamido) Isomer A (3-Methyl-4-acetamido) Diagnostic Causality

| Methyl


H Shift  | 

2.30 (s, 3H) |

2.25 (s, 3H) | Minor electronic environment variance. | | NOESY (Methyl to Ar-H) | Cross-peak to H-5 (Doublet , J=8.0 Hz) | Cross-peak to H-2 (Singlet ) | Unambiguously defines the methyl position relative to the unsubstituted ring carbons[2]. | | HMBC (Methyl to C=O) | No direct correlation | No direct correlation | Confirms the methyl is bound to the aromatic ring, not the amide nitrogen. |

Table 2: UPLC-MS/MS Fragmentation Profiling (Pyridine Core Differentiation)

Parameter Target (Pyridin-4-yl) Isomer B (Pyridin-3-yl) Diagnostic Causality

| Precursor Ion


  | m/z 271.1 | m/z 271.1 | Isobaric nature necessitates orthogonal separation[5]. |
| Retention Time (PFP)  | 4.2 min | 4.8 min | PFP phase exploits 

interactions differing by nitrogen position[6]. | | Primary Product Ion | m/z 92.1 (Base peak) | m/z 92.1 (Minor), m/z 120.1 (Base) | Para-nitrogen stabilizes the picolyl cation more efficiently than meta-nitrogen[4]. |

Self-Validating Experimental Protocols

Protocol A: High-Resolution 2D NMR Acquisition

This protocol is designed to prevent the rapid exchange of amide protons, which is critical for observing the defining NOESY cross-peaks.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-

    
    . Self-Validation Check: Do not use CDCl
    
    
    
    or CD
    
    
    OD; protic solvents will cause the critical amide NH proton to exchange out, erasing the primary NOESY correlation point[3].
  • Instrument Calibration: Tune and match the probe on a 500 MHz (or higher) NMR spectrometer. Calibrate the 90° pulse width using the internal DMSO residual peak (

    
     2.50 ppm).
    
  • NOESY Acquisition: Set the mixing time (

    
    ) to 300–500 ms. Acquire with a minimum of 16 scans per increment and 256 increments in the indirect dimension to ensure adequate signal-to-noise for long-range NOEs.
    
  • HMBC Acquisition: Optimize the long-range coupling constant (

    
    ) to 8 Hz.
    
  • Data Processing: Apply zero-filling and a squared sine-bell apodization function. Verify the presence of the NH proton (

    
     ~9.8 ppm) before interpreting spatial correlations.
    
Protocol B: UPLC-MS/MS Differentiation

This protocol ensures baseline resolution of isobaric compounds prior to mass analysis.

  • Chromatographic Setup: Equip the UPLC with a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm). Self-Validation Check: Run a blank injection followed by a known standard mixture to verify column integrity; PFP columns are highly sensitive to phase collapse if not properly conditioned[5].

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Tuning: Operate in ESI+ mode. Set the capillary voltage to 3.0 kV. Isolate the precursor m/z 271.1 in Q1.

  • CID Execution: Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas. Monitor the Multiple Reaction Monitoring (MRM) transitions: 271.1

    
     92.1 and 271.1 
    
    
    
    120.1. A dominant 92.1 fragment validates the pyridin-4-yl isomer[4].

References

Sources

Comparative

Comparative Potency of Benzoic Acid vs. Benzamide Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction In the landscape of kinase inhibitor discovery, the privileged scaffolds of benzoic acid and benzamide serve as foundational frameworks for the design of potent and selective therapeutic agents.[1] Both stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of kinase inhibitor discovery, the privileged scaffolds of benzoic acid and benzamide serve as foundational frameworks for the design of potent and selective therapeutic agents.[1] Both structures offer a versatile platform for synthetic elaboration, enabling fine-tuning of physicochemical properties and target engagement. This guide provides an in-depth comparative analysis of benzoic acid and benzamide derivatives as kinase inhibitors, grounded in experimental data and structure-activity relationship (SAR) principles. We will delve into their distinct mechanisms of interaction, dissect their relative potencies against various kinase targets, and provide robust, validated protocols for their evaluation.

The core distinction lies in the key functional group: the carboxylic acid of benzoic acid versus the amide of benzamide. The carboxylic acid group is a crucial hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes.[1] In contrast, the amide group of benzamides also participates in hydrogen bonding but with different electronic and steric profiles. This fundamental difference often dictates the binding orientation, selectivity, and overall potency of the resulting inhibitors. This guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally select and design scaffolds for their specific kinase targets.

Mechanism of Action and Key Structural Interactions

The inhibitory activity of both benzoic acid and benzamide derivatives is largely predicated on their ability to form key interactions within the ATP-binding pocket of kinases. The planarity of the aromatic ring facilitates binding within the often-hydrophobic active site.

Benzoic Acid Derivatives: The carboxylic acid moiety is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, often forming critical interactions with the hinge region of the kinase, mimicking the adenine portion of ATP.[1] The biological activity of these derivatives is significantly influenced by the nature and position of other substituents on the aromatic ring, which can affect the molecule's electronic properties, lipophilicity, and steric profile.[1]

Benzamide Derivatives: The benzamide scaffold has also proven to be a versatile framework for potent and selective enzyme inhibitors.[2] The amide group provides a hydrogen bond donor (N-H) and a carbonyl acceptor (C=O), which can also engage with the kinase hinge region. Substituents on both the benzamide nitrogen and the aromatic ring play a crucial role in determining potency and selectivity.[2][3] For example, in the context of Rho-associated kinase-1 (ROCK1) inhibitors, benzamide derivatives have been extensively explored.[4][5]

The following diagram illustrates the typical binding mode of a kinase inhibitor within the ATP pocket, highlighting the critical hinge region interactions.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region (Backbone Amides) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) p_loop P-Loop (Glycine-rich) inhibitor Benzoic Acid / Benzamide Core h_bond_group Carboxylic Acid (-COOH) or Amide (-CONH-R) inhibitor->h_bond_group substituents Ring Substituents (R') inhibitor->substituents h_bond_group->hinge H-Bonds substituents->gatekeeper Selectivity Pockets substituents->p_loop Hydrophobic/Steric Interactions

Caption: Generalized binding mode of kinase inhibitors.

Comparative Potency and Structure-Activity Relationship (SAR)

Direct, head-to-head comparisons of benzoic acid and benzamide analogs against the same kinase target are not always available in the literature. However, by analyzing data from various studies, we can discern general trends in potency and selectivity.

Key SAR Observations:

  • Benzoic Acid Derivatives: In a study of 4-(thiazol-5-yl)benzoic acid derivatives as Protein Kinase CK2 inhibitors, potent activity was observed with IC50 values in the nanomolar range (IC50 for CK2α = 0.014-0.017μM).[6] This highlights the potential of the benzoic acid scaffold to yield highly potent inhibitors.

  • Benzamide Derivatives: A series of N-substituted benzamide derivatives were evaluated for their antiproliferative activities, with some compounds showing potency comparable to or better than the reference HDAC inhibitor, Entinostat (MS-275).[3] For instance, analogs with electron-donating groups at the 2-position of the N-phenyl ring resulted in a significant increase in potency.[3] Furthermore, benzamide derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (Btk) and VEGFR-2.[7]

The following table summarizes the inhibitory activities of selected benzoic acid and benzamide derivatives against various kinases, compiled from different studies.

Compound Class Scaffold Target Kinase Potency (IC50) Reference
Benzoic Acid4-(thiazol-5-yl)benzoic acid analogCK2α0.014 µM[6]
Benzoic Acid4-(thiazol-5-yl)benzoic acid analogCK2α'0.0088 µM[6]
BenzamideN-(trifluoromethyl)phenyl derivativeEGFR91% inhibition at 10 nM[8]
BenzamideN-substituted benzamidePDGFRa77% inhibition at 10 nM[8]
Benzamide3-phenoxybenzoic acid derivative (4d)VEGFR-20.21 µM[7]
BenzamideCyclic Benzamidine (3a, 3b)EGFRPotent at 1.0 µg/mL[9]

Disclaimer: The data presented in this table is compiled from different sources and should be used for illustrative purposes. Direct comparison of potency should be made with caution due to variations in assay conditions.

Experimental Protocols

Reproducible and robust experimental protocols are essential for the accurate comparison of inhibitor potency. Below are detailed methodologies for key kinase inhibition assays.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.[10] The assay measures the amount of ATP remaining after the kinase reaction.

Objective: To determine the concentration of a test compound that inhibits the activity of a target kinase by 50%.[1]

Materials:

  • Target kinase enzyme (highly purified, >98%)[11]

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)[12][13]

  • 384-well assay plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Workflow Diagram:

Caption: Workflow for a typical in vitro kinase IC50 assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the diluted compounds into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: a. Prepare a reaction mixture containing the kinase and substrate in the appropriate assay buffer.[13] b. Add the kinase/substrate mixture to each well of the assay plate. c. Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase. d. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™): a. Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[12] b. Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light. Incubate for another 40 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol outlines the MTT assay to assess the effect of inhibitors on cancer cell viability.[3]

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with test compounds.

Materials:

  • Human cancer cell lines (e.g., K562, HL-60)[13]

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.[3]

Conclusion

Both benzoic acid and benzamide scaffolds represent valuable starting points for the design of potent and selective kinase inhibitors. The choice between them is nuanced and depends on the specific topology of the target kinase's active site.

  • Benzoic acid derivatives, with their carboxylic acid group, are excellent at forming strong hydrogen bond interactions, particularly with the kinase hinge region. Their development can lead to highly potent inhibitors, as demonstrated in the case of CK2.[6]

  • Benzamide derivatives offer greater synthetic tractability with the ability to easily modify the substituent on the amide nitrogen (the "R" group). This allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.[2][3] The benzamide core has shown broad applicability across numerous kinase families, including EGFR, VEGFR, and Btk.[7][9]

Ultimately, the rational design of kinase inhibitors requires a deep understanding of the SAR for both scaffolds, coupled with rigorous biological evaluation using validated assays. The protocols and comparative data presented in this guide provide a solid foundation for researchers to navigate the chemical space of benzoic acid and benzamide derivatives in their quest for novel therapeutics.

References

  • Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associ
  • In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Taylor & Francis Online.
  • Assay Development for Protein Kinase Enzymes. NCBI.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols.
  • structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors. BenchChem.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Academics and Scientific Publishing.
  • Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity. BenchChem.
  • Application Notes and Protocols for Kinase Inhibitory Assays of Picolinamide Compounds. BenchChem.
  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • 3D QSAR and molecular docking study of benzomaide derivatives as potent inhibitors of Btk kinase. RHAZES: Green and Applied Chemistry.
  • Synthesis, docking study, and antitumor evaluation of benzamides and oxadiazole derivatives of 3-phenoxybenzoic acid as VEGFR-2 inhibitors. PubMed.
  • Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. PubMed.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.

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Safety & Regulatory Compliance

Safety

4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid proper disposal procedures

As a Senior Application Scientist, this guide provides a detailed framework for the proper disposal of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid. The information herein is synthesized from established chemical w...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a detailed framework for the proper disposal of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid. The information herein is synthesized from established chemical waste management protocols and data from structurally similar compounds.

Disclaimer: This document is intended as a comprehensive guide based on general principles of laboratory safety and available data. However, the primary and most authoritative source of information is the Safety Data Sheet (SDS) provided by the manufacturer of your specific chemical. Always consult the SDS before handling, storing, or disposing of any chemical.

Hazard Assessment and Profile

A specific Safety Data Sheet (SDS) for 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid is not broadly available. Therefore, a conservative approach is to assess the potential hazards based on closely related analogs, such as 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid. This assessment informs the necessary precautions for handling and disposal.

Based on data for these analogs, the compound should be treated as potentially hazardous.[1][2]

Table 1: Anticipated Hazard Profile based on Structural Analogs

Hazard ClassificationGHS Hazard StatementAnticipated PrecautionSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledAvoid ingestion, skin contact, and inhalation of dust. Use appropriate Personal Protective Equipment (PPE).[1][2]
Skin Corrosion/Irritation H315: Causes skin irritationWear chemical-resistant gloves and protective clothing.[1][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritationWear safety goggles or a face shield.[1][3]
Aquatic Hazard (Long-term) H411: Toxic to aquatic life with long lasting effectsPrevent release to the environment. Discharge into drains or waterways must be strictly avoided.[4][5]

This profile necessitates that 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid be managed as regulated hazardous waste.

Core Disposal Principles: The "Cradle-to-Grave" Responsibility

Under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States, the generator of hazardous waste is legally responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[6][7] This "cradle-to-grave" principle underscores the importance of a rigorous and documented disposal process.

Key tenets of this responsibility include:

  • Waste Characterization: Properly identifying if a waste is hazardous.[8]

  • Segregation: Never mixing incompatible waste streams.[9]

  • Proper Containment: Using appropriate, sealed, and labeled containers.[9]

  • Documentation: Maintaining records, such as the Uniform Hazardous Waste Manifest, during transport.[7]

  • Licensed Disposal: Using only approved facilities for the treatment and disposal of hazardous waste.[10][11]

Step-by-Step Disposal Protocol

This protocol provides a systematic procedure for safely managing waste 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid from the laboratory bench to final disposal.

Step 1: Immediate Waste Collection and Segregation

Proper disposal begins at the point of generation.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for solid waste. High-density polyethylene (HDPE) containers are a suitable choice. For liquid waste (e.g., solutions), use a compatible, sealable bottle, such as the original packaging or an appropriate UN-labeled container.[12]

  • Segregate Waste:

    • Solid Waste: Collect unused or contaminated solid 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid, along with any grossly contaminated items like weigh boats or contaminated gloves, in your designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container.

    • Avoid Mixing: Do not mix this waste stream with other incompatible materials, particularly strong oxidizing agents.[13]

Step 2: Containerization and Labeling

Clear and accurate labeling is critical for safety and regulatory compliance.

  • Container Condition: Ensure the waste container is in good condition, free from cracks or leaks, and has a secure, tightly-fitting lid.[9]

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."[7]

    • The full chemical name: "4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid." Avoid using abbreviations or formulas.

    • The accumulation start date (the date the first drop of waste enters the container).

    • An indication of the hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.[9]

  • Location: The SAA must be under the control of the laboratory personnel.

  • Storage Conditions: Keep the container tightly closed except when adding waste.[10] Store it in a cool, dry, and well-ventilated area away from heat sources or ignition.[13]

  • Volume Limits: Do not exceed SAA volume limits (consult your institution's specific guidelines). Once a container is full, it must be moved to the central accumulation area within three days.[9]

Step 4: Professional Disposal

Final disposal must be conducted by a licensed and certified hazardous waste management company.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a pre-approved waste disposal vendor to schedule a pickup.

  • Preferred Method: The preferred disposal method for this type of organic chemical is typically high-temperature incineration in a permitted hazardous waste incinerator.[14] This ensures the complete destruction of the compound.

  • Landfill Prohibited: Due to its potential aquatic toxicity and organic nature, direct landfilling of this chemical is not an environmentally sound practice and is often restricted by regulations.[6]

Experimental Protocol: Small Spill Cleanup

In the event of a small laboratory spill, follow this procedure to ensure safety and proper containment.[10]

  • Evacuate and Ventilate: Alert others in the immediate area and ensure adequate ventilation.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and two pairs of chemical-resistant gloves (e.g., nitrile). For larger spills where dust may become airborne, a respirator may be necessary.[11]

  • Contain the Spill:

    • If the material is a solid, gently cover it with an inert absorbent material, such as vermiculite or sand, to prevent dust from forming.

    • Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into your designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials (gloves, wipes, absorbent) must be placed in the sealed hazardous waste container for disposal.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid waste.

cluster_0 On-Site Laboratory Procedures cluster_1 Institutional Waste Management cluster_2 Final Disposal A Waste Generation (Solid or Liquid) B Characterize as Hazardous Waste (Based on SDS / Analog Data) A->B C Segregate into Compatible Waste Stream B->C D Select Appropriate Container (HDPE, labeled) C->D E Store in Satellite Accumulation Area (SAA) D->E F Is Container Full? E->F G Continue Accumulation F->G No H Move Full Container to Central Accumulation Area F->H Yes G->E I Arrange Pickup with Licensed Disposal Vendor H->I J Complete Hazardous Waste Manifest I->J K Transport by Certified Hauler J->K L Dispose via High-Temp Incineration at Permitted Facility K->L

Caption: Waste Disposal Workflow for 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid.

References

  • Benchchem. Proper Disposal and Handling of 4-methyl-3-nitro-benzoic acid (MNBA).
  • Echemi. Benzoic acid, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-, methyl ester Safety Data Sheets.
  • Safety Data Sheet for Benzoic Acid.
  • J. J. Keller Datasense. (2023, August 29). Proper Disposal of Chemicals.
  • Cheméo. Chemical Properties of Benzoic acid, 4-methyl- (CAS 99-94-5).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • EcoOnline Help Center. RCRA Hazardous Wastes.
  • PubChem. 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid.
  • Spectrum Chemical. Material Safety Data Sheet.
  • Triumvirate Environmental. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • North Carolina Department of Environmental Quality. Hazardous Waste Management – Selected RCRA Regulations Fact Sheet.
  • Capot Chemical. (2015, December 22). MSDS of 4-Pyridin-3-yl-Benzoic Acid.
  • Karolinska Institutet. (2025, May 28). Laboratory waste.
  • PubChem. 4-Pyridin-3-yl-benzoic acid.
  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate.
  • AK Scientific, Inc. Safety Data Sheet for 3-Acetamidobenzoic acid.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Business Waste. (2024, March 19). Laboratory Waste Disposal Guide.

Sources

Handling

Personal protective equipment for handling 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid

Comprehensive Safety and Operational Guide: Handling 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid As a Senior Application Scientist, I frequently observe a critical gap between the static hazard statements provided...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid

As a Senior Application Scientist, I frequently observe a critical gap between the static hazard statements provided on a standard Safety Data Sheet (SDS) and the dynamic realities of benchtop chemical handling. 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid (CAS: 953885-10-4) is a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors. While its structural motifs—a pyridine ring and an acetamido-linked benzoic acid—are excellent for hinge-binding in drug discovery, they present specific physical and chemical hazards during handling.

This guide synthesizes regulatory standards with field-proven laboratory mechanics to provide a self-validating, zero-exposure operational protocol.

Mechanistic Hazard Assessment & Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand the causality of the compound's hazards [1]. According to standardized hazard data [2], this compound presents four primary GHS risks:

  • H335 (May cause respiratory irritation): As a lyophilized or milled dry powder, this compound possesses a low bulk density and high electrostatic charge. The primary operational risk is aerosolization during weighing, which can lead to inhalation of micro-particulates.

  • H315 / H319 (Skin and Eye irritation): The molecule contains both a basic pyridine nitrogen (pKa ~5.2) and an acidic benzoic acid moiety (pKa ~4.2). When these micro-particulates contact the moisture of the eyes or sweat on the skin, they can exhibit zwitterionic behavior, causing localized pH shifts and acute cellular irritation.

  • H302 (Harmful if swallowed): Ingestion is rarely intentional; it occurs via secondary hand-to-mouth transfer when doffing contaminated gloves.

The Causality of PPE Selection

OSHA standard 29 CFR 1910.132 mandates that PPE must be selected based on a rigorous hazard assessment [3]. For this compound, PPE selection is dictated by the solvent state of the chemical:

  • Dry Powder State: The intact stratum corneum (outer skin layer) is an effective barrier against this dry organic salt. Standard single-layer nitrile gloves (4-5 mil thickness) are sufficient. However, respiratory protection (N95/P100) is critical due to the aerosolization risk.

  • Solubilized State (The "Trojan Horse" Effect): In drug discovery, this compound is almost exclusively dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays. DMSO is a potent penetration enhancer. If a DMSO solution of this compound contacts standard nitrile, the breakthrough time drops from hours to seconds, carrying the active compound directly into the bloodstream. Double-gloving or the use of neoprene gloves is strictly required when handling solutions.

Scale-Dependent PPE Requirements

The following table summarizes the quantitative escalation of PPE based on the mass of the compound being handled, adhering to the hierarchy of controls.

Operational ScaleMass RangePrimary ContainmentRespiratory ProtectionHand ProtectionEye & Body Protection
Analytical < 10 mgStandard Chemical Fume HoodNot required if hood is certifiedSingle NitrileSafety Glasses, Standard Lab Coat
Preparative 10 mg – 10 gCertified Fume Hood (Face velocity >100 fpm)N95 or P100 Particulate RespiratorDouble Nitrile (especially with DMSO)Splash Goggles, Nomex/Cotton Lab Coat
Bulk / Process > 10 gVented Balance Enclosure / GloveboxPAPR (Powered Air-Purifying Respirator)Double Nitrile or NeopreneFace Shield over Goggles, Tyvek Suit

Exposure Pathways & Mitigation Strategy

G Chem 4-Methyl-3-[2-(pyridin-4-yl) acetamido]benzoic acid Inhale Inhalation (H335) Chem->Inhale Skin Dermal (H315) Chem->Skin Eye Ocular (H319) Chem->Eye Ingest Ingestion (H302) Chem->Ingest Hood Fume Hood Inhale->Hood Mask N95/P100 Respirator Inhale->Mask Gloves Double Nitrile Gloves Skin->Gloves Goggles Splash Goggles Eye->Goggles Ingest->Gloves Safe Zero-Exposure State Hood->Safe Mask->Safe Gloves->Safe Goggles->Safe

Fig 1: Exposure pathways and corresponding PPE mitigation strategies for CAS 953885-10-4.

Step-by-Step Operational Workflow

To ensure a self-validating system where safety is engineered into the procedure itself, follow this exact workflow when handling the compound at a preparative scale (10 mg - 10 g) [4].

Step 1: Pre-Operational Setup & Static Dissipation

  • Action: Clear the chemical fume hood of all non-essential equipment to ensure uninterrupted laminar airflow. Turn on an anti-static ionizer fan and aim it at the analytical balance.

  • Causality: The ionizer neutralizes surface charges on the weighing boat and spatula. This prevents the electrostatically charged powder from "jumping" out of the container, thereby eliminating the root cause of the inhalation hazard (H335).

Step 2: Static-Controlled Weighing

  • Action: Tare a grounded, conductive weighing boat (e.g., aluminum) rather than a standard polystyrene boat. Use a stainless-steel micro-spatula.

  • Causality: Polystyrene acts as an insulator and holds static charge, repelling the powder. Aluminum dissipates the charge, ensuring accurate dosing for your assays while minimizing environmental contamination.

Step 3: Closed-System Solubilization

  • Action: If preparing a stock solution, do not transfer the dry powder across the lab. Instead, add the solvent (e.g., DMSO) directly to the pre-weighed powder inside the fume hood. Cap the vial tightly with a PTFE-lined cap before removing it from the hood to vortex.

  • Causality: By solubilizing inside the primary containment, you trap the particulate hazard in a liquid matrix. Capping before vortexing validates the containment, ensuring no aerosolized droplets escape during agitation.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a solution of 10% methanol in water, followed by a dry wipe.

  • Causality: Because the compound is an organic acid, it is poorly soluble in pure water but exhibits enhanced solubility in mild aqueous-organic mixtures. This ensures the complete chemical removal of micro-spills rather than merely pushing dry powder around the benchtop.

Disposal & Environmental Plan

Proper disposal must segregate the physical states of the chemical to prevent downstream reactions:

  • Solid Waste: Contaminated aluminum boats, gloves, and empty vials must be placed in a sealed, puncture-resistant solid waste container designated for Incineration (Non-Halogenated Organic Waste) .

  • Liquid Waste: If the compound is dissolved in DMSO, it must be disposed of in a dedicated organic liquid waste carboy. Do not mix with halogenated waste or bleach, as DMSO can react violently with strong oxidizers.

References

  • Occupational Safety and Health Administration (OSHA). U.S. Department of Labor.

  • BLD Pharm. BLD Pharm Product Catalog.

  • APTIM Environmental & Safety. APTIM Insights.

  • National Research Council. National Academies Press, 2011.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid
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